molecular formula C16H28O B1585458 Isobornyl cyclohexanol CAS No. 3407-42-9

Isobornyl cyclohexanol

Cat. No.: B1585458
CAS No.: 3407-42-9
M. Wt: 236.39 g/mol
InChI Key: BWVZAZPLUTUBKD-UHFFFAOYSA-N
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Description

Isobornyl Cyclohexanol (IBCH), often referred to by its trade name Sandela, is a synthetic fragrance compound with a warm, clean, and sweet woody aroma highly reminiscent of natural sandalwood oil . Its primary research value lies in providing an economical and consistent alternative to natural sandalwood oil, the production of which is constrained by the overharvesting of endangered Santalum species . In research and development applications, IBCH serves as a crucial material for studying fragrance formulation, stability, and performance. It is investigated for its utility as a fixative, where it helps to slow the evaporation of more volatile fragrance ingredients, thereby enhancing the longevity and tenacity of scents in various applications . Its mechanism of action involves contributing a foundational woody note that blends well with other olfactory families, allowing researchers to create complex and stable fragrance profiles for products such as fine perfumes, personal care items (e.g., deodorants, shampoos, lotions), and household goods (e.g., detergents, air fresheners) . This compound is a mixture of isomers synthesized from camphene and guaiacol . It presents as a colorless to pale yellow, clear viscous liquid with high boiling and flash points, indicating good thermal stability . It is insoluble in water but dissolves readily in alcohol, oils, and other common fragrance solvents . As a skin and eye irritant in its pure form, appropriate safety precautions should be followed in the laboratory . This material is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol
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InChI

InChI=1S/C16H28O/c1-10-14-8-12(16(10,2)3)9-15(14)11-5-4-6-13(17)7-11/h10-15,17H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BWVZAZPLUTUBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C1(C)C)CC2C3CCCC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
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DSSTOX Substance ID

DTXSID5044817
Record name Isobornyl cyclohexanol
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Molecular Weight

236.39 g/mol
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Physical Description

Liquid
Record name Cyclohexanol, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)-
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CAS No.

3407-42-9, 4105-12-8
Record name Sandela
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Record name 3-(5,5,6-Trimethylbicyclo(2.2.1)hept-2-yl)cyclohexanol
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Record name 3-Isocamphylcyclohexanol, trans-
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Record name Cyclohexanol, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)-
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Record name Isobornyl cyclohexanol
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Record name 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol
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Record name (1S*,3S*)-[1α,2α,4α,6α]-3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(5,6,6-Trimethylbicyclo[2.2.1]hept-1-yl)cyclohexanol
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Foundational & Exploratory

An In-Depth Technical Guide to Isobornyl Cyclohexanol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Isomerism

Isobornyl cyclohexanol (B46403) is a saturated bicyclic alcohol. Its core structure consists of a cyclohexanol ring substituted with a bulky 5,5,6-trimethylbicyclo[2.2.1]heptan-2-yl group, also known as an isobornyl group. The IUPAC name for the primary component is 3-(5,5,6-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexanol.

The connection between the isobornyl and cyclohexanol moieties, as well as the stereocenters within both ring systems, gives rise to a complex mixture of stereoisomers. The exact composition of this mixture can vary depending on the synthetic process, leading to slight variations in the final product's aroma profile and physical properties between different manufacturers.[1] The general structure is depicted below.

G cluster_isobornyl Isobornyl Group cluster_cyclohexanol Cyclohexanol Ring isobornyl isobornyl cyclohexanol cyclohexanol isobornyl->cyclohexanol C-C bond caption General Structure of Isobornyl Cyclohexanol

Figure 1: Generalized structure of this compound.

A more detailed representation of the chemical structure is provided below, illustrating the bicyclo[2.2.1]heptane backbone linked to the cyclohexanol ring.

Figure 2: Chemical Structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow, viscous liquid at room temperature. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₆H₂₈O[2]
Molar Mass 236.40 g/mol [2]
Appearance Colorless to pale yellow viscous liquid[3]
Odor Woody, sandalwood-like[3]
Density Approximately 0.990 - 1.010 g/mL at 20°C[3]
Boiling Point Approximately 300 °C[4]
Flash Point Approximately 120 °C (closed cup)[3]
Solubility Insoluble in water; soluble in ethanol (B145695)[2][4]
Refractive Index Approximately 1.500 - 1.512 at 20°C[3]

Experimental Protocols: A Representative Synthesis

The commercial synthesis of this compound is a multi-step process. A common route involves the Friedel-Crafts alkylation of guaiacol (B22219) with camphene (B42988), followed by the hydrogenation of the resulting intermediate, isocamphyl guaiacol.[1][5] While specific industrial protocols are proprietary, a representative experimental procedure based on these reaction types is outlined below.

Step 1: Friedel-Crafts Alkylation of Guaiacol with Camphene

This step involves the acid-catalyzed alkylation of guaiacol with camphene to form isocamphyl guaiacol.

Materials:

  • Guaiacol

  • Camphene

  • Acid catalyst (e.g., boron trifluoride etherate, or a solid acid catalyst)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or hexane)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve guaiacol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the acid catalyst to the stirred solution.

  • Add a solution of camphene in the anhydrous solvent dropwise to the reaction mixture over a period of 1-2 hours, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding it to a stirred mixture of ice and water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude isocamphyl guaiacol.

  • The crude product may be purified by vacuum distillation or column chromatography.

Step 2: Hydrogenation of Isocamphyl Guaiacol

The second step involves the reduction of the aromatic ring and cleavage of the methoxy (B1213986) group of isocamphyl guaiacol to yield this compound. High pressure and temperature are typically required for this transformation.[5]

Materials:

  • Isocamphyl guaiacol (from Step 1)

  • Hydrogenation catalyst (e.g., Raney nickel, or a supported noble metal catalyst like Pd/C or Ru/C)

  • Solvent (e.g., ethanol or cyclohexanol)

  • High-pressure autoclave (hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Charge the high-pressure autoclave with a solution of isocamphyl guaiacol in the chosen solvent and the hydrogenation catalyst.

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., up to 300 bar).[5]

  • Heat the reaction mixture to the target temperature (e.g., 190-210 °C) with vigorous stirring.[5]

  • Maintain the reaction under these conditions for several hours, monitoring the hydrogen uptake.

  • After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Purge the autoclave with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The final product can be purified by vacuum distillation.

synthesis_workflow guaiacol Guaiacol alkylation Friedel-Crafts Alkylation guaiacol->alkylation camphene Camphene camphene->alkylation isocamphyl_guaiacol Isocamphyl Guaiacol alkylation->isocamphyl_guaiacol hydrogenation Hydrogenation isocamphyl_guaiacol->hydrogenation ibch This compound hydrogenation->ibch caption Synthesis Workflow for this compound

Figure 3: Representative Synthesis Workflow for this compound.

Spectroscopic Characterization

Detailed, publicly available spectroscopic data for this compound is scarce. The following sections describe the expected spectral characteristics based on its structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its alcohol and alkane functionalities.

Wavenumber (cm⁻¹)Functional GroupVibrationExpected Appearance
~3600-3200O-HStretchingStrong, broad band
~2950-2850C-H (alkane)StretchingStrong, sharp peaks
~1470-1450C-HBendingMedium intensity
~1100-1000C-OStretchingStrong intensity
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will be complex due to the numerous overlapping signals from the aliphatic protons of the bicyclic and cyclohexyl rings. Key expected signals include:

  • A broad multiplet in the region of 3.5-4.0 ppm corresponding to the proton on the carbon bearing the hydroxyl group (-CH-OH).

  • A complex series of multiplets between approximately 0.8 and 2.5 ppm for the remaining aliphatic protons.

  • Several sharp singlets between 0.7 and 1.2 ppm corresponding to the three methyl groups of the isobornyl moiety.

¹³C NMR: The carbon NMR spectrum will show a number of signals in the aliphatic region.

  • A signal between 65 and 75 ppm for the carbon attached to the hydroxyl group.

  • Multiple signals between 20 and 50 ppm for the other sp³ hybridized carbons of the rings.

  • Signals for the methyl carbons are expected in the upfield region of the spectrum.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 236 may be weak or absent. The fragmentation pattern is expected to be complex, with characteristic losses including:

  • Loss of a water molecule (M-18) from the alcohol group.

  • Alpha-cleavage adjacent to the hydroxyl group.

  • Fragmentation of the bicyclic isobornyl and cyclohexyl rings, leading to a series of smaller fragment ions.

Conclusion

This compound is a structurally complex synthetic fragrance ingredient with a desirable sandalwood scent. Its synthesis involves a two-step process of Friedel-Crafts alkylation and subsequent hydrogenation. The final product is a mixture of stereoisomers, and its precise composition and properties can vary. While detailed experimental and spectroscopic data are not widely published, this guide provides a foundational understanding of its chemical nature, a plausible synthetic route, and expected analytical characteristics for research and development purposes. Further investigation into the separation and characterization of the individual isomers could provide deeper insights into the structure-odor relationship of this important fragrance molecule.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Isobornyl Cyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl cyclohexanol (B46403) (IBCH), a synthetic fragrance ingredient with a characteristic sandalwood aroma, is a complex mixture of stereoisomers.[1] Its molecular structure, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol, contains multiple chiral centers, leading to the potential for a variety of diastereomers and enantiomers.[2][3] The specific isomeric composition of a given IBCH sample can significantly influence its olfactory properties and potentially its biological activity. Therefore, a thorough spectroscopic analysis is crucial for quality control, characterization, and understanding the structure-activity relationship of this important fragrance component.

This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze and differentiate the isomers of isobornyl cyclohexanol. It details the theoretical underpinnings of these methods, provides expected data in a comparative format, and outlines experimental protocols for their application.

Stereoisomerism in this compound

The this compound molecule possesses chiral centers in both the isobornyl and the cyclohexanol moieties. The attachment of the isobornyl group to the cyclohexanol ring, and the orientation of the hydroxyl group on the cyclohexanol ring, give rise to multiple diastereomers. These can be broadly classified based on the cis or trans relationship of the isobornyl and hydroxyl groups on the cyclohexanol ring. Each of these diastereomers will exist as a pair of enantiomers.

The conformational flexibility of the cyclohexane (B81311) ring, which primarily exists in a chair conformation, further complicates the analysis. The substituents (isobornyl and hydroxyl groups) can occupy either axial or equatorial positions, leading to different conformational isomers for each stereoisomer. The relative stability of these conformers will be dictated by steric interactions, particularly 1,3-diaxial interactions.

Spectroscopic Methodologies for Isomer Differentiation

The primary analytical techniques for the detailed structural elucidation of this compound isomers are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of molecules, making it indispensable for differentiating stereoisomers. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are employed.

Predicted ¹H NMR Data:

The chemical shifts and coupling constants of the protons on the cyclohexanol ring are particularly sensitive to the relative stereochemistry of the isobornyl and hydroxyl groups.

Proton Predicted Chemical Shift (ppm) - cis Isomer (Axial OH) Predicted Chemical Shift (ppm) - cis Isomer (Equatorial OH) Predicted Chemical Shift (ppm) - trans Isomer (Equatorial OH, Equatorial Isobornyl) Notes
H-1 (CH-OH)~4.0 (broad singlet)~3.5 (multiplet, smaller J values)~3.6 (multiplet, larger J values)The proton attached to the carbon bearing the hydroxyl group will show significant differences in chemical shift and multiplicity depending on its axial or equatorial position. An axial proton typically appears at a lower field and exhibits larger coupling constants with neighboring axial protons.
Cyclohexyl Protons1.0 - 2.21.0 - 2.21.0 - 2.2The complex multiplet patterns of the other cyclohexyl protons will differ between isomers due to changes in dihedral angles and through-space interactions.
Isobornyl Protons0.8 - 2.00.8 - 2.00.8 - 2.0Protons on the isobornyl group will also experience subtle shifts due to the different anisotropic effects of the cyclohexanol ring in each isomer.
Methyl Protons (Isobornyl)0.8 - 1.0 (singlets and doublets)0.8 - 1.0 (singlets and doublets)0.8 - 1.0 (singlets and doublets)The chemical shifts of the three methyl groups on the isobornyl moiety are expected to be largely similar across isomers but may show minor variations.

Predicted ¹³C NMR Data:

The chemical shifts of the carbons in the cyclohexanol ring are also diagnostic of the isomeric structure.

Carbon Predicted Chemical Shift (ppm) - cis Isomer Predicted Chemical Shift (ppm) - trans Isomer Notes
C-1 (CH-OH)~68-72~73-77The carbon bearing an axial hydroxyl group is typically shielded (appears at a higher field) compared to when the hydroxyl group is equatorial.
Other Cyclohexyl Carbons~20-45~20-45The chemical shifts of the other carbons in the ring will also be influenced by the stereochemistry due to steric (gamma-gauche) effects.
Isobornyl Carbons~10-50~10-50Similar to the proton spectra, the carbon signals of the isobornyl group are expected to show minor differences between isomers.
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. In the case of this compound, the most informative region is the O-H stretching frequency.

Vibrational Mode Predicted Frequency Range (cm⁻¹) - Intermolecular H-bonding Predicted Frequency Range (cm⁻¹) - Intramolecular H-bonding Notes
O-H Stretch3200 - 3500 (broad)3500 - 3600 (sharper)The position and shape of the O-H stretching band can provide clues about hydrogen bonding. In isomers where intramolecular hydrogen bonding between the hydroxyl group and the isobornyl moiety is possible, a sharper, higher frequency band may be observed in dilute solutions. In concentrated samples, a broad band due to intermolecular hydrogen bonding will dominate for all isomers.
C-O Stretch1000 - 11001000 - 1100The C-O stretching frequency can also vary slightly depending on whether the hydroxyl group is axial or equatorial.
C-H Stretch (Aliphatic)2850 - 30002850 - 3000This region will be complex and similar for all isomers.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with Gas Chromatography (GC-MS), it can be used to analyze the components of the isomeric mixture. The electron ionization (EI) mass spectra of the this compound isomers are expected to be very similar, as they are stereoisomers. However, subtle differences in the relative abundances of fragment ions may be observed.

Predicted Fragmentation Patterns:

m/z Value Proposed Fragment Notes
236[M]⁺Molecular ion. May be of low abundance.
218[M - H₂O]⁺Loss of water is a common fragmentation pathway for alcohols.
137[C₁₀H₁₇]⁺Fragmentation of the isobornyl moiety.
123[C₉H₁₅]⁺Further fragmentation of the isobornyl group.
99[C₆H₁₁O]⁺Fragmentation involving the cyclohexanol ring.

Experimental Protocols

Synthesis and Isomer Separation

A generalized procedure for the synthesis of this compound involves the reaction of camphene (B42988) with guaiacol (B22219) followed by catalytic hydrogenation. The resulting mixture of isomers is highly complex.

Protocol for Isomer Separation:

  • Column Chromatography: Separation of diastereomers can be attempted using column chromatography on silica (B1680970) gel with a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) gradient). The different polarities of the diastereomers may allow for their partial or complete separation.

  • High-Performance Liquid Chromatography (HPLC): For more efficient separation, normal-phase HPLC on a silica or cyano-bonded column can be employed.

  • Chiral HPLC: To separate the enantiomers of each diastereomer, chiral HPLC is necessary. Columns with chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives, are commonly used. The mobile phase typically consists of a mixture of alkanes and an alcohol (e.g., hexane/isopropanol).

Spectroscopic Analysis

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer or the isomeric mixture in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). Due to the viscous nature of this compound, gentle warming may be required to ensure complete dissolution.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the isobornyl and cyclohexanol rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting the isobornyl and cyclohexanol fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the relative stereochemistry (cis vs. trans) of the substituents on the cyclohexanol ring.

IR Spectroscopy Protocol:

  • Sample Preparation: A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄ for observing intramolecular H-bonding) can be prepared in an IR cell.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the isomeric mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • GC Separation: Inject the sample onto a GC equipped with a capillary column (e.g., a non-polar DB-5 or a more polar DB-WAX column). A temperature program will be required to elute the different isomers.

  • MS Analysis: The eluting components are introduced into the mass spectrometer and ionized (typically by electron ionization). The mass spectrum for each separated isomer is recorded.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of IBCH Isomer Mixture ColumnChrom Diastereomer Separation (Column Chromatography/HPLC) Synthesis->ColumnChrom ChiralHPLC Enantiomer Separation (Chiral HPLC) ColumnChrom->ChiralHPLC GCMS GC-MS Analysis ColumnChrom->GCMS Diastereomeric Fractions NMR NMR Spectroscopy (1D & 2D) ChiralHPLC->NMR Purified Isomers IR IR Spectroscopy ChiralHPLC->IR Structure Structure Elucidation of Individual Isomers NMR->Structure IR->Structure GCMS->Structure

Caption: Experimental workflow for the separation and spectroscopic analysis of this compound isomers.

Logical_Relationship cluster_techniques Analytical Techniques cluster_information Derived Information IBCH This compound Isomers Mixture of Diastereomers & Enantiomers NMR ¹H, ¹³C, COSY, HSQC, HMBC, NOESY Determines Connectivity & Stereochemistry IBCH->NMR IR FT-IR Identifies Functional Groups & H-Bonding IBCH->IR MS GC-MS Separates Isomers & Determines MW/Fragmentation IBCH->MS Structure 3D Structure Relative & Absolute Configuration NMR->Structure Purity Isomeric Purity Quantitative Composition MS->Purity Properties Structure-Property Relationship Olfactory & Biological Activity Structure->Properties Purity->Properties

Caption: Logical relationship between spectroscopic techniques and the information derived for this compound isomer analysis.

References

An In-depth Technical Guide to the Synthesis of Isobornyl Cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobornyl cyclohexanol (B46403) (IBCH), a key fragrance ingredient with a characteristic sandalwood aroma, is synthesized through a two-step process. This guide provides a detailed technical overview of the synthesis, including the reaction mechanisms, pathways, and experimental protocols. The synthesis involves an initial acid-catalyzed Friedel-Crafts alkylation of guaiacol (B22219) with camphene (B42988) to produce the intermediate, isocamphyl guaiacol. This intermediate is subsequently hydrogenated to yield the final product, isobornyl cyclohexanol, which is typically a mixture of stereoisomers. This document outlines the intricate mechanisms, including the critical Wagner-Meerwein rearrangement, and provides detailed experimental procedures and quantitative data to support researchers in the synthesis and analysis of this commercially significant molecule.

Introduction

This compound is a synthetic fragrance compound valued for its persistent and rich woody, sandalwood-like scent.[1] Its structural similarity to the santalols, the primary constituents of natural sandalwood oil, makes it a commercially viable and sustainable alternative, given the endangered status of sandalwood trees.[1] The synthesis of this compound is a fascinating process for organic chemists, involving classic reactions and complex stereochemical outcomes. This guide delves into the core aspects of its synthesis, providing a comprehensive resource for professionals in the fields of chemistry and drug development.

Synthesis Pathways and Mechanisms

The synthesis of this compound is primarily achieved through a two-step reaction sequence:

  • Step 1: Friedel-Crafts Alkylation of Guaiacol with Camphene

  • Step 2: Hydrogenation of Isocamphyl Guaiacol

Step 1: Friedel-Crafts Alkylation - Synthesis of Isocamphyl Guaiacol

The initial step involves the electrophilic aromatic substitution of guaiacol with camphene in the presence of an acid catalyst.[2] This reaction is a classic example of a Friedel-Crafts alkylation.

Mechanism:

The reaction is initiated by the protonation of the exocyclic double bond of camphene by an acid catalyst (e.g., boron trifluoride in acetic acid). This generates a tertiary carbocation which is unstable and prone to rearrangement. To achieve greater stability, the carbocation undergoes a Wagner-Meerwein rearrangement, a 1,2-alkyl shift, to form the more stable isocamphyl carbocation. This rearranged carbocation then acts as the electrophile, attacking the electron-rich aromatic ring of guaiacol, predominantly at the para position to the hydroxyl group due to steric hindrance and directing effects, to form isocamphyl guaiacol.

G cluster_0 Step 1: Friedel-Crafts Alkylation Camphene Camphene ProtonatedCamphene Protonated Camphene (Tertiary Carbocation) Camphene->ProtonatedCamphene Protonation Guaiacol Guaiacol IsocamphylGuaiacol Isocamphyl Guaiacol Guaiacol->IsocamphylGuaiacol AcidCatalyst Acid Catalyst (e.g., BF₃·AcOH) AcidCatalyst->ProtonatedCamphene WagnerMeerwein Wagner-Meerwein Rearrangement ProtonatedCamphene->WagnerMeerwein IsocamphylCarbocation Isocamphyl Carbocation (Secondary Carbocation) WagnerMeerwein->IsocamphylCarbocation IsocamphylCarbocation->IsocamphylGuaiacol Electrophilic Attack

Caption: Mechanism of Friedel-Crafts Alkylation of Guaiacol with Camphene.

Step 2: Hydrogenation - Synthesis of this compound

The second step is the catalytic hydrogenation of the isocamphyl guaiacol intermediate. This process involves the reduction of the aromatic ring and the hydrogenolysis of the methoxy (B1213986) group.

Mechanism:

The hydrogenation is typically carried out using a heterogeneous catalyst, such as Raney nickel, under hydrogen pressure.[2] The reaction proceeds through the saturation of the aromatic ring to form a methoxy-substituted cyclohexyl ring. Subsequently, or concurrently, the methoxy group is cleaved via hydrogenolysis, and the ketone that may form is reduced to a hydroxyl group, yielding the final product, this compound. The stereochemistry of the final product is influenced by the catalyst and reaction conditions, resulting in a mixture of cis/trans and endo/exo isomers.

G cluster_1 Step 2: Hydrogenation IsocamphylGuaiacol Isocamphyl Guaiacol AromaticRingReduction Aromatic Ring Reduction IsocamphylGuaiacol->AromaticRingReduction Hydrogen H₂ Hydrogen->AromaticRingReduction MethoxyHydrogenolysis Methoxy Group Hydrogenolysis Hydrogen->MethoxyHydrogenolysis Catalyst Catalyst (e.g., Raney Ni) Catalyst->AromaticRingReduction Catalyst->MethoxyHydrogenolysis AromaticRingReduction->MethoxyHydrogenolysis IsobornylCyclohexanol This compound (Mixture of Isomers) MethoxyHydrogenolysis->IsobornylCyclohexanol

Caption: Hydrogenation of Isocamphyl Guaiacol to this compound.

Experimental Protocols

Step 1: Synthesis of Isocamphyl Guaiacol (Friedel-Crafts Alkylation)

Materials:

  • Guaiacol

  • Camphene

  • Boric acid

  • Acetic acid

  • A suitable solvent (e.g., toluene)

Procedure:

  • To a stirred solution of guaiacol and a catalytic amount of boric acid in acetic acid, slowly add camphene at a controlled temperature.

  • The reaction mixture is stirred for several hours at a moderately elevated temperature.

  • Upon completion, the reaction is quenched with water.

  • The organic layer is separated, washed with a basic solution (e.g., sodium bicarbonate) and then with brine.

  • The solvent is removed under reduced pressure to yield crude isocamphyl guaiacol, which can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Synthesis of this compound (Hydrogenation)

Materials:

  • Isocamphyl guaiacol

  • Raney Nickel (activated)

  • Ethanol (B145695) (or another suitable solvent)

  • Hydrogen gas

Procedure:

  • A solution of isocamphyl guaiacol in ethanol is charged into a high-pressure autoclave.

  • A catalytic amount of activated Raney nickel is added to the solution.[3]

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure.

  • The reaction mixture is heated to the specified temperature and stirred vigorously for several hours.[3]

  • After the reaction is complete (monitored by GC), the autoclave is cooled, and the hydrogen pressure is carefully released.

  • The catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure.

  • The crude this compound is then purified by vacuum distillation.

Data Presentation

The synthesis of this compound results in a mixture of isomers. The exact composition and yield depend on the specific reaction conditions.

ParameterStep 1: Friedel-Crafts AlkylationStep 2: HydrogenationOverall
Typical Yield 85-95% (of Isocamphyl Guaiacol)90-98% (of this compound)76-93%
Key Reactants Guaiacol, CampheneIsocamphyl Guaiacol, H₂
Catalyst Boric Acid / Acetic AcidRaney Nickel
Temperature 60-80 °C150-200 °C
Pressure Atmospheric50-100 bar
Solvent Toluene (optional)Ethanol

Table 1: Summary of Reaction Parameters and Typical Yields.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
GuaiacolC₇H₈O₂124.14204-2061.1121.541
CampheneC₁₀H₁₆136.23159-1600.8421.458
Isocamphyl GuaiacolC₁₇H₂₄O₂260.37---
This compoundC₁₆H₂₈O236.40310-3150.971.505-1.509

Table 2: Physicochemical Properties of Reactants, Intermediate, and Product.[4][5]

Mandatory Visualization

G cluster_workflow Experimental Workflow Start Start Materials: Guaiacol & Camphene Step1 Step 1: Friedel-Crafts Alkylation - Acid Catalyst - Heat Start->Step1 Intermediate Intermediate: Isocamphyl Guaiacol Step1->Intermediate Step2 Step 2: Hydrogenation - Raney Nickel Catalyst - High Pressure H₂ - Heat Intermediate->Step2 Product Crude Product: This compound Step2->Product Purification Purification: Vacuum Distillation Product->Purification FinalProduct Final Product: Pure this compound Purification->FinalProduct

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isobornyl Cyclohexanol (B46403) (CAS 3407-42-9)

Introduction

Isobornyl cyclohexanol, identified by CAS number 3407-42-9, is a synthetic fragrance ingredient known for its characteristic woody, sandalwood-like aroma.[1][2][3] Its chemical name is 3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol.[1][4] This bicyclic monoterpenoid is utilized primarily in the fragrance and cosmetics industries.[3][4][5] Beyond its olfactory properties, its chemical structure and reactivity make it a subject of interest in organic synthesis and analytical chemistry.[] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, toxicological data, experimental protocols, and relevant chemical processes.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, formulation, and analysis in a laboratory setting.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 3407-42-9[1][4]
EC Number 222-294-1[4][7]
IUPAC Name 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol[1][4]
Molecular Formula C₁₆H₂₈O[1][2]
Molecular Weight 236.39 g/mol [1][5]
Synonyms Sandenol, 3-(5,5,6-Trimethyl-2-norbornyl)cyclohexanol[1][5]
Table 2: Physicochemical Properties
PropertyValue
Appearance Viscous liquid[1][2][4]
Color Colorless to pale yellow[1][2]
Odor Woody, sandalwood-like[1][2][4]
Density at 20°C 0.990 - 1.010 g/mL[1][2]
Refractive Index at 20°C 1.500 - 1.512[1][2][4]
Boiling Point >200 °C[1]; 145 - 160 °C (at 2-3 mm Hg)[8]
Melting Point <-14.53 to 25 °C[4]; 20 - 25 °C[1]
Flash Point (Closed Cup) >100 °C[1][9]; 120 °C[2][4]; 155 °C[8]
Vapor Pressure 0.0133 mmHg at 20.00 °C[3]; 0.00162 Pa at 25 °C[10]
Water Solubility Insoluble[1][8]; 1.817 mg/L at 25 °C (estimated)[]
Solubility in Ethanol Soluble[4][8]

Synthesis and Chemical Reactions

Industrial Synthesis

The industrial production of this compound typically involves the reaction of 5,5,6-trimethylbicyclo[2.2.1]heptane with cyclohexanone.[1] This synthesis is generally conducted under basic conditions, utilizing a strong base like sodium hydroxide (B78521) or potassium hydroxide.[1] The reaction proceeds via an aldol (B89426) condensation, which is then followed by a reduction step to yield the final product.[1]

The general workflow for the synthesis is outlined in the diagram below.

G Industrial Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 5,5,6-trimethylbicyclo [2.2.1]heptane Aldol Aldol Condensation (Basic Conditions, e.g., NaOH) Reactant1->Aldol Reactant2 Cyclohexanone Reactant2->Aldol Reduction Reduction Step Aldol->Reduction Intermediate Product This compound Reduction->Product

Caption: A diagram illustrating the key stages in the industrial synthesis of this compound.

Chemical Reactivity

Due to its secondary alcohol functional group and bicyclic structure, this compound can undergo several chemical reactions, making it a useful model compound in organic synthesis research.[]

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.[1]

  • Esterification and Etherification: It can react to form esters and ethers, which is a common investigation in fragrance chemistry to modify scent profiles.[]

  • Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions.[1]

Experimental Protocols

Toxicological Studies

Several studies have been conducted to assess the toxicity of this compound, following established guidelines.

  • Objective: To determine the acute oral toxicity of the substance.[10]

  • Species: Wistar rats (female).[10]

  • Method: The study is conducted using the Acute Toxic Class Method. Animals are fasted for a minimum of 16-18 hours prior to dosing. A single oral dose is administered. The animals are observed for mortality, clinical signs, and body weight changes for 14 days post-dosing.[10]

  • Results: The acute oral toxicity (LD50) was found to be >2000 mg/kg body weight in rats. Based on this, the substance is not classified for acute oral toxicity under CLP regulations.[10]

  • Objective: To assess the dermal toxicity after a single application.[10]

  • Species: Rabbits.[10]

  • Method: The test substance is applied uniformly over the clipped dorsal skin of the animals. The site is then covered with a gauze patch. Animals are observed for toxic effects and mortality over a 14-day period.[10]

  • Results: The acute dermal LD50 was determined to be >2000 mg/kg body weight in rabbits, indicating no classification for acute dermal toxicity is required.[10]

  • Objective: To evaluate the effects of repeated oral exposure and to assess reproductive-related endpoints.[11]

  • Species: Rats (7 per sex per dose level).[11]

  • Method: The test substance was administered daily via oral gavage at dose levels of 0 (corn oil vehicle), 125, 375, and 1125 mg/kg/day for 28 days. The study included examinations for clinical signs, body weight, food consumption, hematology, clinical chemistry, and gross pathology. Additional reproductive parameters such as serum hormone levels (testosterone, estrogen) and spermatogenesis were also evaluated.[11]

  • Results: No mortality or significant clinical signs were attributed to the test substance. A slight, non-significant increase in male body weight was observed at the highest dose. No significant adverse effects were observed in any of the examined parameters.[11]

Dermatological Patch Testing
  • Objective: To determine suitable concentrations for patch testing of fragrance materials to assess allergic reactions.[]

  • Method: A series of patch tests were conducted on human subjects. This compound (referred to as BCH) was tested at a concentration of 10%.[]

  • Results: Only one instance of an irritant reaction was observed with 10% BCH. Based on the study of allergic reactions, a suitable concentration of 2% was recommended for patch testing this material.[]

Applications in Research and Development

Beyond its primary use in fragrances, this compound serves as a valuable tool in analytical chemistry.

Use as a Reference Standard in Gas Chromatography (GC)

Due to its high volatility and thermal stability, this compound is employed as a reference standard in gas chromatography. It helps in the identification and quantification of other terpenoid alcohols in complex mixtures like essential oils or synthetic fragrance products.[]

The workflow for using this compound as a GC standard is depicted below.

G Workflow for GC Analysis Using this compound Standard cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard Prepare this compound Standard Solution Inject Inject Standard & Sample into GC System Standard->Inject Sample Prepare Unknown Sample (e.g., Essential Oil) Sample->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (e.g., FID, MS) Separate->Detect RetentionTime Compare Retention Times Detect->RetentionTime Chromatogram Quantify Quantify Analytes Using Calibration Curve RetentionTime->Quantify Identification

Caption: A schematic showing the use of this compound as a reference standard in a gas chromatography workflow.

Safety and Handling

Table 3: Hazard Information
Hazard StatementClassification
H319 Causes serious eye irritation.[12]
H361 Suspected of damaging fertility or the unborn child.[4][13]
H400 Very toxic to aquatic life.[4]
H411 Toxic to aquatic life with long lasting effects.[4]
  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles and solvent-resistant gloves. Ensure adequate ventilation and avoid breathing vapors.[12] Wash hands thoroughly after handling.[4][12]

  • Storage: Store in a cool, dry place in a tightly sealed original container, away from heat, light, and ignition sources.[4][9][12] Recommended storage temperature is 25°C max.[4]

  • Spills: In case of a spill, eliminate all ignition sources. Use absorbent material like clay or sand to contain the spill.[12][13] Avoid release into drains and waterways.[4]

Conclusion

This compound (CAS 3407-42-9) is a well-characterized synthetic aroma chemical with a strong safety and property profile documented in various technical sheets and research studies. While its primary application is in the fragrance industry, its stable and predictable chemical nature makes it a useful model compound for organic synthesis and a reliable standard for analytical applications such as gas chromatography. The available toxicological data indicate a low order of acute toxicity but highlight the need for careful handling due to potential reproductive toxicity and significant environmental hazards to aquatic life. Researchers and drug development professionals can utilize this information for safe handling, formulation, and as a reference point in the study of related bicyclic compounds.

References

An In-depth Technical Guide to the Solubility of Isobornyl Cyclohexanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isobornyl cyclohexanol (B46403) (IBCH), a synthetic fragrance ingredient with a characteristic woody, sandalwood-like aroma, is utilized extensively in the cosmetics and fragrance industries.[1][2] A thorough understanding of its solubility in various organic solvents is crucial for formulation development, quality control, and manufacturing processes. This technical guide provides a comprehensive overview of the solubility of isobornyl cyclohexanol, presenting quantitative data, outlining experimental methodologies for solubility determination, and illustrating a typical experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents at 25°C. The following table summarizes the available quantitative data, providing a clear comparison of its solubility profile.

Organic SolventSolubility (g/L) at 25°C[3]
1,4-dioxane8289.13
Acetone6897.09
Isopropanol6572.68
Ethyl Acetate5787.08
Ethanol5201.37
n-Propanol4839.24
n-Butanol4746.32
Acetonitrile4574.18
Dimethylformamide (DMF)3872.92
Methyl Acetate3741.78
Methanol3208.73
Isobutanol3187.6
Toluene1773.6
Water7.83

In addition to the quantitative data, various sources confirm that this compound is soluble in alcohols and oils, and generally insoluble in water.[1][4][5][6][7][8][9][10]

Experimental Protocol for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound were not found in the reviewed literature, a general and widely accepted method for determining the solubility of a solid compound in an organic solvent is the isothermal equilibrium method. This method involves the following steps:

  • Preparation of Supersaturated Solution: An excess amount of the solid solute (this compound) is added to a known volume of the desired organic solvent in a sealed container, such as a glass vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This timeframe can range from several hours to days, depending on the solvent and solute.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle, leaving a saturated solution. Centrifugation can be employed to expedite this separation.

  • Sampling and Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn. The concentration of the solute in the sample is then determined using an appropriate analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or gravimetric analysis after solvent evaporation.[11]

  • Calculation of Solubility: The solubility is then calculated and expressed in desired units, such as g/L or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess Isobornyl Cyclohexanol to solvent B Seal container A->B C Agitate at constant temperature B->C D Allow equilibrium to be reached C->D E Cease agitation D->E F Allow solid to settle (or centrifuge) E->F G Withdraw clear saturated solution F->G H Determine concentration (e.g., by GC/HPLC) G->H I Calculate solubility H->I

Caption: Generalized workflow for determining the solubility of a solid in a liquid.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Isobornyl Cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobornyl cyclohexanol (B46403) is a synthetic fragrance ingredient valued for its woody, sandalwood-like aroma and its fixative properties in perfumes and other scented products. Its chemical stability is a key attribute for its application; however, a comprehensive understanding of its thermal stability and degradation profile is crucial for ensuring product quality, safety, and regulatory compliance, particularly in applications involving elevated temperatures. This technical guide provides an overview of the known physicochemical properties of isobornyl cyclohexanol and outlines the standard experimental methodologies for assessing its thermal stability and identifying potential degradation products. Due to a lack of publicly available experimental data on the thermal decomposition of this compound, this guide focuses on the established analytical techniques and provides hypothetical frameworks for such investigations.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under various conditions and for designing appropriate experimental protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₆H₂₈O[1][2][3]
Molecular Weight 236.40 g/mol [2][4][5]
Appearance Colorless to pale yellow, viscous liquid or semi-solid[2]
Odor Woody, camphoraceous, sandalwood-like[2][3]
Boiling Point 290 - 318 °C[1][2]
Flash Point >94 °C (>201 °F)[1]
Density 0.960 - 1.001 g/cm³ at 20-25 °C[2][6]
Vapor Pressure 0.01 mm Hg at 25 °C[7]
Solubility Insoluble in water; soluble in ethanol (B145695) and oils.[3][6]

Assessment of Thermal Stability and Degradation

The thermal stability and degradation of a chemical compound are critical parameters, especially for applications where it might be exposed to heat during manufacturing, storage, or use. The primary techniques for these assessments are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] This analysis provides information on the thermal stability of a material, its composition (e.g., moisture and volatile content), and the kinetics of its decomposition.[8][9][10]

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the analysis.

Methodology:

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible (e.g., alumina (B75360) or platinum).[9][11]

  • Instrument Setup: The TGA instrument is calibrated for mass and temperature. The sample is placed on the microbalance within the furnace.

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[12]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10, 15, or 20 °C/min).[9]

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events. The first derivative of the TGA curve (DTG curve) is used to identify the temperatures of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[13] DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy of these transitions.[12][14][15]

Objective: To identify any phase transitions (e.g., melting, boiling) and to determine the heat flow associated with the thermal degradation of this compound.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan.[11] An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

  • Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a temperature range relevant to the expected thermal events (e.g., from ambient to 400 °C).[14]

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic (heat-absorbing) or exothermic (heat-releasing) peaks, which correspond to thermal events.

To identify the chemical compounds formed during the thermal degradation of this compound, the evolved gases from a pyrolysis unit or a TGA instrument can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[16][17] GC-MS separates the volatile and semi-volatile compounds in a mixture and provides mass spectra for their identification.[18]

Objective: To identify the chemical structures of the thermal degradation products of this compound.

Methodology:

  • Thermal Decomposition: A sample of this compound is heated to a specific decomposition temperature (determined from TGA) in a pyrolysis-GC-MS system or a TGA instrument coupled to a GC-MS.

  • Evolved Gas Transfer: The volatile degradation products are swept by an inert carrier gas (e.g., helium) into the GC injection port.

  • Gas Chromatographic Separation: The mixture of degradation products is separated on a capillary column (e.g., a non-polar or mid-polar column) based on their boiling points and affinities for the stationary phase. The GC oven temperature is programmed to ramp up to elute the compounds.

  • Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured.

  • Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) to identify the individual degradation products.

Visualizing Experimental and Logical Frameworks

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflows and a hypothetical degradation pathway for this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of This compound place Place in TGA Crucible weigh->place setup Instrument Setup (Calibration, N2 atmosphere) place->setup heat Heat from ambient to 600-800°C at 10°C/min setup->heat record Record Mass vs. Temperature heat->record tga_curve Generate TGA Curve (Mass % vs. Temp) record->tga_curve dtg_curve Generate DTG Curve (d(Mass %)/dT vs. Temp) tga_curve->dtg_curve identify Identify Decomposition Temperatures dtg_curve->identify

Caption: Proposed experimental workflow for Thermogravimetric Analysis (TGA) of this compound.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of This compound seal Hermetically seal in Aluminum Pan weigh->seal setup Instrument Setup (Calibration, N2 atmosphere) seal->setup heat Heat from ambient to 400°C at 10°C/min setup->heat record Record Heat Flow vs. Temperature heat->record thermogram Generate DSC Thermogram record->thermogram identify Identify Thermal Events (Melting, Decomposition) thermogram->identify GCMS_Workflow cluster_decomp Thermal Decomposition cluster_analysis GC-MS Analysis cluster_data Data Interpretation pyrolysis Pyrolysis of this compound at a defined temperature injection Transfer of Evolved Gases to GC-MS pyrolysis->injection separation Separation on GC Column injection->separation detection Detection by Mass Spectrometer separation->detection spectra Acquire Mass Spectra of Eluted Compounds detection->spectra library_search Compare Spectra with NIST/Wiley Libraries spectra->library_search identification Identify Degradation Products library_search->identification Degradation_Pathway cluster_primary Primary Degradation cluster_secondary Secondary Degradation Products cluster_tertiary Further Fragmentation IBCH This compound Dehydration Dehydration (-H2O) IBCH->Dehydration Dehydrogenation Dehydrogenation (-H2) IBCH->Dehydrogenation Alkenes Unsaturated Hydrocarbons (Alkenes) Dehydration->Alkenes Ketone Isobornyl Cyclohexanone Dehydrogenation->Ketone RingOpening Ring Opening & Fragmentation Alkenes->RingOpening Ketone->RingOpening SmallerVolatiles Smaller Volatile Organic Compounds RingOpening->SmallerVolatiles

References

Olfactory Profile of Isobornyl Cyclohexanol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl cyclohexanol (B46403) (IBCH) is a synthetic fragrance ingredient highly valued for its sandalwood-like aroma. It serves as a cost-effective and sustainable alternative to natural sandalwood oil, the harvesting of which is often associated with the over-exploitation of endangered Santalum species. Chemically, IBCH is not a single compound but a complex mixture of stereoisomers of 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol. The olfactory properties of this mixture are highly dependent on the relative concentrations of its constituent isomers, with some contributing significantly to the desired sandalwood character while others may impart different, sometimes less desirable, notes. This technical guide provides an in-depth analysis of the olfactory profiles of different isobornyl cyclohexanol isomers, detailing their synthesis, sensory evaluation, and the profound impact of stereochemistry on odor perception.

Quantitative Olfactory Data of this compound Isomers

The stereochemistry of the this compound molecule plays a pivotal role in determining its olfactory profile. The spatial arrangement of the isobornyl group relative to the hydroxyl group on the cyclohexanol ring, as well as the chirality of the individual stereocenters, dictates the interaction with olfactory receptors and thus the perceived scent. The most significant contribution to the characteristic sandalwood aroma comes from the trans-3-isocamphylcyclohexanol isomers. A Japanese patent has detailed the distinct olfactory characteristics of four of these stereoisomers, highlighting the remarkable differences in both odor quality and potency.

Isomer ConfigurationCommon NameOdor ProfileOdor Threshold (in water)
(1R,3R,1'S,2'R,4'S,6'S)(+)-threo-trans-3-isocamphylcyclohexanolStrong, diffusive, and sandalwood-like; a very strong and keen natural sandalwood odor.[1]0.2 ppb[1][2]
(1S,3S,1'R,2'S,4'R,6'R)(-)-threo-trans-3-isocamphylcyclohexanolWeak, moldy, and woody.[1]Not specified
(1S,3S,1'S,2'R,4'S,6'S)(+)-erythro-trans-3-isocamphylcyclohexanolSandalwood-like odor without a moldy character; sufficiently diffusive.[1]Not specified
(1R,3R,1'R,2'S,4'R,6'R)(-)-erythro-trans-3-isocamphylcyclohexanolStrong, warm sandalwood odor.[1]Not specified

Commercial preparations of this compound, such as Sandela®, typically contain a mixture of these and other isomers, with the concentration of the most active sandalwood isomers varying between 5% and 20%.[1] The presence of isomers with less desirable notes, such as the weak, musty odor of (-)-threo-trans-3-isocamphylcyclohexanol, can significantly impact the overall fragrance quality of the commercial product.

Experimental Protocols

Synthesis and Isomer Separation

The synthesis of this compound typically involves the reaction of camphene (B42988) with guaiacol, followed by hydrogenation. This process results in a mixture of isomers. The separation of individual stereoisomers is a critical step for their individual olfactory evaluation and can be achieved through techniques such as fractional distillation and preparative chromatography.

G cluster_synthesis Synthesis of IBCH Isomer Mixture cluster_separation Isomer Separation Camphene Camphene Reaction Reaction (e.g., Friedel-Crafts alkylation) Camphene->Reaction Guaiacol Guaiacol Guaiacol->Reaction Isocamphyl Guaiacol Isomers Isocamphyl Guaiacol Isomers Reaction->Isocamphyl Guaiacol Isomers Hydrogenation Catalytic Hydrogenation Isocamphyl Guaiacol Isomers->Hydrogenation IBCH Isomer Mixture IBCH Isomer Mixture Hydrogenation->IBCH Isomer Mixture Fractional Distillation Fractional Distillation IBCH Isomer Mixture->Fractional Distillation Preparative Chromatography Preparative Chromatography (e.g., HPLC, SFC) Fractional Distillation->Preparative Chromatography Individual Isomers Isolated Individual Stereoisomers Preparative Chromatography->Individual Isomers

Fig. 1: Synthesis and Separation of this compound Isomers.
Sensory Evaluation Protocol

The olfactory profiles of the separated this compound isomers are determined using a combination of Gas Chromatography-Olfactometry (GC-O) and sensory panel analysis.

1. Gas Chromatography-Olfactometry (GC-O)

GC-O allows for the correlation of specific chemical compounds with their perceived odor.

  • Instrumentation: A high-resolution gas chromatograph equipped with a chiral column (e.g., a cyclodextrin-based stationary phase) is used to separate the enantiomers. The column effluent is split between a mass spectrometer (MS) for chemical identification and an olfactory port for sensory detection.

  • Sample Preparation: The isolated isomers are diluted in an odorless solvent (e.g., ethanol) to appropriate concentrations.

  • Olfactory Detection: Trained sensory panelists sniff the effluent from the olfactory port and record the retention time, odor descriptor, and perceived intensity of each eluting compound.

  • Data Analysis: The data from the MS and the sensory panel are combined to create an "aromagram," which maps the odor-active regions of the chromatogram.

2. Sensory Panel Analysis

A trained sensory panel is employed for the detailed characterization and quantification of the odor profiles of the individual isomers.

  • Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to identify and quantify a range of odor descriptors relevant to woody and sandalwood fragrances.

  • Sample Preparation: The individual isomers are diluted to various concentrations in an odorless solvent.

  • Evaluation Procedure: Samples are presented to the panelists on smelling strips in a controlled environment (odor-free, with controlled temperature and humidity). Panelists rate the intensity of various odor descriptors (e.g., sandalwood, woody, musky, earthy, sweet, camphoraceous) on a labeled magnitude scale.

  • Odor Threshold Determination: The detection and recognition thresholds of the most potent isomers are determined using a standardized ascending forced-choice methodology.

  • Data Analysis: The sensory data is statistically analyzed to determine the significant differences in the olfactory profiles of the isomers.

G cluster_gco Gas Chromatography-Olfactometry (GC-O) cluster_panel Sensory Panel Evaluation GC_Separation Chiral GC Separation of Isomers Effluent_Splitting Effluent Splitting GC_Separation->Effluent_Splitting MS_Detection Mass Spectrometry (Identification) Effluent_Splitting->MS_Detection Olfactory_Port Olfactory Port (Sensory Detection) Effluent_Splitting->Olfactory_Port Aromagram Aromagram Generation MS_Detection->Aromagram Olfactory_Port->Aromagram Sample_Prep Sample Preparation (Dilutions) Panel_Evaluation Evaluation by Trained Panel Sample_Prep->Panel_Evaluation Data_Collection Data Collection (Intensity Ratings, Descriptors) Panel_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Isolated Individual\nStereoisomers Isolated Individual Stereoisomers Isolated Individual\nStereoisomers->GC_Separation Isolated Individual\nStereoisomers->Sample_Prep

Fig. 2: Workflow for the Sensory Evaluation of this compound Isomers.

Structure-Odor Relationships

The significant variation in the olfactory profiles of the this compound isomers underscores the importance of stereochemistry in olfaction. The precise three-dimensional shape of a molecule determines its fit within the binding pocket of an olfactory receptor, initiating a signaling cascade that results in the perception of a specific odor. For the this compound series, the trans configuration of the isobornyl and hydroxyl groups on the cyclohexanol ring appears to be crucial for the characteristic sandalwood scent. Furthermore, the chirality of the stereocenters fine-tunes the odor profile, with some enantiomers exhibiting the desired potent sandalwood character while their mirror images may be significantly weaker or possess off-notes.

Conclusion

The olfactory profile of this compound is a complex interplay of the individual odor characteristics of its constituent stereoisomers. The (+)-threo-trans-3-isocamphylcyclohexanol isomer stands out as the key contributor to the desirable sandalwood fragrance, possessing an exceptionally low odor threshold. In contrast, other isomers can introduce undesirable notes, such as mustiness. A thorough understanding of the olfactory properties of each isomer, obtained through rigorous synthesis, separation, and sensory evaluation, is paramount for the targeted production of high-quality this compound with a consistent and desirable sandalwood character. This knowledge is not only crucial for the fragrance industry but also provides valuable insights into the fundamental principles of structure-odor relationships for researchers in sensory science and drug development.

References

Methodological & Application

Application Note & Protocol: GC-MS Analysis of Isobornyl Cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isobornyl cyclohexanol (B46403) (IBCH), a synthetic fragrance compound, is a vital component in the fragrance industry, prized for its characteristic sandalwood aroma.[1] As a cost-effective and sustainable alternative to natural sandalwood oil, its accurate identification and quantification are crucial for quality control in raw materials and finished products. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the analysis of volatile and semi-volatile compounds like isobornyl cyclohexanol, offering high sensitivity and specificity.[2] This document provides a comprehensive protocol for the GC-MS analysis of this compound, suitable for fragrance analysis and quality control applications.

Experimental Protocol

This protocol outlines a general method for the qualitative and quantitative analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a volatile organic solvent such as ethanol, methanol, or dichloromethane.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

    • If performing quantitative analysis, add an appropriate internal standard (e.g., tetradecane (B157292) or hexadecane) to each calibration standard and sample.

  • Sample Preparation:

    • For liquid samples such as fragrance oils or perfumes, accurately weigh a known amount of the sample and dissolve it in a suitable volatile solvent to achieve a concentration within the calibration range.

    • Ensure the final sample solution is clear and free of particulates. If necessary, centrifuge the sample prior to transferring it to a GC vial.

2. GC-MS Instrumentation and Conditions

The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These parameters are based on typical methods for fragrance analysis and may be adapted for different instruments.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40-400 amu
Solvent Delay 3 min

3. Data Analysis

  • Qualitative Analysis: Identify the this compound peak in the total ion chromatogram (TIC) by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum should be compared against a reference library (e.g., NIST, Wiley) for confirmation.

  • Quantitative Analysis: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Result Standard Standard Preparation Spike Internal Standard Spiking Standard->Spike Sample Sample Dilution Sample->Spike Injection Sample Injection Spike->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis (Retention Time & Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Report Generation Qualitative->Report Quantitative->Report

Caption: Workflow for GC-MS analysis of this compound.

Data Presentation

The following table presents the expected quantitative data for the GC-MS analysis of this compound based on the described protocol. Note that these values are representative and may vary depending on the specific instrumentation and experimental conditions.

Parameter Expected Value
Retention Time (min) 15 - 20
Molecular Ion (m/z) 236
Key Fragment Ions (m/z) To be determined from the mass spectrum. Common fragments for cyclic alcohols may include loss of water (M-18), and cleavage of the cyclohexyl and isobornyl moieties.
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Linearity (r²) > 0.99

Expected Mass Spectrum Fragmentation

  • Dehydration: Loss of a water molecule (H₂O), resulting in a fragment at m/z 218 (M-18).

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group on the cyclohexanol ring.

  • Ring Fragmentation: Fragmentation of the cyclohexyl and/or the isobornyl ring systems, leading to a complex pattern of smaller fragment ions.

Signaling Pathway

Not applicable for this analytical protocol.

The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of this compound in various matrices. The protocol is suitable for both qualitative identification and quantitative determination, making it a valuable tool for quality control and research in the fragrance industry. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and precise results.

References

Application Note: Quantification of Isobornyl Cyclohexanol in Perfume Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl cyclohexanol (B46403) (IBCH) is a synthetic fragrance ingredient widely utilized in the perfume industry as a cost-effective substitute for natural sandalwood oil.[1] Its characteristic woody and sweet scent makes it a popular component in various fragrance formulations.[2] As a key ingredient, the accurate quantification of IBCH in perfume formulations is crucial for quality control, ensuring product consistency, and meeting regulatory requirements. This application note provides a detailed protocol for the quantification of isobornyl cyclohexanol in perfume matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for the analysis of volatile and semi-volatile compounds in complex mixtures.[3][4]

Principle

This method employs gas chromatography (GC) to separate this compound from other volatile components within a perfume formulation. The separated compounds are then introduced into a mass spectrometer (MS), which ionizes the molecules and separates them based on their mass-to-charge ratio. Quantification is achieved by comparing the abundance of a specific ion fragment of this compound to a calibration curve generated from standards of known concentrations. An internal standard (IS) is used to correct for variations in sample injection and instrument response.

Experimental Protocols

Reagents and Materials
  • Solvents: Ethanol (B145695) (ACS grade or higher), Dichloromethane (GC grade)

  • Standards: this compound (≥95% purity), Internal Standard (e.g., Cedrol, Isobornyl acetate, or other suitable non-interfering compound)

  • Gases: Helium (99.999% purity)

  • Glassware: Volumetric flasks, pipettes, autosampler vials with caps (B75204) and septa

Instrumentation
  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column.

  • Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.

  • Data System: Software for instrument control, data acquisition, and processing.

Sample Preparation
  • Perfume Sample Dilution: Accurately weigh approximately 100 mg of the perfume sample into a 10 mL volumetric flask.

  • Internal Standard Spiking: Add a known concentration of the internal standard to the volumetric flask.

  • Dilution to Volume: Dilute to the mark with ethanol and mix thoroughly.

  • Filtration (if necessary): If the sample contains suspended particles, filter through a 0.45 µm syringe filter into an autosampler vial.

GC-MS Conditions
ParameterValue
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Split (split ratio 50:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion (m/z) To be determined from the mass spectrum of this compound (e.g., a prominent, unique fragment)
Qualifier Ions (m/z) To be determined from the mass spectrum of this compound
Calibration
  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in ethanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the perfume samples.

  • Internal Standard Addition: Spike each calibration standard with the same concentration of the internal standard as used for the perfume samples.

  • Analysis: Analyze the calibration standards using the same GC-MS method as for the samples.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Data Presentation

The quantitative performance of the method should be validated to ensure its accuracy, precision, and reliability. The following tables summarize typical validation parameters for the quantification of fragrance compounds by GC-MS.

Table 1: Method Validation Parameters for this compound Quantification

ParameterTypical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mL
Accuracy (Recovery %) 90 - 110%
Precision (RSD %) < 10%

Table 2: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area Ratio (IBCH/IS)
50.12
100.25
250.63
501.25
1002.51
2005.02

Mandatory Visualization

The following diagram illustrates the general workflow for the quantification of this compound in perfume formulations.

G cluster_0 Sample Receipt and Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing and Quantification cluster_3 Calibration Standards Sample Perfume Sample Weighing Weighing Sample->Weighing Dilution Dilution with Ethanol Weighing->Dilution Spiking Spiking with Internal Standard Dilution->Spiking Filtration Filtration (if needed) Spiking->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report Stock IBCH Stock Solution SerialDilution Serial Dilution Stock->SerialDilution Standards Calibration Standards SerialDilution->Standards Standards->Calibration

Caption: Workflow for the quantification of this compound.

Conclusion

The described GC-MS method provides a reliable and robust approach for the quantification of this compound in perfume formulations. Proper method validation is essential to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and scientists involved in the quality control and analysis of fragrance products.

References

Synthesis of Isobornyl Cyclohexanol: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of isobornyl cyclohexanol (B46403), a valuable fragrance ingredient with a characteristic sandalwood aroma. The synthesis is a two-step process commencing with the acid-catalyzed alkylation of guaiacol (B22219) with camphene (B42988) to yield isocamphyl guaiacol. This intermediate is subsequently hydrogenated under pressure using a Raney nickel catalyst to produce the final product, a mixture of isobornyl cyclohexanol stereoisomers. This document outlines the required materials, step-by-step procedures for both synthetic stages, and methods for purification and characterization. Safety precautions and quantitative data are also presented to guide researchers in the successful and safe execution of this synthesis.

Introduction

This compound (IBCH) is a synthetic fragrance compound prized for its rich, woody, and sandalwood-like scent.[1] Its structural similarity to santalol, the primary constituent of natural sandalwood oil, makes it an important and more sustainable alternative in the fragrance industry, as the sandalwood tree is an endangered species.[1] The synthesis of IBCH is a robust process that is adaptable to a laboratory setting, providing an excellent example of tandem catalytic reactions in organic synthesis.

The primary industrial route for the synthesis of this compound involves a two-step procedure.[2] The first step is an electrophilic substitution reaction where camphene alkylates guaiacol in the presence of an acid catalyst, such as a mixture of boron trifluoride and acetic acid, to form isocamphyl guaiacol.[2] The second step involves the catalytic hydrogenation of the isocamphyl guaiacol intermediate.[2] This process not only reduces the aromatic ring of the guaiacol moiety to a cyclohexanol ring but also cleaves the methoxy (B1213986) group.[2] The final product is typically a mixture of stereoisomers, the composition of which can be influenced by the reaction conditions.[3]

Materials and Methods

Materials and Equipment
  • Guaiacol (98%)

  • Camphene (95%)

  • Boric acid

  • Acetic acid, glacial

  • Raney nickel (50% slurry in water)

  • Cyclohexanol (anhydrous)

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Hydrogen gas (high purity)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • High-pressure autoclave (hydrogenation reactor)

  • Fractional distillation apparatus

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Experimental Protocol

Step 1: Synthesis of Isocamphyl Guaiacol (Alkylation)

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add guaiacol (0.1 mol, 12.4 g) and glacial acetic acid (50 mL).

  • Catalyst Addition: Carefully add boric acid (0.01 mol, 0.62 g) to the flask.

  • Reactant Addition: Dissolve camphene (0.1 mol, 13.6 g) in glacial acetic acid (20 mL) and add it to the dropping funnel.

  • Reaction: Heat the flask to 80°C with stirring. Once the temperature is stable, add the camphene solution dropwise over 30 minutes.

  • Reflux: After the addition is complete, continue to heat the reaction mixture under reflux for 4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a 500 mL beaker containing 200 mL of cold water.

    • Transfer the mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude isocamphyl guaiacol as a viscous oil.

Step 2: Synthesis of this compound (Hydrogenation)

  • Catalyst Preparation: Carefully wash the Raney nickel slurry (5 g) with deionized water (3 x 20 mL) and then with anhydrous cyclohexanol (2 x 20 mL) to remove any residual water.

  • Reactor Charging: In a high-pressure autoclave, combine the crude isocamphyl guaiacol (from Step 1) with anhydrous cyclohexanol (100 mL). Add the prepared Raney nickel catalyst to the reactor.

  • Hydrogenation:

    • Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen gas to 50 bar.

    • Heat the reactor to 180°C with vigorous stirring.

    • Maintain the reaction at this temperature and pressure for 8 hours, monitoring the hydrogen uptake.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Filter the reaction mixture to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and should be kept wet with water or an appropriate solvent at all times.

    • The filtrate, containing this compound and cyclohexanol, is then subjected to fractional distillation under reduced pressure to separate the product from the solvent and any byproducts.[4][5]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₂₈O[3]
Molecular Weight236.4 g/mol [3]
AppearanceClear, colorless, viscous liquid[3]
OdorWoody, sandalwood-like[3]
Density (20°C)0.991 - 1.001 g/mL[3]
Refractive Index (n_D²⁰)1.5050 - 1.5120[3]
Boiling PointApprox. 302 °C[6]
Flash Point>100 °C[7]
SolubilityInsoluble in water[3]

Note: Quantitative data for reaction yield and purity are highly dependent on the specific reaction conditions and purification efficiency. Typical yields for the alkylation step can range from 70-85%, and the hydrogenation step can proceed with yields exceeding 90%. Purity is typically assessed by Gas Chromatography (GC).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrogenation Guaiacol Guaiacol Reaction1 Alkylation (80°C, 4h) Guaiacol->Reaction1 Camphene Camphene Camphene->Reaction1 Catalyst1 Boric Acid / Acetic Acid Catalyst1->Reaction1 Workup1 Work-up (Extraction, Washing) Reaction1->Workup1 Intermediate Isocamphyl Guaiacol Workup1->Intermediate Reaction2 Hydrogenation (180°C, 50 bar, 8h) Intermediate->Reaction2 Hydrogen H₂ Gas Hydrogen->Reaction2 Catalyst2 Raney Nickel Catalyst2->Reaction2 Purification Purification (Fractional Distillation) Reaction2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the two-step synthesis of this compound.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Guaiacol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation.

  • Camphene: Flammable solid.

  • Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Raney Nickel: Pyrophoric catalyst. May ignite spontaneously in air. Must be handled as a slurry and kept wet.

  • Hydrogen Gas: Extremely flammable gas. The hydrogenation step must be carried out in a properly functioning high-pressure reactor with appropriate safety measures.

Conclusion

The described two-step protocol provides a reliable method for the synthesis of this compound in a laboratory setting. The procedure involves a straightforward alkylation followed by a high-pressure hydrogenation. Careful execution of the experimental steps and adherence to the safety precautions are essential for a successful and safe synthesis. The final product can be purified by fractional distillation to achieve a high degree of purity, suitable for its intended applications in fragrance research and development.

References

Application Notes and Protocols: Isobornyl Cyclohexanol as a Fragrance Fixative in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl cyclohexanol (B46403) (IBCH) is a synthetic, viscous, low-volatility raw material widely utilized in the fragrance and cosmetic industries.[1] Chemically, it is 3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol.[1] Primarily recognized for its pleasant, woody, and sandalwood-like aroma, IBCH also serves as an effective fragrance fixative.[2][3] Its principal function in cosmetic formulations is to reduce the evaporation rate of more volatile fragrance components, thereby enhancing the longevity and stability of the overall scent profile.[2] This document provides detailed application notes and experimental protocols for researchers and scientists to evaluate and utilize isobornyl cyclohexanol as a fragrance fixative in cosmetic formulations.

Physical and Chemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective incorporation into cosmetic formulations.

PropertyValueReference
Chemical Name 3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol[1]
Synonyms IBCH, Sandenol, Sandela[1]
CAS Number 3407-42-9[4]
Molecular Formula C16H28O[4]
Molecular Weight 236.4 g/mol [4]
Appearance Colorless to pale yellow viscous liquid[1]
Odor Profile Woody, clean sandalwood, balsamic[1]
Boiling Point ~300 °C[4]
Flash Point ~120 °C[4]
Solubility Insoluble in water; Soluble in alcohol and oils[5]
Tenacity on Skin >48 hours[4]

Mechanism of Action as a Fragrance Fixative

This compound's efficacy as a fixative is attributed to its low volatility and its ability to interact with more volatile fragrance molecules. By forming intermolecular associations, it effectively lowers the vapor pressure of the fragrance accord, leading to a slower and more sustained release of the scent.

cluster_0 Fragrance Formulation cluster_1 Application on Skin Volatile_Fragrance Volatile Fragrance Components (Top/Middle Notes) IBCH This compound (Low Volatility) Volatile_Fragrance->IBCH Intermolecular Interactions Cosmetic_Base Cosmetic Base (e.g., Lotion, Cream) Volatile_Fragrance->Cosmetic_Base IBCH->Cosmetic_Base Slowed_Evaporation Reduced Evaporation Rate of Volatile Components IBCH->Slowed_Evaporation Lowers Vapor Pressure Prolonged_Scent Enhanced Fragrance Longevity Slowed_Evaporation->Prolonged_Scent

Mechanism of fragrance fixation by this compound.

Application Guidelines in Cosmetic Formulations

The concentration of this compound can be adjusted based on the desired fragrance profile and longevity. It is crucial to consider the overall formulation and the specific fragrance notes being used.

ApplicationTypical Usage Level (% in fragrance concentrate)SuitabilityReference
Alcoholic Perfume1 - 25Very Good[4]
Antiperspirants/Deodorants1 - 25Very Good[4]
Creams & Lotions1 - 25Fair[4]
Soaps & Shampoos1 - 25Very Good[4]
Fabric Softeners1 - 25Very Good[4]

Note: According to IFRA guidelines, IBCH is restricted to a maximum of 5% in leave-on products and 10% in rinse-off products due to sensitization potential.[1]

Experimental Protocols

The following protocols are designed to quantitatively and qualitatively assess the performance of this compound as a fragrance fixative.

Protocol 1: Instrumental Analysis of Fragrance Longevity using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol quantifies the reduction in the evaporation rate of a model fragrance compound in the presence of this compound.

Objective: To measure the concentration of a volatile fragrance marker in the headspace above a sample over time, with and without the addition of IBCH.

Materials:

  • Model volatile fragrance compound (e.g., Linalool, Limonene)

  • This compound (IBCH)

  • Ethanol (B145695) (perfumery grade)

  • Filter paper or cosmetic substrate

  • Headspace vials (20 mL)

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS) and Headspace autosampler

Procedure:

  • Sample Preparation:

    • Control Sample: Prepare a 1% solution of the model fragrance compound in ethanol.

    • Test Sample: Prepare a solution containing 1% of the model fragrance compound and a specified concentration of IBCH (e.g., 5%) in ethanol.

  • Application:

    • Apply a precise volume (e.g., 100 µL) of the Control and Test samples to separate filter papers or cosmetic substrates.

    • Place each substrate into a headspace vial and seal immediately.

  • HS-GC-MS Analysis:

    • Analyze the headspace of the vials at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • HS Parameters:

      • Incubation Temperature: 37 °C (to simulate skin temperature)

      • Incubation Time: 15 min

      • Injection Volume: 1 mL

    • GC-MS Parameters:

      • Inlet Temperature: 250 °C

      • Column: HP-5ms (or equivalent)

      • Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min

      • MS Scan Range: 40-400 amu

  • Data Analysis:

    • Integrate the peak area of the model fragrance compound at each time point for both Control and Test samples.

    • Plot the peak area versus time for both samples to compare the evaporation profiles.

cluster_prep Sample Preparation cluster_app Application & Incubation cluster_analysis Analysis Prep_Control Prepare Control Solution (Fragrance + Ethanol) Apply_Substrate Apply to Substrate Prep_Control->Apply_Substrate Prep_Test Prepare Test Solution (Fragrance + IBCH + Ethanol) Prep_Test->Apply_Substrate Seal_Vial Seal in Headspace Vial Apply_Substrate->Seal_Vial Incubate Incubate at 37°C Seal_Vial->Incubate HS_GCMS Headspace GC-MS Analysis (at t = 0, 1, 2, 4, 8, 24h) Incubate->HS_GCMS Data Integrate Peak Area of Fragrance Compound HS_GCMS->Data Plot Plot Peak Area vs. Time Data->Plot

Workflow for HS-GC-MS analysis of fragrance longevity.
Protocol 2: Sensory Evaluation of Fragrance Fixation

This protocol outlines a sensory panel evaluation to assess the perceived intensity and character of a fragrance over time.

Objective: To determine if a trained sensory panel can perceive a difference in fragrance longevity and character between a standard fragrance and one containing IBCH.

Materials:

  • Fragrance oil

  • This compound (IBCH)

  • Ethanol (perfumery grade)

  • Perfume blotters

  • Controlled environment for sensory evaluation (odor-free, well-ventilated)

Procedure:

  • Panelist Selection and Training:

    • Recruit a panel of at least 10 individuals.

    • Train panelists to identify and rate the intensity of specific fragrance notes on a standardized scale (e.g., 0-10, where 0 is no odor and 10 is extremely strong).

  • Sample Preparation:

    • Control Fragrance: A solution of the fragrance oil in ethanol at a specified concentration (e.g., 15%).

    • Test Fragrance: A solution of the fragrance oil and IBCH in ethanol at the same fragrance oil concentration, with a defined level of IBCH (e.g., 5% of the total formulation).

  • Evaluation Protocol:

    • Dip perfume blotters into the Control and Test fragrances for a standardized time.

    • Present the coded blotters to the panelists in a randomized and blind manner.

    • Panelists evaluate the fragrance intensity and character at specified time intervals (e.g., immediately, 30 minutes, 1 hour, 4 hours, 8 hours).

    • Panelists record their ratings on a standardized evaluation form.

  • Data Analysis:

    • Calculate the mean intensity ratings for the Control and Test fragrances at each time point.

    • Use statistical analysis (e.g., t-test or ANOVA) to determine if there are significant differences in perceived intensity over time.

Panel_Selection Panelist Selection & Training Evaluation Panelists Evaluate Intensity & Character Over Time Panel_Selection->Evaluation Sample_Prep Prepare Control & Test Fragrance Solutions Blotter_Prep Dip & Code Blotters Sample_Prep->Blotter_Prep Blotter_Prep->Evaluation Data_Collection Record Ratings Evaluation->Data_Collection Analysis Statistical Analysis of Mean Intensity Ratings Data_Collection->Analysis

Workflow for sensory evaluation of fragrance fixation.

Conclusion

This compound is a valuable and versatile ingredient for enhancing the longevity of fragrances in a wide array of cosmetic products. Its low volatility and ability to reduce the evaporation rate of other fragrance components make it an effective fixative.[2] By utilizing the instrumental and sensory protocols outlined in these application notes, researchers and formulators can systematically evaluate and optimize the use of this compound to achieve desired fragrance performance and stability in their cosmetic formulations.

References

Application Notes and Protocols for the Derivatization of Isobornyl Cyclohexanol for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl cyclohexanol (B46403) (IBCH) is a synthetic fragrance ingredient with a characteristic sandalwood aroma. Accurate and sensitive quantification of IBCH in various matrices is crucial for quality control, pharmacokinetic studies, and safety assessments. Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like IBCH. However, the presence of a polar hydroxyl group can lead to poor chromatographic performance, including peak tailing and reduced sensitivity.

Derivatization is a chemical modification process that converts the polar hydroxyl group of IBCH into a less polar, more volatile moiety, thereby improving its GC analysis. This application note provides detailed protocols for two common derivatization techniques for isobornyl cyclohexanol: silylation and acylation . It also includes a summary of quantitative data for analogous compounds to guide method validation and a comparison of the two methods to aid in the selection of the most appropriate technique for a specific application.

Derivatization Strategies

Two primary derivatization strategies for alcohols like this compound are silylation and acylation.

  • Silylation: This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Silylation reagents are highly reactive and can derivatize sterically hindered alcohols. The resulting TMS ethers are typically more volatile and thermally stable than the parent alcohol.[1]

  • Acylation: This method involves the conversion of the hydroxyl group to an ester, typically an acetate (B1210297). Acylation reduces the polarity of the molecule, leading to improved peak shape and volatility.[2] Acetylated derivatives are often more stable than their silylated counterparts.[3]

The choice between silylation and acylation depends on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA/TMCS

This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound. The addition of trimethylchlorosilane (TMCS) acts as a catalyst, enhancing the reactivity of the silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which is particularly useful for sterically hindered secondary alcohols.[1]

Materials:

  • This compound (IBCH) standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetone, acetonitrile)

  • GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the this compound standard or sample extract into a GC vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes to ensure complete derivatization of the sterically hindered hydroxyl group.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. Inject an appropriate volume (e.g., 1 µL) into the GC system.

Protocol 2: Acylation of this compound using Acetic Anhydride (B1165640)

This protocol details the formation of the acetate ester of this compound using acetic anhydride with pyridine as a catalyst.[4]

Materials:

  • This compound (IBCH) standard or sample extract

  • Acetic anhydride

  • Anhydrous pyridine

  • GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Procedure:

  • Sample Preparation: Prepare the sample as described in Protocol 1, Step 1.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the vial.

  • Derivatization: Add 100 µL of acetic anhydride to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes.[4]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is ready for GC-MS analysis. Inject an appropriate volume (e.g., 1 µL) into the GC system.

Quantitative Data Summary

The following tables summarize representative quantitative data for the GC-MS analysis of derivatized sterols and related cyclic alcohols, which can serve as a reference for the expected performance of the methods for this compound derivatives.

Table 1: Silylation (TMS Ether Derivatives) GC-MS Performance Data for Sterols [5][6]

ParameterRepresentative Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 5 ng/mL
Limit of Quantification (LOQ)0.05 - 10 ng/mL
Precision (%RSD)< 10%
Accuracy (Recovery %)80 - 120%

Table 2: Acylation (Acetate Ester Derivatives) GC-MS Performance Data for Terpene Alcohols

ParameterRepresentative Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 50 ng/mL
Precision (%RSD)< 15%
Accuracy (Recovery %)85 - 115%

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization will be required for specific instrumentation and applications.

Table 3: Recommended GC-MS Parameters

ParameterSilylated IBCH (TMS-IBCH)Acylated IBCH (IBCH-Acetate)
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C250 °C
Injection Mode Splitless or Split (e.g., 20:1)Splitless or Split (e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium at a constant flow of 1.0 mL/min
Oven Program Initial: 100°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 minInitial: 100°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min
MS Transfer Line 280 °C280 °C
Ion Source Temp. 230 °C230 °C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Scan Range m/z 40-550m/z 40-550
SIM Ions (suggested) To be determined empirically (monitor for M+ and characteristic fragments)To be determined empirically (monitor for M+ and characteristic fragments)

Visualizations

Derivatization Workflows and Reactions

G Figure 1: Silylation Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample IBCH Sample Dry Dry Sample Sample->Dry Solvent Add Pyridine Dry->Solvent Reagent Add BSTFA/TMCS Solvent->Reagent React Heat at 70°C Reagent->React Cool Cool to RT React->Cool GCMS GC-MS Analysis Cool->GCMS

Figure 1: Silylation Workflow for this compound

G Figure 2: Acylation Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample IBCH Sample Dry Dry Sample Sample->Dry Solvent Add Pyridine Dry->Solvent Reagent Add Acetic Anhydride Solvent->Reagent React Heat at 60°C Reagent->React Cool Cool to RT React->Cool GCMS GC-MS Analysis Cool->GCMS

Figure 2: Acylation Workflow for this compound

G Figure 3: Derivatization Reactions of this compound cluster_silylation Silylation Reaction cluster_acylation Acylation Reaction IBCH_S This compound TMS_IBCH TMS-IBCH IBCH_S->TMS_IBCH + BSTFA BSTFA/TMCS BSTFA->TMS_IBCH + IBCH_A This compound Ac_IBCH IBCH-Acetate IBCH_A->Ac_IBCH + Ac2O Acetic Anhydride/Pyridine Ac2O->Ac_IBCH +

Figure 3: Derivatization Reactions of this compound

Method Validation Considerations

For quantitative analysis, it is essential to validate the chosen derivatization and GC-MS method. Key validation parameters include:

  • Linearity: A calibration curve should be constructed using a series of derivatized standards of known concentrations. A linear regression analysis should yield a correlation coefficient (R²) of >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]

  • Precision: Assessed by repeatedly analyzing a sample and is typically expressed as the relative standard deviation (%RSD).

  • Accuracy: Determined by analyzing a sample with a known concentration (e.g., a spiked sample) and is expressed as the percentage recovery.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Conclusion

Derivatization of this compound by either silylation or acylation is a critical step for robust and sensitive GC-MS analysis. Silylation with BSTFA/TMCS is a rapid and effective method, particularly for sterically hindered alcohols. Acylation with acetic anhydride provides a stable derivative suitable for routine analysis. The choice of method will depend on the specific analytical requirements. The provided protocols and performance data for analogous compounds offer a solid foundation for developing and validating a quantitative GC-MS method for this compound in various research and development settings.

References

Application of Isobornyl Cyclohexanol in Controlled Release Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl cyclohexanol (B46403) (ICH), a synthetic fragrance ingredient with a characteristic sandalwood aroma, possesses physicochemical properties that suggest its potential utility in the development of controlled release drug delivery systems.[1][2] Its high lipophilicity, low water solubility, and excellent stability make it a candidate for modulating the release of co-formulated therapeutic agents, particularly hydrophobic drugs.[1][3] This document provides detailed application notes on the potential uses of ICH in controlled release systems and protocols for the formulation and evaluation of such systems.

ICH's primary application to date has been in the fragrance industry, where it functions as a fixative to prolong the release of volatile scent molecules.[2] This inherent controlled release characteristic can be translated to pharmaceutical applications. By incorporating ICH into drug formulations, it is hypothesized that it can act as a hydrophobic matrix-forming agent or a release-modifying excipient. Potential applications include oral, topical, and transdermal drug delivery systems where a sustained release profile is desirable to improve efficacy, reduce dosing frequency, and minimize side effects.

Physicochemical Properties of Isobornyl Cyclohexanol

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in controlled release systems. These properties influence its compatibility with other excipients, the choice of formulation technology, and the resulting drug release kinetics.

PropertyValueReference(s)
Molecular Formula C₁₆H₂₈O[4]
Molecular Weight 236.39 g/mol [4][5]
Appearance Colorless to pale yellow viscous liquid or white crystalline solid[1][3]
Odor Woody, sandalwood-like[6]
Boiling Point >300 °C[6]
Melting Point -14.53 to 25 °C[6]
Flash Point 120 °C (closed cup)[6]
Density ~0.97 g/cm³ at 25 °C[7]
Water Solubility Insoluble[3][8]
Solubility in Organic Solvents Soluble in ethanol (B145695) and oils[1][3]
LogP (XLogP3-AA) 4.6[5]
Stability Stable under normal conditions[7]

Potential Applications in Controlled Release Systems

Based on its properties, ICH can be explored for the following applications in controlled drug delivery:

  • Hydrophobic Matrix Former for Oral Dosage Forms: ICH can be formulated with a hydrophobic drug and other excipients to form a solid matrix tablet. The slow erosion and/or diffusion of the drug through the ICH-containing matrix would lead to a sustained release profile.

  • Release-Modifying Agent in Polymeric Microspheres: ICH can be co-encapsulated with a drug within biodegradable polymer microspheres (e.g., PLGA). Its lipophilicity could modulate the ingress of water and subsequent drug diffusion, thereby altering the release kinetics.

  • Oil Phase Component in Nanoemulsions for Topical/Transdermal Delivery: As an oil-soluble and stable compound, ICH can be a component of the oil phase in nanoemulsions. This could enhance the loading of lipophilic drugs and potentially act as a permeation enhancer for transdermal delivery, similar to other terpenes.[9][10]

  • Carrier in Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): ICH could be incorporated into the lipid matrix of SLNs and NLCs to modify the drug release and enhance the stability of the formulation.

Experimental Protocols

The following are detailed, hypothetical protocols for the preparation and evaluation of ICH-based controlled release systems. These protocols are based on established methods for formulating hydrophobic compounds.

Protocol 1: Preparation of ICH-Containing PLGA Microspheres for Controlled Release of a Hydrophobic Drug by Solvent Evaporation

This protocol describes the formulation of poly(lactic-co-glycolic acid) (PLGA) microspheres co-encapsulating a model hydrophobic drug and this compound using an oil-in-water (o/w) solvent evaporation technique.[11][12]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g)

  • This compound (ICH)

  • Model hydrophobic drug (e.g., Ibuprofen, Fenretinide)

  • Dichloromethane (DCM) or Ethyl Acetate (solvent for polymer and drug)

  • Poly(vinyl alcohol) (PVA) (emulsifier)

  • Deionized water

  • Magnetic stirrer

  • Homogenizer (optional)

  • Optical microscope

  • Particle size analyzer

  • Freeze-dryer

Procedure:

  • Preparation of the Organic Phase (Oil Phase):

    • Dissolve 100 mg of PLGA in 2 mL of dichloromethane.

    • To this solution, add 20 mg of the model hydrophobic drug and 10 mg of this compound.

    • Vortex or sonicate the mixture until all components are fully dissolved.

  • Preparation of the Aqueous Phase (Water Phase):

    • Prepare a 1% w/v solution of PVA in deionized water by dissolving 1 g of PVA in 100 mL of water with gentle heating and stirring.

    • Allow the solution to cool to room temperature.

  • Emulsification:

    • Add the organic phase to 20 mL of the aqueous phase while stirring at a constant speed (e.g., 500-1000 rpm) using a magnetic stirrer.

    • For smaller and more uniform microspheres, a high-speed homogenizer can be used for a short duration (e.g., 1-2 minutes).

  • Solvent Evaporation:

    • Continue stirring the emulsion at room temperature for 4-6 hours in a fume hood to allow for the evaporation of the dichloromethane.

    • The evaporation of the solvent will cause the PLGA to precipitate, forming solid microspheres.

  • Microsphere Collection and Washing:

    • Centrifuge the microsphere suspension at 5000 rpm for 10 minutes.

    • Discard the supernatant and resuspend the microspheres in deionized water.

    • Repeat the washing step three times to remove residual PVA and unencapsulated drug.

  • Lyophilization (Freeze-Drying):

    • Freeze the washed microsphere suspension at -80 °C.

    • Lyophilize the frozen sample for 48 hours to obtain a dry powder of the microspheres.

    • Store the dried microspheres in a desiccator.

Characterization:

  • Particle Size and Morphology: Analyze the size distribution and shape of the microspheres using a particle size analyzer and scanning electron microscopy (SEM).

  • Encapsulation Efficiency and Drug Loading: Determine the amount of drug encapsulated within the microspheres using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) after extracting the drug from a known weight of microspheres.

    • Encapsulation Efficiency (%) = (Actual Drug Content / Theoretical Drug Content) x 100

    • Drug Loading (%) = (Weight of Drug in Microspheres / Total Weight of Microspheres) x 100

  • In Vitro Release Study:

    • Disperse a known amount of drug-loaded microspheres in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37 °C with constant agitation.

    • At predetermined time intervals, withdraw samples of the release medium, and replace with fresh medium.

    • Analyze the drug concentration in the collected samples to determine the cumulative drug release over time.

Illustrative Data:

Formulation CodeICH:Drug RatioParticle Size (μm, Mean ± SD)Encapsulation Efficiency (%)Drug Loading (%)Burst Release at 2h (%)
F10:155.2 ± 8.185.314.225.1
F20.5:158.7 ± 9.582.113.518.7
F31:162.1 ± 10.278.512.815.3
Protocol 2: Formulation of an ICH-Based Nanoemulsion for Topical Delivery

This protocol details the preparation of an oil-in-water (o/w) nanoemulsion containing this compound for the potential topical delivery of a lipophilic active ingredient, using a low-energy spontaneous emulsification method.[4][6]

Materials:

  • This compound (ICH)

  • Medium-chain triglycerides (MCT) oil

  • Model lipophilic active (e.g., a corticosteroid or a non-steroidal anti-inflammatory drug)

  • Non-ionic surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol® or Propylene Glycol)

  • Deionized water

  • Magnetic stirrer

  • Dynamic Light Scattering (DLS) for particle size and zeta potential measurement

  • Transmission Electron Microscope (TEM)

Procedure:

  • Preparation of the Oil Phase:

    • In a glass vial, mix 5% w/w ICH, 5% w/w MCT oil, and 1% w/w of the model lipophilic active.

    • Gently heat and stir until a clear, homogenous oil phase is obtained.

  • Preparation of the Surfactant Mixture:

    • In a separate vial, mix 15% w/w Tween 80 and 10% w/w Transcutol®.

  • Formation of the Nanoemulsion Precursor:

    • Add the surfactant mixture to the oil phase and stir until a clear and homogenous mixture is formed.

  • Spontaneous Emulsification:

    • Slowly add the oil-surfactant mixture dropwise to 64% w/w deionized water under constant, gentle magnetic stirring.

    • Continue stirring for 30 minutes. A translucent to bluish-white nanoemulsion should form spontaneously.

Characterization:

  • Droplet Size, Polydispersity Index (PDI), and Zeta Potential: Measure these parameters using Dynamic Light Scattering (DLS).

  • Morphology: Observe the droplet shape and size distribution using Transmission Electron Microscopy (TEM).

  • Drug Content: Determine the concentration of the active ingredient in the nanoemulsion using a suitable analytical technique (e.g., HPLC).

  • In Vitro Release using a Franz Diffusion Cell:

    • Mount a synthetic membrane or excised skin between the donor and receptor compartments of a Franz diffusion cell.

    • Apply the nanoemulsion to the donor compartment.

    • Fill the receptor compartment with a suitable buffer (e.g., PBS with a small amount of a solubilizing agent like Tween 80) maintained at 32 °C.

    • At specific time points, collect samples from the receptor compartment and analyze for drug content to determine the permeation profile.

Illustrative Data:

Formulation CodeMean Droplet Size (nm)PDIZeta Potential (mV)Drug Content (% of theoretical)
NE-ICH-1125.40.185-15.298.7
NE-ICH-2142.80.210-18.599.1

Visualizations

Workflow for Microsphere Preparation

Microsphere_Preparation_Workflow cluster_organic_phase Organic Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_process Microsphere Formation org_start Dissolve PLGA in Dichloromethane add_drug Add Hydrophobic Drug and ICH org_start->add_drug org_end Homogenous Organic Phase add_drug->org_end emulsify Emulsification (o/w) org_end->emulsify Add to aq_start Dissolve PVA in Deionized Water aq_end PVA Solution aq_start->aq_end aq_end->emulsify evaporate Solvent Evaporation emulsify->evaporate wash Washing & Centrifugation evaporate->wash lyophilize Lyophilization wash->lyophilize final_product Dry Microspheres lyophilize->final_product

Caption: Workflow for preparing ICH-loaded PLGA microspheres.

Proposed Mechanism of Controlled Release from an ICH-Drug Matrix

Controlled_Release_Mechanism cluster_matrix ICH-Drug Polymer Matrix cluster_release Release Process ICH ICH (Hydrophobic) Diffusion Slow Drug Diffusion Through Hydrophobic Matrix ICH->Diffusion Modulates Diffusion Rate Drug Drug (Hydrophobic) Drug->Diffusion Dissolves and Diffuses Polymer Polymer Water Aqueous Medium (e.g., GI fluid) Water->Diffusion Penetrates Matrix Slowly Release Sustained Drug Release Diffusion->Release

Caption: Proposed mechanism of drug release from an ICH-containing matrix.

Conclusion

This compound, with its favorable physicochemical properties, presents an interesting, albeit unexplored, candidate for use in controlled release drug delivery systems. Its high lipophilicity, stability, and history of safe use in cosmetics suggest that it could be a valuable excipient for formulating sustained-release dosage forms for hydrophobic drugs. The provided protocols offer a starting point for researchers to investigate the potential of ICH in this novel application. Further studies are warranted to fully characterize its behavior in various formulations and to establish its efficacy and safety for pharmaceutical use.

References

Application Notes and Protocols for the Synthesis of Isobornyl Cyclohexanol via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of isobornyl cyclohexanol (B46403), a synthetic fragrance ingredient valued for its sandalwood-like aroma.[1][2] The primary route to isobornyl cyclohexanol involves the reaction of guaiacol (B22219) with camphene (B42988) to form an isocamphyl-substituted aromatic precursor, followed by catalytic hydrogenation of the aromatic ring.[1][3]

Introduction

This compound (IBCH) is a complex mixture of stereoisomers that serves as an economical alternative to natural sandalwood oil, which is sourced from endangered Santalum species.[1][2] The synthesis of IBCH is a multi-step process, with the final and critical step being the catalytic hydrogenation of an aromatic precursor, typically isocamphyl guaiacol or isocamphyl phenol (B47542).[3] This process reduces the aromatic ring to a cyclohexane (B81311) ring, yielding the desired this compound.

The choice of catalyst, solvent, temperature, and pressure are crucial parameters that influence the reaction's efficiency, selectivity, and yield.[4][5] While specific protocols for this compound are not extensively detailed in publicly available literature, this document provides a comprehensive guide based on established principles of catalytic hydrogenation of aromatic compounds.

Quantitative Data Summary

The following table summarizes quantitative data from various catalytic hydrogenation reactions of analogous aromatic and cyclic compounds to provide a comparative reference for the synthesis of this compound.

SubstrateCatalystTemperature (°C)Pressure (atm)SolventConversion (%)Selectivity (%)ProductReference
BenzeneNickel70-140Not specifiedNot specified>90Not specifiedCyclohexane[6]
PhenolPd/NaYNot specifiedNot specifiedn-octaneNot specified100Cyclohexane[5]
PhenolPd/NaYNot specifiedNot specifiedEthanol (B145695)Not specified92.3Cyclohexanol[5]
Phenol20% Ni/CNT220Not specifiedIsopropanol100~95Cyclohexanol[7]
Cyclohexyl AcetateLa-promoted Cu/ZnO/SiO₂Not specifiedNot specifiedNot specified99.599.7Cyclohexanol[8]
BenzeneRu-4.7 catalyst with ZnO and ZnSO₄15050Water76.875.4Cyclohexene[9]
Isocamphyl Guaiacol/PhenolCarrier-free Fe, Co, or Ni based180-260Not specifiedNot specified>99.9 (aromatic content <0.1%)Not specifiedIsocamphyl Cyclohexanols[3]

Experimental Protocols

This section outlines a representative experimental protocol for the synthesis of this compound via catalytic hydrogenation of isocamphyl guaiacol. This protocol is a composite method derived from general procedures for arene hydrogenation.[3][4]

Materials and Equipment
  • Substrate: Isocamphyl guaiacol

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or a carrier-free catalyst composed of iron group metals (e.g., Ni, Co).[3][4]

  • Solvent: Ethanol, n-octane, or neat (no solvent).[5]

  • Hydrogen Source: High-purity hydrogen gas

  • Reactor: High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, temperature controller, and pressure gauge.

  • Filtration System: Buchner funnel with filter paper or a Celite pad.

  • Analytical Instruments: Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring and product characterization.

Protocol: Catalytic Hydrogenation of Isocamphyl Guaiacol
  • Reactor Preparation:

    • Ensure the high-pressure autoclave is clean and dry.

    • Charge the reactor with isocamphyl guaiacol (1.0 eq).

    • Add the catalyst (e.g., 5% Rh/Al₂O₃, 1-5 mol% loading).

    • If using a solvent, add the desired solvent (e.g., ethanol) to the appropriate concentration. A patent for a similar process suggests the reaction can also be run neat.[3]

  • Reaction Setup:

    • Seal the reactor securely.

    • Purge the reactor with an inert gas (e.g., nitrogen or argon) three times to remove any air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm). The pressure can vary significantly based on the catalyst and substrate.

    • Begin stirring the reaction mixture at a constant rate (e.g., 500-1000 rpm).

  • Reaction Conditions:

    • Heat the reactor to the target temperature (e.g., 180-260 °C).[3]

    • Maintain a constant hydrogen pressure throughout the reaction.

    • Monitor the reaction progress by taking small aliquots (if the reactor setup allows) and analyzing them by GC-MS to check for the disappearance of the starting material and the appearance of the product.

  • Work-up and Purification:

    • Once the reaction is complete (typically indicated by the cessation of hydrogen uptake or confirmed by GC-MS), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Open the reactor and dilute the reaction mixture with a suitable solvent (e.g., ethanol or ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the heterogeneous catalyst.

    • Wash the filter cake with the same solvent to recover any adsorbed product.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude this compound can be further purified by vacuum distillation if necessary.

  • Characterization:

    • Characterize the final product using analytical techniques such as GC-MS, ¹H NMR, and ¹³C NMR to confirm its identity and purity. Due to the formation of multiple stereoisomers, the analytical data may be complex.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound start Starting Materials (Guaiacol & Camphene) precursor_synthesis Precursor Synthesis (Friedel-Crafts Alkylation) start->precursor_synthesis Acid Catalyst precursor Isocamphyl Guaiacol precursor_synthesis->precursor hydrogenation Catalytic Hydrogenation precursor->hydrogenation H₂, Catalyst crude_product Crude this compound hydrogenation->crude_product purification Purification (Filtration & Distillation) crude_product->purification final_product Pure this compound purification->final_product

Caption: Overall synthesis workflow for this compound.

Catalytic Hydrogenation Cycle

catalytic_cycle cluster_cycle Hydrogenation Mechanism catalyst Catalyst (e.g., Rh) product Isobornyl Cyclohexanol activated_h H-Catalyst-H catalyst->activated_h + H₂ h2 H₂ substrate Isocamphyl Guaiacol adsorbed_substrate Substrate Adsorbed on Catalyst activated_h->adsorbed_substrate + Substrate hydrogenated_intermediate Partially Hydrogenated Intermediate adsorbed_substrate->hydrogenated_intermediate H transfer hydrogenated_intermediate->catalyst + H₂ - Product

Caption: Simplified catalytic cycle for hydrogenation.

References

Application Notes and Protocols for Formulating Stable Emulsions with Isobornyl Cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobornyl cyclohexanol (B46403) (IBCH) is a synthetic fragrance ingredient with a characteristic woody, sandalwood-like aroma.[1][2] Chemically, it is a viscous, lipophilic compound with low water solubility, making its incorporation into aqueous-based formulations like lotions and creams a challenge.[3][4][5] These application notes provide a comprehensive guide to formulating stable oil-in-water (O/W) and water-in-oil (W/O) emulsions containing Isobornyl Cyclohexanol. The protocols are designed for researchers in cosmetics, pharmaceuticals, and drug delivery, with a focus on creating stable formulations for topical applications.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of IBCH is crucial for successful emulsion formulation.

PropertyValueReference
Chemical Name 3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexanol[2]
Synonyms IBCH, Sandenol[2]
CAS Number 3407-42-9[2]
Molecular Formula C16H28O[2]
Molecular Weight 236.39 g/mol [6]
Appearance Colorless to pale yellow clear viscous liquid[1][4]
Odor Woody, sandalwood-like[1][4]
Solubility Insoluble in water; soluble in alcohols and oils[3][4]
Density ~0.97 g/mL[1]
Boiling Point 302 °C[1]
logP (o/w) 4.6[6][7]

Formulation Strategies for this compound Emulsions

The high lipophilicity and viscosity of IBCH necessitate careful selection of emulsifiers and processing conditions to achieve stable emulsions.

Oil-in-Water (O/W) Emulsions

O/W emulsions are common for lotions and light creams. For successful incorporation of IBCH, a high Hydrophile-Lipophile Balance (HLB) emulsifier system is required. Non-ionic surfactants are often preferred for their stability over a wide pH range and low irritation potential.

Key Considerations for O/W Emulsions:

  • Emulsifier Selection: A combination of emulsifiers often provides better stability than a single one. A blend of a high HLB surfactant like Polysorbate 20 or Polysorbate 80 with a low HLB co-emulsifier such as Sorbitan Oleate can be effective.

  • Co-solvents: The inclusion of a water-soluble solvent in which IBCH has some solubility can aid in the emulsification process. Propylene glycol or 1,2-Hexanediol can be used for this purpose.[1]

  • Thickening Agents: To enhance long-term stability and prevent creaming, the viscosity of the continuous aqueous phase can be increased using polymers like Carbomer or Xanthan Gum.

Water-in-Oil (W/O) Emulsions

W/O emulsions are suitable for creating richer creams and ointments with occlusive properties. These formulations are more challenging to stabilize and require low HLB emulsifiers.

Key Considerations for W/O Emulsions:

  • Emulsifier Selection: Low HLB emulsifiers such as Sorbitan Stearate or Glyceryl Stearate are suitable for W/O systems. Polymeric emulsifiers can also provide excellent stability.

  • Phase Ratio: The oil phase should constitute a larger volume of the emulsion to maintain the continuous phase.

  • Processing: The aqueous phase must be added slowly to the oil phase under continuous high-shear mixing to ensure the formation of fine water droplets within the oil.[8]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Lotion with this compound (5% w/w)

Materials:

  • Oil Phase:

    • This compound (IBCH): 5.0 g

    • Caprylic/Capric Triglyceride: 10.0 g

    • Cetyl Alcohol: 2.0 g

    • Sorbitan Oleate (Low HLB emulsifier): 2.0 g

  • Aqueous Phase:

    • Deionized Water: 74.5 g

    • Glycerin: 3.0 g

    • Polysorbate 20 (High HLB emulsifier): 3.0 g

  • Cool-down Phase:

    • Phenoxyethanol (Preservative): 0.5 g

Equipment:

  • Two heat-resistant glass beakers

  • Water bath or heating mantle

  • High-shear homogenizer

  • Overhead stirrer

  • Calibrated balance

Procedure:

  • Phase Preparation:

    • In one beaker, combine all oil phase ingredients (IBCH, Caprylic/Capric Triglyceride, Cetyl Alcohol, Sorbitan Oleate). Heat to 70-75°C until all components are melted and uniform.

    • In a separate beaker, combine the aqueous phase ingredients (Deionized Water, Glycerin, Polysorbate 20). Heat to 70-75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while mixing with the high-shear homogenizer at a moderate speed.

    • Increase the homogenization speed and mix for 3-5 minutes to form a fine emulsion.

  • Cooling:

    • Transfer the emulsion to an overhead stirrer and begin cooling while stirring gently.

  • Addition of Cool-down Phase:

    • When the emulsion has cooled to below 40°C, add the preservative (Phenoxyethanol).

    • Continue stirring until the lotion is uniform and has reached room temperature.

  • Characterization:

    • Evaluate the emulsion for its physical appearance, pH, viscosity, and long-term stability.

Protocol 2: Preparation of a Water-in-Oil (W/O) Cream with this compound (3% w/w)

Materials:

  • Oil Phase:

    • This compound (IBCH): 3.0 g

    • Mineral Oil: 20.0 g

    • Beeswax: 5.0 g

    • Sorbitan Stearate (Low HLB emulsifier): 5.0 g

  • Aqueous Phase:

    • Deionized Water: 66.5 g

    • Magnesium Sulfate: 0.5 g

  • Cool-down Phase:

    • Preservative (e.g., Germall Plus): 0.5 g

Equipment:

  • Two heat-resistant glass beakers

  • Water bath or heating mantle

  • High-shear homogenizer

  • Calibrated balance

Procedure:

  • Phase Preparation:

    • Combine all oil phase ingredients in a beaker and heat to 70-75°C until fully melted and mixed.

    • In a separate beaker, dissolve the Magnesium Sulfate in the Deionized Water and heat to 70-75°C.

  • Emulsification:

    • Very slowly add the aqueous phase to the oil phase while homogenizing at high speed. This is a critical step to ensure the formation of a W/O emulsion.[8]

    • Continue homogenization for 5-10 minutes.

  • Cooling:

    • Remove from heat and continue to stir gently as the cream cools and thickens.

  • Addition of Cool-down Phase:

    • Once the temperature is below 40°C, add the preservative and mix until uniform.

  • Characterization:

    • Assess the cream for its texture, stability, and droplet size.

Characterization of Emulsions

To ensure the quality and stability of the formulated emulsions, a series of characterization tests should be performed.

ParameterMethodPurpose
Visual Assessment Macroscopic observation for phase separation, creaming, or coalescence.Initial stability assessment.
Microscopic Analysis Optical microscopy to observe droplet size and distribution.To determine the uniformity of the emulsion.
Particle Size Analysis Dynamic Light Scattering (DLS) or Laser Diffraction.To quantify the mean droplet size and polydispersity index (PDI).
Zeta Potential Electrophoretic Light Scattering.To assess the surface charge of droplets and predict long-term stability.
Viscosity Measurement Rotational viscometer.To determine the flow behavior and consistency of the emulsion.
pH Measurement pH meter.To ensure compatibility with skin and stability of ingredients.
Stability Testing Accelerated stability testing (e.g., centrifugation, freeze-thaw cycles, elevated temperature storage).To predict the shelf-life of the emulsion.

Illustrative Data for a Stable O/W Emulsion with this compound

The following table presents hypothetical but realistic data for a stable O/W lotion formulated according to Protocol 1.

ParameterResult
Appearance Homogeneous, white, opaque lotion
pH 5.5 - 6.5
Viscosity (at 25°C) 2000 - 3000 cP
Mean Droplet Size 150 - 300 nm
Polydispersity Index (PDI) < 0.3
Zeta Potential -30 to -40 mV
Stability (45°C for 3 months) No phase separation or significant change in appearance

Potential Applications in Drug Delivery

While primarily used as a fragrance, the lipophilic nature of IBCH and its structural relation to other terpenes suggests potential applications in topical and transdermal drug delivery. Terpenes are known to act as skin permeation enhancers.[9] Therefore, emulsions containing IBCH could be investigated for their ability to improve the delivery of active pharmaceutical ingredients (APIs) through the skin.

Visualizations

Experimental Workflow for O/W Emulsion Preparation

G Figure 1: O/W Emulsion Workflow cluster_oil Oil Phase cluster_water Aqueous Phase oil_ingredients IBCH, Carrier Oil, Co-emulsifier, Stabilizer heat_oil Heat to 70-75°C oil_ingredients->heat_oil emulsify Combine Phases with High-Shear Homogenization heat_oil->emulsify water_ingredients Deionized Water, Humectant, Primary Emulsifier heat_water Heat to 70-75°C water_ingredients->heat_water heat_water->emulsify cool Cool with Gentle Stirring emulsify->cool add_preservative Add Cool-down Phase (<40°C) cool->add_preservative final_product Final O/W Emulsion add_preservative->final_product

Caption: Workflow for O/W Emulsion Preparation.

Hypothesized Mechanism for Skin Sensitisation and a Potential Area for Investigation

While there is no direct evidence for IBCH's interaction with specific signaling pathways, a structurally related compound, 4-t-butylcyclohexanol, has been shown to act as a TRPV1 antagonist, which is relevant for sensitive skin applications.[10] This suggests a potential area of investigation for IBCH in dermatological research.

G Figure 2: Potential TRPV1 Interaction IBCH This compound (Hypothesized) TRPV1 TRPV1 Channel on Sensory Neuron IBCH->TRPV1 Antagonism (?) Calcium Ca2+ Influx TRPV1->Calcium Activation Stinging Sensation of Stinging/Burning Calcium->Stinging Leads to

Caption: Hypothesized TRPV1 Antagonism by IBCH.

References

Application Note: Chiral Separation of Isobornyl Cyclohexanol Isomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The separation of enantiomers is a critical process in the pharmaceutical and chemical industries, as different enantiomers of a chiral compound can exhibit distinct pharmacological, toxicological, and metabolic activities.[1][2] Isobornyl cyclohexanol (B46403), a chiral molecule with multiple stereocenters, presents a challenging analytical problem for chemists. Developing a robust and reliable method for the chiral separation of its isomers is essential for quality control, enantiomeric purity assessment, and supporting drug development processes. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the resolution of enantiomers.[3][4] This application note provides a detailed protocol and method development strategy for the chiral separation of isobornyl cyclohexanol isomers.

Method Development Strategy

A systematic screening approach is recommended to identify the optimal chiral stationary phase and mobile phase for the separation of this compound isomers. The general workflow for this process is illustrated in the diagram below. The initial screening should involve a set of diverse polysaccharide-based columns and a standard set of mobile phases in both normal-phase and polar-organic modes.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Analysis SamplePrep Sample Preparation (Racemic Standard in Mobile Phase) ColumnScreen Column Screening (e.g., Cellulose (B213188) & Amylose CSPs) SamplePrep->ColumnScreen Inject MobilePhaseScreen Mobile Phase Screening (Normal & Polar Organic) ColumnScreen->MobilePhaseScreen Test OptimizeModifier Optimize Mobile Phase Modifier (e.g., Alcohol %) MobilePhaseScreen->OptimizeModifier OptimizeFlow Optimize Flow Rate OptimizeTemp Optimize Temperature OptimizeFlow->OptimizeTemp Validation Method Validation (Robustness, Repeatability) OptimizeTemp->Validation OptimizeModifier->OptimizeFlow DataAnalysis Data Analysis (Calculate Rs, α, k') Validation->DataAnalysis FinalMethod Final Analytical Method DataAnalysis->FinalMethod

Figure 1: Experimental workflow for chiral HPLC method development.

Experimental Protocols

This section provides a detailed protocol for the chiral HPLC separation of this compound isomers.

1. Materials and Reagents

2. Instrumentation

  • An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV or photodiode array (PDA) detector. An optical rotation detector can also be beneficial for compounds without a strong chromophore.[1][2]

3. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in isopropanol.

  • From the stock solution, prepare a working standard at a concentration of 0.1 mg/mL by diluting with the initial mobile phase to be tested.

  • Filter the working standard through a 0.45 µm syringe filter before injection.

4. HPLC Conditions (Starting Point)

The following conditions are recommended as a starting point for method development.

  • Columns to Screen:

    • Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., CHIRALCEL® OD-H)

    • Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., CHIRALPAK® AD-H)

    • Immobilized versions of the above for greater solvent compatibility.

  • Mobile Phases to Screen:

    • Normal Phase: n-Hexane / Isopropanol (90:10, v/v)

    • Polar Organic: Acetonitrile / Methanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (or based on the UV spectrum of the analyte)

  • Injection Volume: 10 µL

5. Method Optimization Protocol

  • Perform initial screening with the suggested columns and mobile phases.

  • Select the column and mobile phase system that shows the best initial separation or potential for resolution.

  • Optimize the mobile phase composition by varying the percentage of the alcohol modifier (e.g., from 5% to 20% IPA in n-hexane). A lower percentage of the alcohol modifier often leads to better resolution.[1][2]

  • Optimize the column temperature. Lower temperatures can sometimes improve resolution.[1][2]

  • Optimize the flow rate to achieve a balance between resolution and analysis time.

Data Presentation

The following table presents exemplary data that could be obtained during the method development process for the chiral separation of this compound isomers.

Chiral Stationary Phase (CSP)Mobile Phase (v/v)Retention Time 1 (t R1, min)Retention Time 2 (t R2, min)Separation Factor (α)Resolution (R s)
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/IPA (95:5)8.29.51.181.8
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/IPA (90:10)6.57.21.111.4
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/IPA (90:10)9.811.01.121.5
Amylose tris(3,5-dimethylphenylcarbamate)ACN/MeOH (95:5)5.15.41.060.9

Note: The data in this table is hypothetical and serves as an example of the results that might be obtained during method development.

This application note provides a comprehensive strategy and a detailed protocol for the development of a chiral HPLC method for the separation of this compound isomers. By systematically screening various polysaccharide-based chiral stationary phases and optimizing the mobile phase composition, a robust and reliable separation can be achieved. The presented workflow and starting conditions offer a solid foundation for researchers and drug development professionals to successfully resolve the enantiomers of this compound, enabling accurate assessment of enantiomeric purity and supporting further pharmaceutical development.

References

Application Notes and Protocols: The Use of Isobornyl Cyclohexanol Analogue, Isoborneol, as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive literature search did not yield any evidence for the use of isobornyl cyclohexanol (B46403) as a chiral auxiliary in asymmetric synthesis. Its primary application appears to be in the fragrance industry.[1][2] However, the structurally related and readily available terpene derivative, isoborneol (B83184), is a well-established and effective chiral auxiliary.[3] These application notes detail the use of isoborneol and its derivatives in key asymmetric transformations.

Introduction to Isoborneol as a Chiral Auxiliary

Isoborneol is a chiral bicyclic monoterpenoid alcohol that exists as two enantiomers: (+)-(1R,2R,4R)-isoborneol and (-)-(1S,2S,4S)-isoborneol.[3] Its rigid camphor-derived backbone creates a well-defined steric environment, making it an excellent chiral controller when temporarily attached to a prochiral substrate.[3] The isoborneol auxiliary directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer.[3] Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product and allows for the recovery and recycling of the isoborneol moiety.[3]

The general workflow for utilizing isoborneol as a chiral auxiliary involves three key steps: attachment of the auxiliary to a prochiral substrate, the diastereoselective reaction, and cleavage of the auxiliary to yield the chiral product.

General Workflow sub Prochiral Substrate adduct Chiral Adduct sub->adduct Attachment aux (+)- or (-)-Isoborneol Derivative aux->adduct diastereomer Diastereomerically Enriched Product adduct->diastereomer Asymmetric Reaction (e.g., Diels-Alder, Alkylation, Aldol) product Enantiomerically Pure Product diastereomer->product Cleavage recycled_aux Recycled Auxiliary diastereomer->recycled_aux Cleavage

Figure 1: General workflow for isoborneol-assisted asymmetric synthesis.

Applications in Asymmetric Synthesis

Isoborneol-based chiral auxiliaries have demonstrated high efficacy in a variety of carbon-carbon bond-forming reactions.

Asymmetric Diels-Alder Reaction

Isoborneol acrylates are effective dienophiles in asymmetric Diels-Alder reactions, yielding chiral cyclohexene (B86901) derivatives with high diastereoselectivity.[3] The bulky isoborneol auxiliary effectively shields one face of the double bond, directing the approach of the diene. The use of a Lewis acid catalyst can enhance both the reaction rate and stereoselectivity.[3]

Quantitative Data Summary:

DieneDienophileLewis AcidDiastereomeric Excess (de)Yield (%)Reference
Cyclopentadiene (B3395910)(-)-Isobornyl acrylate (B77674)TiCl₄>95%85-95[3]
Isoprene(-)-Isobornyl acrylateEt₂AlCl90%80-90Fictional Example
1,3-Butadiene(+)-Isobornyl crotonateBF₃·OEt₂88%75-85Fictional Example

Experimental Protocol: Asymmetric Diels-Alder Reaction

  • To a flame-dried round-bottom flask under an argon atmosphere, add (-)-isoborneol acrylate (1.0 mmol) and anhydrous dichloromethane (B109758) (10 mL).[3]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[3]

  • Slowly add a 1.0 M solution of titanium tetrachloride (TiCl₄) in dichloromethane (1.0 mL, 1.0 mmol) dropwise to the stirred solution.[3]

  • After stirring for 15 minutes at -78 °C, add freshly cracked cyclopentadiene (3.0 mmol) dropwise.[3]

  • Continue stirring the reaction mixture at -78 °C for 3 hours.[3]

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).[3]

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).[3]

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).[3]

  • Filter the solution and concentrate the solvent under reduced pressure.[3]

  • The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product, which is then purified by silica (B1680970) gel chromatography.[4]

Diels_Alder_Workflow start Start: (-)-Isobornyl acrylate & Anhydrous CH2Cl2 cool Cool to -78 °C start->cool add_lewis Add TiCl4 dropwise cool->add_lewis stir1 Stir for 15 min at -78 °C add_lewis->stir1 add_diene Add Cyclopentadiene dropwise stir1->add_diene stir2 Stir for 3 hours at -78 °C add_diene->stir2 quench Quench with sat. NaHCO3 solution stir2->quench warm Warm to Room Temp. quench->warm extract Extract with CH2Cl2 warm->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate analyze Analyze de (NMR/HPLC) & Purify (Chromatography) concentrate->analyze end End: Chiral Cyclohexene Derivative analyze->end

Figure 2: Experimental workflow for the asymmetric Diels-Alder reaction.
Asymmetric Alkylation

The enolates derived from isoborneol esters undergo highly diastereoselective alkylation. The bulky auxiliary effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face.

Quantitative Data Summary:

SubstrateElectrophileBaseDiastereomeric Excess (de)Yield (%)Reference
(-)-Isobornyl propionateBenzyl (B1604629) bromideLDA>98%85-95[3]
(+)-Isobornyl acetate (B1210297)Methyl iodideLHMDS95%80-90Fictional Example
(-)-Isobornyl butyrateAllyl bromideKHMDS92%75-85Fictional Example

Experimental Protocol: Asymmetric Alkylation

  • Dissolve the isoborneol ester (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (10 mL) in a flame-dried flask under argon.

  • Cool the solution to -78 °C.[3]

  • Slowly add lithium diisopropylamide (LDA) (0.55 mL of a 2.0 M solution, 1.1 mmol) dropwise.[3]

  • Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.[3]

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 mmol) dropwise.[3]

  • Stir the reaction mixture at -78 °C for 4 hours.[3]

  • Quench the reaction by adding a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (10 mL).[3]

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[3]

  • After filtration and concentration, purify the crude product by flash chromatography to yield the alkylated product.[3]

Asymmetric Aldol (B89426) Addition

Similar to alkylation, the enolates of isoborneol esters react with aldehydes in a highly diastereoselective manner to produce chiral β-hydroxy esters.

Quantitative Data Summary:

Enolate SourceAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference
(-)-Isobornyl propionateBenzaldehydeTiCl₄95:585[4]
(+)-Isobornyl acetateIsobutyraldehydeSn(OTf)₂92:888[4]
(-)-Isobornyl acetateAcetaldehydeMgBr₂90:1082Fictional Example

Experimental Protocol: Asymmetric Aldol Addition

  • To a solution of the isoborneol ester (1.0 mmol) in dry dichloromethane (10 mL) at -78 °C under an argon atmosphere, add titanium tetrachloride (TiCl₄) (1.1 mmol).[4]

  • Stir the mixture for 10 minutes, followed by the addition of a tertiary amine base (e.g., triethylamine, 1.2 mmol).[4]

  • After stirring for 30 minutes, add the aldehyde (1.2 mmol) dropwise.[4]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).[4]

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[3]

Cleavage of the Isoborneol Auxiliary

A key advantage of using a chiral auxiliary is its facile removal to reveal the desired chiral product.[3] Reductive cleavage is a common and effective method for removing isoborneol-based auxiliaries.[3] Other methods include saponification followed by esterification or reduction.

Cleavage_Pathways start Diastereomerically Enriched Product reductive Reductive Cleavage (e.g., LiAlH4) start->reductive saponification Saponification (e.g., LiOH) start->saponification alcohol Chiral Alcohol reductive->alcohol recycled_aux Recycled Isoborneol reductive->recycled_aux acid Chiral Carboxylic Acid saponification->acid saponification->recycled_aux

Figure 3: Common cleavage pathways for the isoborneol auxiliary.

Conclusion

Isoborneol serves as a reliable and cost-effective chiral auxiliary for a range of asymmetric transformations. Its rigid bicyclic structure provides excellent stereocontrol, leading to high diastereoselectivities in Diels-Alder, alkylation, and aldol reactions. The straightforward attachment and cleavage protocols, coupled with the potential for auxiliary recycling, make it a valuable tool for the synthesis of enantiomerically enriched compounds in research and development.

References

Troubleshooting & Optimization

"troubleshooting low yield in isobornyl cyclohexanol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isobornyl cyclohexanol (B46403) (IBCH).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to isobornyl cyclohexanol?

A1: The most common industrial synthesis involves a two-step process:

  • Friedel-Crafts Alkylation: Camphene (B42988) is reacted with guaiacol (B22219) or phenol (B47542) in the presence of an acid catalyst. This step forms an isocamphyl-guaiacol or isocamphyl-phenol intermediate.[1][2]

  • Catalytic Hydrogenation: The aromatic ring of the intermediate is hydrogenated. If guaiacol is used, this step also involves the cleavage of the methoxy (B1213986) group to yield the final this compound product.[1]

An alternative approach involves the synthesis of isoborneol (B83184) from camphene, which can then be used in subsequent reactions. This can be achieved through direct acid-catalyzed hydration or a two-step process involving the formation and hydrolysis of isobornyl acetate.

Q2: What are the common causes of low yield in the Friedel-Crafts alkylation step?

A2: Low yields in the alkylation of phenol or guaiacol with camphene can arise from several factors:

  • Poor Catalyst Activity: The Lewis or Brønsted acid catalyst may be deactivated by moisture or other impurities.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at an adequate rate or too high, leading to side reactions and decomposition.

  • Incorrect Molar Ratio of Reactants: An inappropriate ratio of camphene to the phenolic compound can lead to incomplete conversion or the formation of polyalkylated byproducts.[3]

  • Poor Selectivity (O- vs. C-alkylation): The reaction can yield both O-alkylated (ether) and C-alkylated (phenolic) products. The solvent and catalyst choice play a crucial role in directing the selectivity.[3]

Q3: What factors influence the efficiency of the catalytic hydrogenation step?

A3: The hydrogenation of the isocamphyl-guaiacol or -phenol intermediate can be challenging. Key factors affecting yield include:

  • Catalyst Deactivation: The catalyst (e.g., Raney nickel, Pd/C, Pt/C) can be poisoned by sulfur or other impurities present in the substrate or solvent.

  • Insufficient Hydrogen Pressure: Inadequate hydrogen pressure can lead to a slow or incomplete reaction.

  • Suboptimal Temperature: The reaction temperature needs to be carefully controlled to ensure complete hydrogenation without promoting side reactions.

  • Poor Mass Transfer: Inefficient stirring can limit the contact between the substrate, catalyst, and hydrogen gas, thereby reducing the reaction rate.

Troubleshooting Guides

Low Yield in Friedel-Crafts Alkylation of Phenol/Guaiacol with Camphene
Symptom Possible Cause Troubleshooting Action
Low Conversion of Starting Materials Inactive or insufficient catalyst.Use a fresh, anhydrous Lewis acid catalyst (e.g., BF₃, AlCl₃) or a solid acid catalyst like a zeolite. Ensure appropriate catalyst loading.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Insufficient reaction time.Extend the reaction time and monitor for the consumption of starting materials.
Formation of Multiple Products (Poor Selectivity) Competing O- and C-alkylation.The choice of solvent can influence selectivity. Aprotic solvents may favor O-alkylation, while protic solvents can favor C-alkylation.[3]
Polyalkylation.Use a larger excess of the phenolic reactant relative to camphene to statistically favor mono-alkylation.[3]
Darkening or Charring of Reaction Mixture Reaction is too vigorous or the temperature is too high.Control the rate of addition of the catalyst or camphene. Conduct the reaction at a lower temperature, potentially using an ice bath for initial mixing.
Low Yield in Catalytic Hydrogenation of Isocamphyl-guaiacol/phenol
Symptom Possible Cause Troubleshooting Action
Slow or Stalled Reaction Catalyst poisoning.Ensure the substrate and solvent are free from impurities, particularly sulfur compounds. Consider pre-treating the substrate to remove potential poisons.
Inactive catalyst.Use a fresh batch of catalyst. For palladium catalysts, Pearlman's catalyst (Pd(OH)₂/C) can be more active in some cases.
Insufficient hydrogen pressure.Increase the hydrogen pressure. Some reactions may require high-pressure reactors to proceed efficiently.
Poor agitation.Ensure vigorous stirring to maximize the contact between the three phases (solid catalyst, liquid substrate, and gaseous hydrogen).
Incomplete Conversion to this compound Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress to determine the optimal conditions.
Catalyst deactivation during the reaction.It may be necessary to filter the reaction mixture and add a fresh portion of the catalyst.

Data Presentation

Table 1: Influence of Catalyst and Solvent on Camphene Alkylation of Phenol
CatalystSolventTemperature (°C)Phenol Conversion (%)Product SelectivityReference
Supported HeteropolyacidsVaried60-120HighMixture of phenyl isobornyl ether, 2-isobornylphenol, and 2-isocamphylphenol[4]
Boron TrifluorideAcetic AcidNot specifiedHighIsocamphyl-guaiacol (from guaiacol)[1][2]
Zeolite BetaDichloromethane (B109758)Not specifiedHighPredominantly O-alkylation[5]
Zeolite BetaBenzene/DichloromethaneNot specifiedHighPredominantly C-alkylation[5]
Table 2: Conditions for Catalytic Hydrogenation of Guaiacol Derivatives
CatalystSubstrateTemperature (°C)Pressure (bar)SolventProductSelectivity/YieldReference
Raney NickelIsocamphyl-guaiacolNot specifiedHighNot specifiedThis compoundHigh[1]
Ru/Al₂O₃-TiO₂Guaiacol2520Not specified2-Methoxycyclohexanol94%[6]
RuRe/CGuaiacol200Not specified2-PropanolCyclohexane~60%[7]
Metal Powder MouldingIsocamphyl-guaiacol190-210300CyclohexanolThis compoundHigh[2][8]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Guaiacol with Camphene

Materials:

  • Guaiacol

  • Camphene

  • Boron trifluoride etherate (BF₃·OEt₂) or other suitable Lewis acid

  • Anhydrous solvent (e.g., dichloromethane or a non-polar solvent)

Procedure:

  • To a dry, inert atmosphere flask equipped with a stirrer and dropping funnel, add guaiacol and the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂) to the stirred solution.

  • Add a solution of camphene in the anhydrous solvent dropwise to the reaction mixture over a period of 1-2 hours, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until TLC/GC analysis indicates the consumption of the starting materials.

  • Quench the reaction by slowly adding it to ice-cold water.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude isocamphyl-guaiacol.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Catalytic Hydrogenation of Isocamphyl-guaiacol

Materials:

  • Crude or purified isocamphyl-guaiacol

  • Hydrogenation catalyst (e.g., 5% Pd/C or Raney nickel)

  • Solvent (e.g., ethanol, methanol, or cyclohexanol)[1][2][8]

Procedure:

  • In a high-pressure autoclave, combine the isocamphyl-guaiacol, solvent, and the hydrogenation catalyst. The catalyst loading is typically 5-10% by weight of the substrate.

  • Seal the autoclave and purge it several times with nitrogen, followed by several purges with hydrogen.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-300 bar).[2][8]

  • Heat the reaction mixture to the target temperature (e.g., 150-210°C) with vigorous stirring.[2][8]

  • Maintain the temperature and pressure for the required reaction time (typically several hours), monitoring the hydrogen uptake.

  • After the reaction is complete (as indicated by the cessation of hydrogen uptake or by GC analysis of a sample), cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation.

Mandatory Visualizations

Reaction_Mechanism cluster_alkylation Step 1: Friedel-Crafts Alkylation cluster_hydrogenation Step 2: Catalytic Hydrogenation Camphene Camphene Carbocation Isobornyl Carbocation Camphene->Carbocation + H⁺ (from catalyst) Guaiacol Guaiacol IsocamphylGuaiacol Isocamphyl-guaiacol Guaiacol->IsocamphylGuaiacol LewisAcid Lewis Acid (e.g., BF₃) LewisAcid->Carbocation Carbocation->IsocamphylGuaiacol + Guaiacol IBCH This compound IsocamphylGuaiacol->IBCH Hydrogenation & Methoxy Cleavage Hydrogen H₂ Hydrogen->IBCH Catalyst Catalyst (e.g., Raney Ni) Catalyst->IBCH

Caption: Reaction mechanism for this compound synthesis.

Experimental_Workflow start Start alkylation Friedel-Crafts Alkylation (Camphene + Guaiacol) start->alkylation workup1 Aqueous Workup & Extraction alkylation->workup1 purification1 Purification of Intermediate (Distillation/Chromatography) workup1->purification1 hydrogenation Catalytic Hydrogenation purification1->hydrogenation workup2 Catalyst Filtration hydrogenation->workup2 purification2 Final Purification (Vacuum Distillation) workup2->purification2 end End Product: This compound purification2->end Troubleshooting_Low_Yield cluster_alkylation_solutions Alkylation Troubleshooting cluster_hydrogenation_solutions Hydrogenation Troubleshooting start Low Yield Observed check_alkylation Check Alkylation Step (TLC/GC Analysis) start->check_alkylation check_hydrogenation Check Hydrogenation Step (TLC/GC Analysis) start->check_hydrogenation low_conversion_alkylation Low Conversion? check_alkylation->low_conversion_alkylation incomplete_hydrogenation Incomplete Hydrogenation? check_hydrogenation->incomplete_hydrogenation poor_selectivity Poor Selectivity? low_conversion_alkylation->poor_selectivity No increase_temp_time Increase Temp./Time low_conversion_alkylation->increase_temp_time Yes fresh_catalyst Use Fresh Catalyst low_conversion_alkylation->fresh_catalyst Yes adjust_ratio Adjust Reactant Ratio poor_selectivity->adjust_ratio Yes change_solvent Change Solvent poor_selectivity->change_solvent Yes increase_pressure_temp Increase H₂ Pressure/Temp. incomplete_hydrogenation->increase_pressure_temp Yes fresh_catalyst_H2 Use Fresh Catalyst incomplete_hydrogenation->fresh_catalyst_H2 Yes check_impurities Check for Impurities incomplete_hydrogenation->check_impurities Yes

References

Technical Support Center: Purification of Isobornyl Cyclohexanol (IBCH) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of isobornyl cyclohexanol (B46403) (IBCH) isomers.

Frequently Asked Questions (FAQs)

Q1: What is isobornyl cyclohexanol (IBCH) and why is its purification challenging?

A1: this compound (IBCH) is a synthetic fragrance ingredient prized for its sandalwood-like aroma. It is not a single compound but a complex mixture of stereoisomers created during its synthesis. The primary challenge in purifying IBCH lies in separating these isomers, which often have very similar physical and chemical properties, such as boiling points and polarities. Additionally, IBCH is a viscous liquid, which can present handling difficulties during purification processes.

Q2: Which specific isomer of IBCH is responsible for the desired sandalwood fragrance?

A2: The desirable sandalwood aroma is primarily attributed to the trans-isomers of this compound, with 3-trans-isocamphylcyclohexanol being a key component in many commercial sandalwood fragrances. The cis-isomers and other structural isomers may have weaker or different, sometimes undesirable, odors.

Q3: What are the primary techniques for purifying IBCH isomers?

A3: The most common industrial and laboratory techniques for separating IBCH isomers include:

  • Fractional Vacuum Distillation: This is a widely used industrial method that separates isomers based on small differences in their boiling points.

  • Column Chromatography: This technique, including flash chromatography and preparative High-Performance Liquid Chromatography (HPLC), separates isomers based on their differential adsorption to a stationary phase.

  • Crystallization: Cooling the IBCH mixture, sometimes with the aid of a suitable solvent, can lead to the selective crystallization of a specific isomer.

Troubleshooting Guides

Fractional Vacuum Distillation

Problem 1: Poor separation of isomers, resulting in low purity of the desired fraction.

  • Possible Cause 1: Inefficient distillation column.

    • Solution: For closely boiling isomers, a column with a higher number of theoretical plates is required. Consider using a packed column (e.g., with Raschig rings or structured packing) or a spinning band distillation column for higher efficiency.

  • Possible Cause 2: Incorrect reflux ratio.

    • Solution: A higher reflux ratio generally improves separation but increases the distillation time. Start with a reflux ratio of at least 5:1 (reflux to distillate) and optimize from there.

  • Possible Cause 3: Unstable vacuum.

    • Solution: Fluctuations in vacuum pressure will cause the boiling points to change, leading to poor separation. Ensure all connections are secure and use a high-quality vacuum pump with a pressure controller.

  • Possible Cause 4: Distillation rate is too fast.

    • Solution: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to improved separation. Reduce the heating rate to achieve a slow, steady collection of the distillate.

Problem 2: The IBCH mixture darkens or decomposes during distillation.

  • Possible Cause: The distillation temperature is too high.

    • Solution: IBCH can degrade at elevated temperatures. It is crucial to perform the distillation under a vacuum to lower the boiling point. A typical boiling point range for IBCH is 145-160°C at a pressure of 2-3 mm Hg. Ensure your vacuum is sufficiently low to maintain the distillation temperature within this range.

Column Chromatography

Problem 1: Co-elution of isomers, resulting in poor separation.

  • Possible Cause 1: Inappropriate solvent system.

    • Solution: The polarity of the eluent is critical. For normal-phase chromatography (e.g., silica (B1680970) gel), start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or diethyl ether in small increments. A shallow gradient is often necessary to resolve closely related isomers.

  • Possible Cause 2: Incorrect stationary phase.

    • Solution: Standard silica gel may not provide sufficient selectivity. Consider using silver nitrate (B79036) impregnated silica gel, which can separate isomers based on subtle differences in electron density. For analytical and preparative HPLC, chiral stationary phases can be highly effective in resolving stereoisomers.

  • Possible Cause 3: Column overloading.

    • Solution: Overloading the column with too much sample will lead to broad, overlapping peaks. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase for effective separation.

Problem 2: The viscous IBCH sample is difficult to load onto the column.

  • Possible Cause: High viscosity of the sample.

    • Solution: Dissolve the IBCH mixture in a small amount of a non-polar solvent (e.g., hexane) before loading it onto the column. This will reduce the viscosity and allow for a more uniform application to the stationary phase.

Crystallization

Problem 1: No crystals form upon cooling.

  • Possible Cause 1: The desired isomer is not reaching a high enough concentration to crystallize.

    • Solution: First, try to enrich the mixture in the desired isomer using a preliminary purification step like distillation. If crystallization is still unsuccessful, conduct a solvent screen to find a solvent in which the desired isomer has low solubility at reduced temperatures, while the other isomers remain in solution.

  • Possible Cause 2: The cooling rate is too fast.

    • Solution: Rapid cooling can lead to the formation of an oil or glass rather than crystals. Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer.

Problem 2: The entire mixture solidifies or oils out.

  • Possible Cause: The solution is too concentrated, or the solvent is not selective enough.

    • Solution: Use a larger volume of solvent to create a less saturated solution. Experiment with different solvents or solvent mixtures to find conditions where the solubility difference between the isomers is maximized.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Isomers

Purification TechniquePurity of Desired Isomer (Illustrative)Yield (Illustrative)AdvantagesDisadvantages
Fractional Vacuum Distillation85-95%HighScalable for industrial production, cost-effective for large quantities.Requires specialized equipment, may not separate very closely boiling isomers.
Flash Column Chromatography>98%ModerateHigh resolution, applicable for small to medium scales.Can be time-consuming, requires significant solvent usage.
Preparative HPLC>99%Low to ModerateVery high resolution, can separate enantiomers with chiral columns.Expensive, not easily scalable for large quantities.
Crystallization>99% (for the crystallized isomer)VariableCan yield very high purity product, relatively simple procedure.Dependent on the crystallization behavior of the isomers, may not be applicable.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of IBCH Isomers
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed column (minimum 30 cm length). Use a distillation head with a reflux condenser and a means to control the reflux ratio. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Sample Preparation: Charge the distillation flask with the crude IBCH mixture (do not fill more than two-thirds full). Add boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin stirring and slowly reduce the pressure to 2-3 mm Hg.

    • Gradually heat the distillation flask.

    • As the mixture begins to boil and reflux, allow the column to equilibrate for at least 30 minutes.

    • Set the reflux ratio to approximately 5:1.

    • Collect a small forerun fraction, which may contain more volatile impurities.

    • Slowly collect the fractions as the temperature at the distillation head stabilizes. The main fractions containing the desired isomers will typically distill between 145-160°C at 2-3 mm Hg.

    • Collect multiple small fractions and analyze each by Gas Chromatography (GC) to determine the isomer composition.

  • Post-Distillation: Once the desired fractions have been collected, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Flash Column Chromatography of IBCH Isomers
  • Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry of hexane.

  • Sample Preparation: Dissolve the crude IBCH mixture in a minimal amount of hexane (e.g., 1 g of IBCH in 2-3 mL of hexane).

  • Loading: Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with 100% hexane.

    • Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., start with 1% ethyl acetate in hexane, then 2%, and so on).

    • Collect fractions continuously and monitor the separation by Thin Layer Chromatography (TLC).

  • Analysis: Analyze the collected fractions by GC to identify those containing the purified isomer. Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_distillation Fractional Vacuum Distillation cluster_chromatography Column Chromatography dist_start Crude IBCH Mixture dist_setup Setup Fractional Distillation Apparatus dist_start->dist_setup dist_vac Reduce Pressure (2-3 mm Hg) dist_setup->dist_vac dist_heat Heat and Equilibrate Column dist_vac->dist_heat dist_collect Collect Fractions (145-160°C) dist_heat->dist_collect dist_analyze Analyze Fractions by GC dist_collect->dist_analyze dist_product Enriched IBCH Isomer dist_analyze->dist_product chrom_start Crude IBCH Mixture chrom_dissolve Dissolve in Minimal Hexane chrom_start->chrom_dissolve chrom_load Load onto Silica Gel Column chrom_dissolve->chrom_load chrom_elute Elute with Hexane/ Ethyl Acetate Gradient chrom_load->chrom_elute chrom_collect Collect Fractions chrom_elute->chrom_collect chrom_analyze Analyze Fractions by TLC/GC chrom_collect->chrom_analyze chrom_product Purified IBCH Isomer chrom_analyze->chrom_product

Caption: Experimental workflows for the purification of IBCH isomers.

troubleshooting_logic cluster_dist Distillation Issues cluster_chrom Chromatography Issues start Poor Isomer Separation? dist_col Increase Column Efficiency start->dist_col Distillation dist_reflux Increase Reflux Ratio start->dist_reflux Distillation dist_vac Stabilize Vacuum start->dist_vac Distillation chrom_solvent Optimize Solvent Gradient start->chrom_solvent Chromatography chrom_phase Change Stationary Phase start->chrom_phase Chromatography chrom_load Reduce Sample Load start->chrom_load Chromatography

Caption: Troubleshooting logic for poor isomer separation.

Technical Support Center: Optimizing Isobornyl Cyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Isobornyl Cyclohexanol (B46403) (IBCH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Isobornyl Cyclohexanol (IBCH)?

A1: The industrial synthesis of IBCH, a valuable fragrance with a sandalwood-like aroma, is typically a two-step process. The first step involves the alkylation of guaiacol (B22219) with camphene (B42988) in the presence of an acidic catalyst to form isocamphyl guaiacol. The subsequent step is the hydrogenation of the isocamphyl guaiacol intermediate to yield the final product, isocamphyl cyclohexanol (this compound).[1][2]

Q2: What are the critical parameters to control during the alkylation of guaiacol with camphene?

A2: The key parameters for the alkylation step include the choice of acid catalyst, reaction temperature, and the molar ratio of reactants. Boron trifluoride in combination with acetic acid is a commonly cited catalyst system for this reaction.[1][2] Optimizing these parameters is crucial for maximizing the yield of the isocamphyl guaiacol intermediate and minimizing the formation of byproducts.

Q3: What conditions are essential for the hydrogenation of isocamphyl guaiacol?

A3: The hydrogenation of isocamphyl guaiacol to isocamphyl cyclohexanol is a high-pressure, high-temperature reaction. Critical parameters include the choice of catalyst, hydrogen pressure, reaction temperature, and the solvent. Continuous processes often utilize fixed-bed catalysts.[1][3]

Q4: What are some common byproducts in IBCH synthesis?

A4: During the alkylation step, side reactions can lead to the formation of various isomers and oligomers. In the hydrogenation step, incomplete reaction can leave unreacted isocamphyl guaiacol, and over-hydrogenation or side reactions can produce other saturated compounds. The final product is typically a mixture of isomers of isocamphyl-cyclohexanol.[1]

Troubleshooting Guides

Issue 1: Low Yield of Isocamphyl Guaiacol in the Alkylation Step
Potential Cause Suggested Solution
Inactive or Insufficient Catalyst - Ensure the acid catalyst (e.g., boron trifluoride/acetic acid) is fresh and anhydrous. - Optimize the catalyst loading. Too little catalyst will result in a slow or incomplete reaction, while too much can lead to increased byproduct formation.
Suboptimal Reaction Temperature - Monitor the reaction temperature closely. If the temperature is too low, the reaction rate will be slow. If it is too high, it can promote the formation of undesirable side products.
Incorrect Molar Ratio of Reactants - Verify the molar ratio of camphene to guaiacol. An excess of one reactant may be necessary to drive the reaction to completion, but a significant imbalance can lead to the formation of byproducts.
Presence of Impurities in Starting Materials - Use high-purity camphene and guaiacol. Impurities can interfere with the catalyst and the reaction.
Issue 2: Incomplete Hydrogenation or Low Selectivity
Potential Cause Suggested Solution
Catalyst Deactivation - The catalyst may be poisoned by impurities in the feed or may have sintered due to excessive temperatures. - Regenerate or replace the catalyst as per the manufacturer's instructions. - Ensure the isocamphyl guaiacol feed is purified before hydrogenation.
Insufficient Hydrogen Pressure - Maintain the recommended hydrogen pressure throughout the reaction. Low pressure will lead to an incomplete reaction.[1]
Suboptimal Reaction Temperature - The reaction temperature is critical. Too low a temperature will result in a slow reaction, while too high a temperature can lead to catalyst degradation and the formation of byproducts.[1]
Inadequate Mixing/Flow Rate (for continuous process) - In a continuous process, ensure the feed flow rate is optimized for the catalyst bed volume to allow for sufficient residence time.[1]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Alkylation of Guaiacol with Camphene

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge guaiacol and a solvent such as acetic acid.

  • Catalyst Addition: Slowly add the acidic catalyst, for example, a boron trifluoride-acetic acid complex, while maintaining a controlled temperature.

  • Camphene Addition: Gradually add camphene to the reaction mixture.

  • Reaction: Maintain the reaction at a specific temperature with vigorous stirring for several hours until the reaction is complete (monitored by GC).

  • Workup: Quench the reaction, separate the organic layer, and wash it to remove the acid catalyst. The crude isocamphyl guaiacol is then purified, typically by distillation.

Step 2: Hydrogenation of Isocamphyl Guaiacol

  • Catalyst Loading: For a continuous process, the hydrogenation reactor is filled with a suitable catalyst, such as a pressed metal powder molding.[1]

  • Reaction Conditions: The purified isocamphyl guaiacol, optionally dissolved in a solvent like cyclohexanol, is fed into the reactor along with hydrogen gas at high pressure (e.g., 300 bar) and elevated temperature (e.g., 190-210°C).[3]

  • Product Collection: The product stream exiting the reactor is cooled and depressurized.

  • Purification: The resulting mixture of isocamphyl cyclohexanol isomers can be purified by distillation to remove any low-boiling impurities or unreacted starting materials.[1]

Data Presentation

Table 1: Representative Reaction Conditions for the Hydrogenation of Isocamphyl Guaiacol

Parameter Example 1 [3]Example 2 [3]Example 3 [1]
Starting Material 38 wt.% solution of isocamphyl guaiacols in cyclohexanol38 wt.% solution of isocamphyl guaiacols in cyclohexanol38 wt.% solution of isocamphyl guaiacols in cyclohexanol
Feed Rate 170 g/hour 180 g/hour 180 g/hour
Hydrogen Flow 1.5 Nm³/hour1.5 Nm³/hour1.5 Nm³/hour
Pressure 300 bar300 bar300 bar
Temperature 190 °C210 °C190 °C
Catalyst Cobalt, Manganese, Copper (hydr)oxidesCobalt, Manganese, Copper (hydr)oxidesPressed metal powder (Ni, Mo, Al)

Visualizations

experimental_workflow cluster_alkylation Step 1: Alkylation cluster_hydrogenation Step 2: Hydrogenation start_alk Guaiacol + Camphene reaction_alk Alkylation Reaction start_alk->reaction_alk catalyst_alk Acid Catalyst (e.g., BF3-Acetic Acid) catalyst_alk->reaction_alk workup_alk Workup & Purification reaction_alk->workup_alk intermediate Isocamphyl Guaiacol workup_alk->intermediate start_hydro Isocamphyl Guaiacol intermediate->start_hydro reaction_hydro Hydrogenation Reaction (High Temperature) start_hydro->reaction_hydro catalyst_hydro Metal Catalyst catalyst_hydro->reaction_hydro h2 H2 (High Pressure) h2->reaction_hydro workup_hydro Purification reaction_hydro->workup_hydro final_product This compound workup_hydro->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_alkylation Alkylation Step Issues cluster_hydrogenation Hydrogenation Step Issues start Low Yield or Purity Issue alk_yield Low Isocamphyl Guaiacol Yield start->alk_yield Identify Step hydro_yield Incomplete Hydrogenation start->hydro_yield Identify Step alk_purity High Byproduct Formation alk_yield->alk_purity Often Related check_catalyst_alk Check Catalyst Activity & Loading alk_yield->check_catalyst_alk check_temp_alk Optimize Temperature check_ratio Verify Reactant Ratio hydro_purity Low Selectivity hydro_yield->hydro_purity Often Related check_catalyst_hydro Check Catalyst Activity hydro_yield->check_catalyst_hydro check_pressure Verify H2 Pressure check_temp_hydro Optimize Temperature check_catalyst_alk->check_temp_alk check_temp_alk->check_ratio check_catalyst_hydro->check_pressure check_pressure->check_temp_hydro

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Stability Testing of Bicyclic Alcohols in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the stability testing of complex molecules like Isobornyl Cyclohexanol (IBCH). Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design, execution, and data interpretation for acid-catalyzed degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a forced degradation study in acidic media?

A1: Forced degradation studies, or stress testing, are conducted to understand the chemical stability of a drug substance under more severe conditions than accelerated stability testing.[1][2] For a compound like this compound, an acid-catalyzed stress test aims to:

  • Identify potential degradation products that could form during the shelf-life of a product.[1]

  • Elucidate the degradation pathway and mechanisms, such as dehydration or rearrangement.[1]

  • Develop and validate a stability-indicating analytical method that can separate the parent compound from its degradants.[3]

  • Assess the intrinsic stability of the molecule.[1]

Q2: What are the typical acidic conditions used for forced degradation?

A2: While regulatory guidelines do not specify exact conditions, a common starting point for acid hydrolysis is using 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4] The reaction can be performed at room temperature, but heating (e.g., 60-80°C) is often necessary if no degradation is observed.[4][5] The choice of acid and temperature depends on the intrinsic stability of the test substance.

Q3: What is the target degradation level I should aim for?

A3: The industry-accepted range for degradation is typically between 5-20%.[3][4] Degradation below 5% may not be sufficient to identify and characterize minor degradants. Conversely, degradation above 20% is considered excessive and may lead to the formation of secondary degradation products that are not relevant to real-world stability, complicating the degradation pathway analysis.[4][5]

Q4: How can I identify the degradation products formed during the study?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is a powerful technique for identifying degradation products.[6] By comparing the mass spectra of the degradation peaks with the parent compound, you can propose structures for the degradants. For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required after isolating the impurities.[7]

Troubleshooting Guides

This section addresses common issues encountered during the stability testing of bicyclic alcohols like this compound in acidic media.

Scenario 1: No Degradation Observed

Problem: After exposing the this compound solution to 0.1 M HCl at 60°C for 24 hours, HPLC analysis shows no significant decrease in the parent peak and no new impurity peaks.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient Stress The compound is highly stable under the initial conditions.
Solution 1: Increase the acid concentration (e.g., to 1 M HCl).
Solution 2: Increase the temperature (e.g., to 80°C).
Solution 3: Extend the duration of the study (e.g., to 48 or 72 hours).
Poor Solubility The compound may not be fully dissolved in the acidic aqueous media, limiting its exposure to the acid.
Solution: Add a co-solvent (e.g., acetonitrile (B52724) or methanol, typically up to 50%) to ensure complete dissolution before adding the acid. Ensure the co-solvent is inert under the test conditions.
Analytical Method Not Indicating The degradation products may be co-eluting with the parent peak or are not being detected by the current HPLC method.
Solution: Modify the HPLC method. Try a different column, mobile phase composition, or gradient profile. Use a photodiode array (PDA) detector to check for peak purity.
Scenario 2: Degradation is Too Rapid or Complete

Problem: Upon adding 1 M HCl, the sample turns cloudy, and subsequent HPLC analysis shows the complete absence of the parent peak, with multiple, poorly resolved new peaks.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Excessive Stress The conditions are too harsh, leading to rapid and extensive degradation.
Solution 1: Decrease the acid concentration (e.g., to 0.01 M or 0.1 M HCl).
Solution 2: Lower the temperature (e.g., conduct the experiment at room temperature).
Solution 3: Shorten the time points for sampling (e.g., analyze at 1, 2, 4, and 8 hours).
Formation of Insoluble Products The degradation products may be less soluble than the parent compound, causing them to precipitate.
Solution: Use a suitable co-solvent in the reaction mixture to maintain the solubility of all components.
Scenario 3: HPLC Chromatogram Shows Poor Peak Shape or Resolution

Problem: The chromatogram shows broad peaks, peak tailing, or a drifting baseline, making accurate quantification difficult.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Column Issues Column degradation due to harsh acidic samples or particulate blockage.
Solution: Use a guard column to protect the analytical column. Flush the column with a strong solvent. If the problem persists, replace the column.
Mobile Phase Incompatibility The sample diluent is not compatible with the mobile phase, causing peak distortion.
Solution: Ensure the final sample is diluted in a solvent similar in composition to the initial mobile phase.[7]
Detector or System Issues Fluctuations in temperature, lamp instability, or air bubbles in the system can cause baseline noise and drift.[1]
Solution: Degas the mobile phase thoroughly.[1] Ensure a stable column and laboratory temperature.[1] Check for leaks in the system.[8]

Data Presentation

For a hypothetical study on this compound, the results could be summarized as follows:

Table 1: Effect of Acid Concentration and Temperature on Degradation of this compound (IBCH) after 24 hours.

Condition IDAcid (HCl)Temperature% IBCH RemainingTotal % Impurities
A-10.1 M60°C98.51.5
A-21.0 M60°C89.210.8
B-10.1 M80°C92.37.7
B-21.0 M80°C65.734.3

Note: This data is illustrative and not based on published results.

Table 2: Profile of Degradation Products under Condition A-2 (1.0 M HCl, 60°C, 24h).

PeakRetention Time (min)Proposed Identitym/z [M+H]⁺
IBCH15.2This compound237.2
DP-112.8Dehydration Product (Alkene)219.2
DP-214.1Isomeric Rearrangement Product237.2

Note: This data is illustrative. DP = Degradation Product.

Experimental Protocols

Protocol 1: Acid Hydrolysis of this compound
  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

  • Stress Sample Preparation:

    • Pipette 5.0 mL of the stock solution into a 10 mL volumetric flask.

    • Add 2.5 mL of 2.0 M HCl to achieve a final acid concentration of 1.0 M (assuming final volume will be brought up with a 50:50 acetonitrile:water mix).

    • Dilute to the mark with acetonitrile and water to maintain a 50:50 ratio. The final concentration of the drug substance will be 0.5 mg/mL.

  • Control Sample Preparation: Prepare a control sample similarly but replace the 2.0 M HCl with purified water.

  • Incubation: Place both stress and control samples in a water bath set to 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Quenching and Dilution:

    • Immediately neutralize the withdrawn aliquot with an equivalent volume and concentration of NaOH (e.g., 100 µL of 1.0 M NaOH).

    • Dilute the neutralized sample to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-UV/MS method.

Visualizations

Logical Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) stress_prep Prepare Stress Sample (Drug + Acid) prep->stress_prep control_prep Prepare Control Sample (Drug + Solvent) prep->control_prep incubate Incubate Samples (e.g., 60°C) stress_prep->incubate control_prep->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quench Neutralize & Quench Reaction sampling->quench analyze Analyze by HPLC-UV/MS quench->analyze data Evaluate Data: - % Degradation - Peak Purity - Mass Balance analyze->data

Caption: Experimental workflow for an acid-catalyzed forced degradation study.

Hypothetical Degradation Pathway of this compound

Degradation_Pathway IBCH This compound (Parent Molecule) Protonated_Alcohol Protonated Alcohol (Intermediate) IBCH->Protonated_Alcohol + H⁺ Carbocation Carbocation (Intermediate) Protonated_Alcohol->Carbocation - H₂O Alkene Dehydration Product (Alkene) Carbocation->Alkene - H⁺ Rearranged Rearrangement Product (Isomer) Carbocation->Rearranged Hydride/Alkyl Shift

Caption: A plausible acid-catalyzed degradation pathway for a bicyclic alcohol.

Troubleshooting Decision Tree for Stability Studies

Troubleshooting_Tree cluster_degradation cluster_hplc start Problem Observed in Forced Degradation Study no_degradation No / Little Degradation (<5%) start->no_degradation Degradation Level Issue too_much_degradation Too Much Degradation (>20%) start->too_much_degradation Degradation Level Issue bad_peaks Poor Peak Shape (Tailing, Broadening) start->bad_peaks Chromatography Issue bad_baseline Noisy / Drifting Baseline start->bad_baseline Chromatography Issue increase_stress Increase Stress: - Higher [Acid] - Higher Temp - Longer Time no_degradation->increase_stress decrease_stress Decrease Stress: - Lower [Acid] - Lower Temp - Shorter Time too_much_degradation->decrease_stress check_method Optimize HPLC Method: - Check Diluent - Change Gradient - Use Guard Column bad_peaks->check_method check_system Check HPLC System: - Degas Mobile Phase - Check for Leaks - Stabilize Temp bad_baseline->check_system

Caption: Decision tree for troubleshooting common issues in stability studies.

References

"resolving peak tailing in GC analysis of isobornyl cyclohexanol"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the Gas Chromatography (GC) analysis of isobornyl cyclohexanol (B46403).

Frequently Asked Questions (FAQs)

Q1: What is GC peak tailing and how is it quantified?

A1: In an ideal chromatogram, peaks have a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This asymmetry indicates undesirable interactions between the analyte and the chromatographic system.[3][4] It is commonly quantified using two metrics: the Tailing Factor (Tf) and the Asymmetry Factor (As). For a perfectly symmetrical peak, both factors are equal to 1.0.[5][6]

Q2: What are the primary causes of peak tailing for a polar compound like isobornyl cyclohexanol?

A2: this compound is a polar alcohol containing a hydroxyl (-OH) group. This functional group is susceptible to forming hydrogen bonds with "active sites" within the GC system. These active sites are typically exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner and the capillary column.[3][7] This secondary interaction is a common cause of peak tailing for polar compounds, as some analyte molecules are retained longer than others.[7][8]

Q3: What are the negative consequences of peak tailing in my analysis?

A3: Significant peak tailing can severely compromise the quality of your analytical results. The primary consequences include:

  • Reduced Resolution: Tailing peaks are wider and can merge with adjacent peaks, making accurate separation difficult.

  • Inaccurate Quantification: The asymmetrical shape makes it challenging for data systems to correctly integrate the peak area, leading to errors in concentration calculations.[1]

  • Lowered Detection Limits: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and raise the limits of detection and quantification.[1]

Q4: How do I know if the peak tailing is caused by the column, the inlet, or the analytical method itself?

A4: A simple diagnostic test is to inject a non-polar compound, such as a hydrocarbon.

  • If all peaks in the chromatogram (including hydrocarbons) are tailing, the issue is likely a physical problem in the flow path, such as a poorly installed column or dead volume in a connection.[9]

  • If only polar analytes like this compound exhibit tailing, the cause is almost certainly chemical in nature, pointing towards active sites in the inlet or column.[9][10]

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing. The logical workflow is illustrated in the diagram below.

G cluster_chem start Peak Tailing Observed for this compound check_peaks Are ALL peaks tailing (including hydrocarbons)? start->check_peaks physical_issues Indicates Physical Flow Path Problem check_peaks->physical_issues  Yes chemical_issues Indicates Chemical Activity Problem check_peaks->chemical_issues No   check_install Check Column Installation (cut, depth, ferrules) physical_issues->check_install check_liner Check Liner for Debris or Cracks check_install->check_liner check_connections Check for Dead Volume at Connections check_liner->check_connections check_inlet Inlet System check_column GC Column check_method Method/Sample inlet_liner Use Deactivated Liner. Replace if contaminated. check_inlet->inlet_liner column_choice Use Polar-Compatible Column (e.g., WAX, FFAP). check_column->column_choice method_overload Dilute Sample to Avoid Column Overload. check_method->method_overload inlet_septum Use High-Temp, Low-Bleed Septum. Replace if coring. inlet_liner->inlet_septum inlet_temp Ensure Inlet Temp is Sufficient for Vaporization. inlet_septum->inlet_temp column_contam Trim 15-20cm from column inlet. column_choice->column_contam column_condition Recondition column per manufacturer's guide. column_contam->column_condition method_derivatize Consider Derivatization to block -OH group. method_overload->method_derivatize

Caption: Troubleshooting workflow for GC peak tailing.

Data & Solutions

Quantitative Peak Shape Metrics

The degree of peak tailing is measured to determine if corrective action is needed. A value greater than 1.5 for either metric typically indicates a problem that requires attention.[2]

MetricFormulaDescriptionIdeal Value
Tailing Factor (Tf) Tf = (a+b) / 2aThe USP calculation measured at 5% of the peak height. 'a' is the front half-width and 'b' is the back half-width.[11]1.0
Asymmetry Factor (As) As = b / aMeasured at 10% of the peak height, where 'b' is the distance from the peak midpoint to the trailing edge and 'a' is the distance from the leading edge to the midpoint.[6]1.0
Troubleshooting Summary

This table outlines common problems and solutions for this compound analysis, with expected improvements in peak shape.

ProblemPotential CauseRecommended SolutionExpected Tailing Factor
Chemical Activity Active silanol groups in the inlet liner.Replace the standard liner with a high-quality, deactivated (silanized) inlet liner.> 1.8 → 1.1 - 1.3
Column Contamination Non-volatile sample matrix components have accumulated at the head of the column.[4]Trim 15-20 cm from the inlet side of the column and re-install.> 1.6 → 1.1 - 1.4
Incorrect Column Phase Using a non-polar column (e.g., DB-1, DB-5) for a polar alcohol.[12]Use a column designed for polar analytes, such as a Polyethylene Glycol (PEG) phase (e.g., WAX, FFAP).[13][14]> 2.0 → 1.0 - 1.2
Analyte Interaction The polar -OH group of the analyte is interacting with active sites.Chemically modify the analyte via derivatization to make it non-polar.[15]> 1.8 → < 1.1

Experimental Protocols

Protocol 1: Optimized GC Method for this compound

This method is designed to minimize peak tailing for underivatized polar alcohols.

ParameterRecommended SettingRationale
GC Column Agilent J&W DB-WAX or similar PEG-phase column (30 m x 0.25 mm ID, 0.25 µm film)A polar stationary phase provides better interaction and peak shape for polar analytes.[13][16]
Inlet Split/SplitlessUse a deactivated, glass wool-free liner to minimize surface interactions.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analyte.
Carrier Gas Helium or HydrogenMaintain a constant flow rate (e.g., 1.2 mL/min for Helium).
Oven Program Start at 100°C, hold for 1 min. Ramp at 10°C/min to 240°C, hold for 5 min.The temperature program should be optimized to ensure good separation without causing analyte degradation.
Detector (FID) 260 °CA higher detector temperature prevents condensation of the analyte.
Injection Volume 1 µLA smaller injection volume minimizes the risk of column overload, which can cause peak fronting or tailing.
Protocol 2: Derivatization of this compound via Silylation

Derivatization converts the polar -OH group into a non-polar trimethylsilyl (B98337) (TMS) ether, which eliminates the hydrogen bonding that causes peak tailing.[17]

Materials:

  • This compound sample dissolved in a dry, aprotic solvent (e.g., Pyridine, Acetonitrile).

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst.

  • GC Vial with insert.

  • Heating block or oven.

Procedure:

  • Pipette 100 µL of the sample solution into a GC vial insert.

  • Add 100 µL of the BSTFA + 1% TMCS reagent to the vial. The reagent should be in excess.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70 °C for 30 minutes to ensure the reaction goes to completion.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC. Analyze using a standard non-polar or mid-polar column (e.g., DB-5ms).

G cluster_0 This compound (Polar) cluster_1 BSTFA Reagent cluster_2 TMS-ether Derivative (Non-Polar) I_OH R-OH Plus + BSTFA CF3CON[Si(CH3)3]2 Arrow 70°C I_OTMS R-O-Si(CH3)3

Caption: Derivatization reaction to improve peak shape.

References

"minimizing by-product formation during isobornyl cyclohexanol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of isobornyl cyclohexanol (B46403) (IBCH).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing isobornyl cyclohexanol (IBCH)?

A1: The industrial synthesis of this compound, a synthetic fragrance with a sandalwood-like aroma, is primarily achieved through the catalytic hydrogenation of isocamphyl guaiacol (B22219) (ICG) or isocamphyl phenol (B47542) (ICP).[1] This process involves the reduction of the aromatic ring of the precursor molecule.

Q2: What are the common by-products observed during IBCH synthesis?

A2: By-product formation is a common challenge in IBCH synthesis. The major by-products can be categorized as:

  • Isomeric Forms: The reaction of camphene (B42988) with guaiacol or phenol produces a mixture of isomers, including isocamphyl, isofenchyl, and isobornyl derivatives, which are subsequently hydrogenated.[2] The final product is a complex mixture of stereoisomers of this compound.

  • Incomplete Hydrogenation Products: Residual unreacted starting materials like isocamphyl guaiacol or isocamphyl phenol can be present if the reaction does not go to completion. Intermediates such as cyclohexanone (B45756) derivatives may also be observed.[3][4]

  • Hydrodeoxygenation (HDO) Products: Side reactions involving the removal of oxygen atoms can lead to by-products like anisole (B1667542) and phenol through demethoxylation and dehydroxylation of the guaiacol precursor.[5][6]

  • Over-hydrogenation Products: In some cases, excessive hydrogenation can lead to the formation of cyclohexane (B81311) from the cyclohexanol product.[4]

Q3: How can I monitor the progress of the reaction and identify by-products?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective analytical technique for monitoring the reaction progress and identifying the various components in the product mixture.[7][8][9] The complex mixture of isomers and by-products often results in a characteristic "blob" of peaks in the gas chromatogram.

Troubleshooting Guide: Minimizing By-Product Formation

This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable steps to mitigate by-product formation.

Issue Potential Cause Troubleshooting Steps & Recommendations
High levels of unreacted starting material (isocamphyl guaiacol/phenol) 1. Catalyst Inactivity or Insufficient Loading: The catalyst may be old, poisoned, or used in insufficient quantity.1a. Catalyst Evaluation: Use a fresh batch of catalyst. Ensure proper handling and storage to prevent deactivation. Increase the catalyst loading (typically 5-10% w/w of the substrate).1b. Catalyst Type: Consider using a more active catalyst. For instance, nickel-based catalysts are commonly used for complete hydrogenation to cyclohexanol, while palladium catalysts may favor the formation of cyclohexanone intermediates.[4]
2. Inadequate Reaction Conditions: Insufficient hydrogen pressure or reaction time can lead to incomplete conversion.2a. Optimize Hydrogen Pressure: Increase the hydrogen pressure. While atmospheric pressure can be used, higher pressures (e.g., 5-50 bar) often improve conversion rates.2b. Extend Reaction Time: Monitor the reaction by GC-MS and continue until the starting material is consumed.
Presence of cyclohexanone intermediates 1. Sub-optimal Catalyst Choice: Palladium-based catalysts can sometimes favor the formation of cyclohexanone.[3][10]1a. Catalyst Selection: For complete conversion to cyclohexanol, consider using nickel-based catalysts (e.g., Raney nickel) or ruthenium-based catalysts.[2][11]
2. Insufficiently Forcing Conditions: Milder reaction conditions may not be sufficient to reduce the ketone intermediate.2a. Increase Temperature and Pressure: Gradually increase the reaction temperature and hydrogen pressure while monitoring the product distribution by GC-MS.
Formation of hydrodeoxygenation (HDO) by-products (e.g., anisole, phenol) 1. Catalyst Selectivity: Certain transition metal catalysts can promote the cleavage of C-O bonds.1a. Catalyst and Support Selection: The choice of metal and support can significantly influence selectivity. For example, some studies on guaiacol hydrogenation show that Ni and Co are effective in breaking C-O bonds.[6][12] Experiment with different catalyst systems (e.g., Ru on various supports like carbon, alumina, or titania) to find the optimal selectivity for hydrogenation over HDO.[11]
2. High Reaction Temperature: Higher temperatures can favor HDO reactions.2a. Temperature Optimization: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate and complete hydrogenation of the aromatic ring.
Formation of cyclohexane (over-hydrogenation) 1. Harsh Reaction Conditions: High temperatures and pressures, along with a highly active catalyst, can lead to the hydrogenolysis of the hydroxyl group.1a. Moderate Reaction Conditions: Reduce the reaction temperature and/or hydrogen pressure once the aromatic ring has been fully hydrogenated.
2. Catalyst Type: Some catalysts are more prone to causing hydrogenolysis.2a. Catalyst Screening: Test different catalysts to identify one with lower hydrogenolysis activity under the desired reaction conditions.
Inconsistent Product Isomer Ratio 1. Variability in Reaction Conditions: The isomeric distribution of the final product is sensitive to reaction parameters.1a. Strict Parameter Control: Maintain consistent control over temperature, pressure, stirring rate, and reaction time to ensure reproducible isomer ratios.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of Isocamphyl Guaiacol

This protocol is a general guideline and should be optimized based on the specific equipment and reagents available.

1. Materials:

  • Isocamphyl guaiacol (substrate)

  • Hydrogenation catalyst (e.g., 5% Ru/C, 5% Pd/C, or Raney Nickel)

  • Solvent (e.g., ethanol, methanol, isopropanol)

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

2. Procedure:

  • Reactor Setup: In a high-pressure autoclave, add the isocamphyl guaiacol and the solvent.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst to the reactor. The typical catalyst loading is 5-10% by weight of the substrate.

  • System Purge: Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen to remove all air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 100-180 °C).

  • Monitoring: Monitor the reaction progress by taking small samples at regular intervals and analyzing them by GC-MS. The reaction is complete when the starting material is no longer detected.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product. Caution: Palladium on carbon can be pyrophoric when dry; keep the filter cake wet during handling.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): The crude product can be further purified by vacuum distillation if necessary.

Protocol for GC-MS Analysis of the Product Mixture

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of terpenes and related compounds (e.g., a non-polar or mid-polar column like a 5% phenyl-methylpolysiloxane).

2. Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to an appropriate concentration for GC-MS analysis.

3. GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 280 °C for 10 minutes.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

4. Data Analysis:

  • Identify the peaks in the chromatogram by comparing their mass spectra with a commercial mass spectral library (e.g., NIST, Wiley) and by interpreting the fragmentation patterns.

  • Quantify the relative amounts of the different components by integrating the peak areas in the total ion chromatogram (TIC).

Visualizations

Reaction Pathway and By-Product Formation

Byproduct_Formation cluster_start Starting Materials ICG Isocamphyl Guaiacol IBCH This compound (Desired Product) ICG->IBCH Hydrogenation Incomplete Incomplete Hydrogenation (Residual Phenols) ICG->Incomplete Incomplete Reaction Ketone Cyclohexanone Intermediate ICG->Ketone Partial Hydrogenation HDO Hydrodeoxygenation (Anisole, Phenol) ICG->HDO Side Reaction ICP Isocamphyl Phenol ICP->IBCH Hydrogenation ICP->Incomplete Incomplete Reaction Over Over-hydrogenation (Cyclohexane) IBCH->Over Harsh Conditions Isomers Isomeric By-products IBCH->Isomers Co-products Ketone->IBCH Further Hydrogenation Troubleshooting_Workflow Start Low Yield of this compound Check_Catalyst 1. Check Catalyst Activity - Use fresh catalyst - Increase loading Start->Check_Catalyst Check_Conditions 2. Verify Reaction Conditions - Increase H2 pressure - Extend reaction time Check_Catalyst->Check_Conditions Analyze_Byproducts 3. Analyze By-products by GC-MS Check_Conditions->Analyze_Byproducts Incomplete_H High Starting Material? Analyze_Byproducts->Incomplete_H Optimize_Conditions Optimize Conditions: - Higher pressure/temp - Longer time Incomplete_H->Optimize_Conditions Yes HDO_Products High HDO Products? Incomplete_H->HDO_Products No End Yield Improved Optimize_Conditions->End Change_Catalyst Change Catalyst/Support Lower Temperature HDO_Products->Change_Catalyst Yes Over_H High Over-hydrogenation? HDO_Products->Over_H No Change_Catalyst->End Moderate_Conditions Use Milder Conditions: - Lower temp/pressure Over_H->Moderate_Conditions Yes Over_H->End No Moderate_Conditions->End

References

Technical Support Center: Improving the Atom Economy of Isobornyl Cyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the synthesis of isobornyl cyclohexanol (B46403) (IBCH), a key fragrance ingredient valued for its sandalwood-like aroma. As an economical alternative to the endangered natural sandalwood oil, improving the efficiency and sustainability of its synthesis is a critical endeavor.[1] This guide focuses on improving the atom economy of the synthesis, a core principle of green chemistry that aims to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.[2][3][4]

We will explore two primary synthetic routes, providing troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data for easy comparison.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of isobornyl cyclohexanol, with a focus on improving reaction efficiency and atom economy.

Route 1: Friedel-Crafts Alkylation and Hydrogenation

Q1: My Friedel-Crafts alkylation of guaiacol (B22219)/phenol (B47542) with camphene (B42988) is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in this step are often due to several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Activity: Lewis acid catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are highly moisture-sensitive. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Consider using a fresh batch of catalyst. For a greener approach, solid acid catalysts such as zeolites or supported heteropolyacids can be employed and may offer easier separation and recyclability.[5][6][7]

  • Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote the formation of side products and lead to catalyst degradation. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or GC.

  • Molar Ratio of Reactants: To minimize polyalkylation, where more than one camphene molecule reacts with the phenol, it is recommended to use a molar excess of the phenolic compound.[8] This increases the probability of the camphene reacting with the starting phenol rather than the already alkylated product.

  • Side Reactions: The primary side reactions in the Friedel-Crafts alkylation of phenols with camphene are the formation of regioisomers (ortho-, meta-, and para-substituted products) and O-alkylation to form phenyl ethers.[9][10] The choice of solvent can influence the selectivity between C-alkylation and O-alkylation.[9] Using milder reaction conditions and selective catalysts can help minimize the formation of these byproducts, thus improving the atom economy.

Q2: I am observing the formation of multiple isomers in the alkylation step. How can I improve the regioselectivity?

A2: Controlling regioselectivity is crucial for maximizing the yield of the desired isocamphyl guaiacol or phenol isomer.

  • Catalyst Choice: The choice of catalyst can significantly influence the ortho/para selectivity. For instance, certain solid acid catalysts like wide-pore beta-zeolite have shown high para-selectivity in the alkylation of phenols with camphene.[9]

  • Solvent Effects: The polarity of the solvent can play a role in directing the substitution pattern. Experimenting with different solvents, from non-polar (e.g., hexane) to polar aprotic (e.g., dichloromethane), can help optimize the desired isomer formation.[9]

Q3: The subsequent hydrogenation of isocamphyl guaiacol/phenol is inefficient. What are the key parameters to optimize?

A3: Incomplete hydrogenation can be a significant issue. Consider the following:

  • Catalyst Selection and Activity: Raney Nickel is a commonly used catalyst for this hydrogenation.[1][11][12] However, other catalysts such as palladium on carbon (Pd/C) or ruthenium-based catalysts can also be effective.[13] Ensure the catalyst is active; for Raney Nickel, it should be freshly prepared or properly stored.

  • Hydrogen Pressure and Temperature: These are critical parameters. A continuous process for the hydrogenation of isocamphyl guaiacol has been reported at elevated temperatures (190-205°C) and high hydrogen pressure (300 bar).[14] Optimization of these parameters for a specific batch reactor setup is necessary.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Alcohols like ethanol (B145695) or cyclohexanol are often used.

Route 2: Esterification and Saponification

Q1: The initial esterification of camphene with acetic acid has a low conversion rate. How can I drive the reaction to completion?

A1: This reversible reaction requires specific conditions to favor product formation.

  • Catalyst System: A composite catalyst system, such as tartaric acid and boric acid, has been shown to be effective.[15] The ratio of these components should be optimized.

  • Water Content: The presence of water can negatively impact the conversion of camphene in the esterification step.[15] Ensure anhydrous conditions are maintained.

  • Reaction Time and Temperature: A reaction time of around 18 hours at 70°C has been reported to give good conversion.[15]

Q2: During saponification of isobornyl acetate (B1210297), I am getting low yields of isoborneol (B83184). What are the potential pitfalls?

A2: Incomplete hydrolysis or product loss during workup can lead to low yields.

  • Base Concentration and Reaction Time: Ensure a sufficient excess of a strong base like sodium hydroxide (B78521) is used to drive the hydrolysis to completion. Monitor the reaction by TLC or GC to determine the optimal reaction time.

  • Product Isolation: Isoborneol can be isolated by steam distillation or solvent extraction.[14] For solvent extraction, ensure efficient separation of the organic and aqueous layers to prevent product loss.

Data Presentation

The following tables summarize quantitative data for the key steps in the synthesis of this compound and related intermediates, allowing for a comparison of different methodologies.

Table 1: Friedel-Crafts Alkylation of Phenols with Camphene

Phenolic ReactantCatalystSolventTemperature (°C)Time (h)Conversion (%)Product(s)Reference
PhenolWide-pore beta-zeoliteCH₂Cl₂Ambient--Isobornyl phenyl ether (O-alkylation)[9]
PhenolWide-pore beta-zeoliteBenzene/CH₂Cl₂ (1:1)Ambient--p-Isobornylphenol (C-alkylation)[9]
GuaiacolBoron trifluoride/Acetic acid----Isocamphyl guaiacol

Table 2: Hydrogenation of Isocamphyl Guaiacol/Phenol

SubstrateCatalystSolventTemperature (°C)H₂ Pressure (bar)Conversion (%)ProductReference
Isocamphyl guaiacolCarrier-free metal powderCyclohexanol190-205300HighThis compound[14]
GuaiacolRaney NickelWater70Ambient>70Methoxycyclohexanol, Phenol, Cyclohexanol[12]
GuaiacolRu/Al₂O₃-TiO₂-50-15010~1002-Methoxycyclohexanol[13]

Table 3: Synthesis of Isoborneol from Camphene (Intermediate for Route 2)

Reaction StepCatalystSolventTemperature (°C)Time (h)Camphene Conversion (%)Product Yield/SelectivityReference
EsterificationTartaric acid/Boric acidAcetic acid701892.988.5% GC content of isobornyl acetate (95.3% selectivity)[15]
SaponificationNaOHWaterReflux---[14]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation and Hydrogenation (Generalized)

Step A: Friedel-Crafts Alkylation of Guaiacol with Camphene

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add guaiacol and a suitable anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃ or a solid acid catalyst) portion-wise with vigorous stirring.

  • Camphene Addition: Dissolve camphene in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice-water. Separate the organic layer, wash it with a dilute base solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude isocamphyl guaiacol can be purified by column chromatography or vacuum distillation.

Step B: Hydrogenation of Isocamphyl Guaiacol

  • Reaction Setup: In a high-pressure autoclave, place the purified isocamphyl guaiacol, a suitable solvent (e.g., ethanol or cyclohexanol), and the hydrogenation catalyst (e.g., Raney Nickel or Pd/C).

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure. Heat the mixture to the target temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the autoclave, carefully release the pressure, and filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Protocol 2: Synthesis of Isoborneol from Camphene (Intermediate for Route 2)

This protocol is based on the work by Li et al. (2023).[15]

Step A: Synthesis of Isobornyl Acetate

  • Reaction Mixture: In a reaction flask equipped with a magnetic stirrer and temperature control, combine 10 g of camphene, 25 g of glacial acetic acid, 0.5 g of L(+)-tartaric acid, and 0.4 g of boric acid.

  • Reaction: Stir the mixture vigorously (approximately 500 rpm) and heat to 70°C for 18 hours.

  • Work-up: After cooling, filter the mixture to recover the catalyst. Transfer the filtrate to a separatory funnel and wash with water to induce phase separation. Collect the upper organic layer containing the crude isobornyl acetate.

Step B: Saponification to Isoborneol

  • Reaction Mixture: Combine the crude isobornyl acetate from Step A with an aqueous sodium hydroxide solution (e.g., 10-20% w/v) in a reaction flask.

  • Reaction: Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC or GC).

  • Isolation: Isolate the isoborneol from the reaction mixture using steam distillation or by extraction with an organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude isoborneol. Purify the product by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Visualizations

G Workflow for this compound Synthesis: Route 1 cluster_alkylation Step A: Friedel-Crafts Alkylation cluster_hydrogenation Step B: Hydrogenation Guaiacol/Phenol Guaiacol/Phenol Alkylation Reaction Alkylation Reaction Guaiacol/Phenol->Alkylation Reaction Camphene Camphene Camphene->Alkylation Reaction Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Alkylation Reaction Isocamphyl Guaiacol/Phenol Isocamphyl Guaiacol/Phenol Alkylation Reaction->Isocamphyl Guaiacol/Phenol Hydrogenation Hydrogenation Isocamphyl Guaiacol/Phenol->Hydrogenation Hydrogen Gas Hydrogen Gas Hydrogen Gas->Hydrogenation Hydrogenation Catalyst Hydrogenation Catalyst Hydrogenation Catalyst->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Workflow for Route 1: Friedel-Crafts Alkylation and Hydrogenation.

G Workflow for this compound Synthesis: Route 2 cluster_esterification Step A: Esterification cluster_saponification Step B: Saponification cluster_hydrogenation Step C: Hydrogenation Camphene Camphene Esterification Reaction Esterification Reaction Camphene->Esterification Reaction Acetic Acid Acetic Acid Acetic Acid->Esterification Reaction Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Reaction Isobornyl Acetate Isobornyl Acetate Esterification Reaction->Isobornyl Acetate Saponification Saponification Isobornyl Acetate->Saponification Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Saponification Isoborneol Isoborneol Saponification->Isoborneol Hydrogenation Hydrogenation Isoborneol->Hydrogenation Hydrogen Gas Hydrogen Gas Hydrogen Gas->Hydrogenation Hydrogenation Catalyst Hydrogenation Catalyst Hydrogenation Catalyst->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Workflow for Route 2: Esterification, Saponification, and Hydrogenation.

G Troubleshooting Logic for Low Yield in Friedel-Crafts Alkylation start Low Yield in Friedel-Crafts Alkylation catalyst Check Catalyst Activity (Anhydrous? Fresh?) start->catalyst conditions Optimize Reaction Conditions (Temperature, Time) start->conditions ratio Adjust Reactant Molar Ratio (Excess Phenol) start->ratio side_reactions Analyze for Side Reactions (Isomers, O-alkylation) start->side_reactions solution_catalyst Use fresh, anhydrous catalyst. Consider solid acid catalysts. catalyst->solution_catalyst solution_conditions Start with lower temperature. Monitor reaction progress. conditions->solution_conditions solution_ratio Use molar excess of phenol to minimize polyalkylation. ratio->solution_ratio solution_side_reactions Optimize catalyst and solvent for better selectivity. side_reactions->solution_side_reactions

Caption: Troubleshooting logic for addressing low yields in the initial alkylation step.

References

Technical Support Center: Isobornyl Cyclohexanol Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered when scaling up the production of Isobornyl Cyclohexanol (B46403) (IBCH).

Frequently Asked Questions (FAQs)

Q1: What is Isobornyl Cyclohexanol (IBCH) and why is its production being scaled up?

A1: this compound (IBCH), also known as Sandenol, is a synthetic fragrance compound with an aroma similar to sandalwood oil.[1] Due to the overharvesting and endangerment of sandalwood trees, the natural oil is very expensive.[1] IBCH is produced as an economical and sustainable alternative for use in soaps, cosmetics, and perfumes.[1][2]

Q2: What is the primary chemical reaction used to produce IBCH?

A2: The industrial synthesis of IBCH typically involves the catalytic hydrogenation of precursors like isocamphyl guaiacol (B22219) or isocamphyl phenol.[2] Another common route involves the reaction of camphene (B42988) and guaiacol, followed by a reduction (hydrogenation) step.[3] The final product is a mixture of stereoisomers.[3]

Q3: What are the main challenges when scaling up the catalytic hydrogenation for IBCH production?

A3: Scaling up catalytic hydrogenation presents several key challenges:

  • Heat Transfer: Hydrogenation reactions are often highly exothermic. Heat removal is a critical factor, as the surface-area-to-volume ratio decreases with larger reactors, making temperature control difficult.[4][5]

  • Mass Transfer: These are complex triphasic reactions (solid catalyst, liquid substrate, hydrogen gas).[5] Ensuring efficient mixing and contact between all three phases is crucial for reaction kinetics and can be limited by gas-liquid or solid-liquid mass transfer rates.[4][5]

  • Catalyst Management: Catalyst deactivation due to poisoning, sintering, or fouling is a common issue that can lead to low conversion rates.[6][7][8] Catalyst filtration and handling at a large scale also pose logistical and safety challenges.

  • Process Safety: Working with hydrogen gas under pressure, especially at large volumes, carries significant safety risks that must be carefully managed.[4]

  • Product Purity and Separation: The final product is a mixture of isomers, and achieving the desired isomeric ratio and purity at scale can be difficult.[3] Separation of the final product from the solvent, unreacted starting materials, and byproducts requires robust purification methods.[9]

Q4: How does catalyst selection impact the scale-up process?

A4: The choice of catalyst (e.g., Palladium on Carbon (Pd/C), Platinum oxide (PtO₂), or pressed metal powder catalysts) is critical.[2][6][10] At scale, factors beyond simple activity become paramount:

  • Robustness: The catalyst must withstand the mechanical stress of large-scale mixing and be resistant to poisoning from impurities in the feedstock.[6][10]

  • Filterability: The particle size and distribution of the catalyst affect how easily it can be removed from the product mixture after the reaction.

  • Cost: The price of the catalyst and its potential for recycling are major economic considerations in large-scale production.

  • Selectivity: The catalyst can influence the final ratio of stereoisomers, which in turn affects the final fragrance profile of the IBCH.

Troubleshooting Guide for IBCH Synthesis

The most critical and challenging step in IBCH production is often the catalytic hydrogenation. The following guide addresses common problems encountered during this step.

Problem EncounteredPotential CauseRecommended Solution & Investigation Steps
Low or Stalled Reaction Conversion 1. Catalyst Inactivity/Deactivation: The catalyst may be old, have been improperly handled, or have its active sites blocked.[6][10]Action: • Use a fresh batch of catalyst.[10] • Ensure the catalyst was stored under inert conditions and not exposed to air. • Consider using a more active catalyst, such as Pearlmann's catalyst (Pd(OH)₂/C).[10]
2. Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur, nitrogen compounds, carbon monoxide) can poison the catalyst.[6][10]Action: • Analyze starting materials for potential catalyst poisons. • Purify the substrate before hydrogenation. • Use high-purity hydrogen gas.[6]
3. Inadequate Mass Transfer (Poor Mixing): Insufficient agitation leads to poor contact between hydrogen, substrate, and the catalyst surface.[4][6]Action: • Increase the agitation/stirring speed. • Evaluate the reactor and impeller design to ensure it is suitable for triphasic reactions.[5] • Ensure the catalyst is well suspended and not settled at the bottom of the reactor.
4. Sub-optimal Reaction Conditions: Incorrect temperature or pressure can slow down the reaction rate.[7]Action: • While room temperature is a good starting point, gentle heating may be required.[6][10] • Ensure the system is properly sealed and maintaining the target hydrogen pressure. Balloon pressure may be insufficient for scale-up; a pressurized reactor is recommended.[6][11]
Poor Product Purity / High Level of Byproducts 1. Over-hydrogenation or Side Reactions: Reaction temperature or pressure may be too high, or the reaction time too long, leading to the formation of undesired byproducts.[7]Action: • Optimize the reaction temperature and pressure. Higher temperatures can reduce selectivity.[6] • Monitor the reaction progress closely (e.g., by GC) and stop it once the starting material is consumed.[6]
2. Impurities in Starting Material: The quality of the isocamphyl guaiacol or other precursors will directly impact the final product purity.Action: • Purify the starting material before the hydrogenation step.
3. Inefficient Post-Reaction Work-up: Difficulty in separating the product from cyclohexanol byproducts or other impurities.[12]Action: • Employ fractional distillation under vacuum to separate components with close boiling points.[12] • Consider aqueous washes to remove water-soluble impurities.[9][12]
Difficulty Filtering Catalyst Post-Reaction 1. Catalyst Fines: The catalyst particles may have broken down into very fine particles due to excessive mechanical stress from agitation.Action: • Use a filter aid like Celite® to facilitate filtration.[6] • Review and potentially reduce the agitation speed if it is causing catalyst attrition. • Always keep the catalyst cake wet with solvent during filtration to prevent ignition.[13]
Process Safety Concerns (e.g., Temperature Runaway) 1. Inadequate Heat Removal: The exothermic reaction generates heat faster than the reactor cooling system can remove it, a major risk during scale-up.[5]Action: • Ensure the reactor's cooling capacity is sufficient for the batch size. • Control the rate of hydrogen addition to manage the rate of reaction and heat generation. • Develop a robust thermal management plan and emergency cooling procedures.

Data Presentation: Catalyst Performance Comparison

The following table presents hypothetical data on the performance of different catalysts for the hydrogenation of isocamphyl guaiacol to IBCH, illustrating key metrics for scale-up evaluation.

Catalyst TypeCatalyst Loading (w/w %)Temp (°C)Pressure (bar)Reaction Time (h)Conversion (%)IBCH Purity (%)
5% Pd/C 2.080101298.595.2
10% Pd/C 1.08010899.196.0
5% PtO₂ 1.560151097.894.5
Raney Nickel 5.012025699.592.1

This is representative data for illustrative purposes.

Experimental Protocols

Protocol 1: Lab-Scale Catalytic Hydrogenation of Isocamphyl Guaiacol

This protocol describes a representative lab-scale synthesis of IBCH.

1. Reactor Preparation:

  • Place a magnetic stir bar into a 500 mL hydrogenation flask or a suitably sized glass pressure vessel.

  • Add the catalyst (e.g., 10% Pd/C, 1.0% w/w relative to the substrate) to the flask. Safety Note: Handle Pd/C carefully as it can be pyrophoric. It is often handled as a water-wet paste.

  • Seal the flask and purge the system with an inert gas (e.g., Nitrogen or Argon) for 5-10 minutes to remove all oxygen.[13]

2. Reaction Setup:

  • In a separate beaker, dissolve the isocamphyl guaiacol substrate (e.g., 50 g) in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) (250 mL).[6] The solvent should be deoxygenated.[6]

  • Add the substrate solution to the hydrogenation flask via a cannula or syringe.

  • Evacuate the inert gas and backfill with hydrogen gas. Repeat this purge cycle 3-5 times to ensure an inert atmosphere is replaced by a hydrogen atmosphere.[6]

3. Reaction Execution:

  • Pressurize the vessel to the target pressure (e.g., 5-10 bar). For a simple flask setup, a hydrogen balloon can be used, though a pressurized vessel offers better control.[6]

  • Begin vigorous stirring to ensure the catalyst is fully suspended.[10]

  • Heat the reaction to the target temperature (e.g., 80°C) if required.

  • Monitor the reaction progress by taking small samples periodically and analyzing them by GC or TLC.[6]

4. Work-up and Purification:

  • Once the reaction is complete, cool the vessel to room temperature.

  • Carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent.

  • Carefully filter the reaction mixture through the Celite® pad to remove the catalyst. Safety Note: Do not allow the catalyst on the Celite® to dry, as it can ignite in the presence of air. Keep it wet with solvent.[13]

  • Wash the Celite® pad with additional fresh solvent to recover all the product.[6]

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation to yield pure this compound.[12]

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification p1 Charge Reactor with Catalyst & Solvent p2 Purge with Inert Gas (N2) p1->p2 p3 Add Substrate Solution p2->p3 r1 Purge with H2 (3-5 cycles) p3->r1 r2 Pressurize & Heat to Target Conditions r1->r2 r3 Vigorous Agitation r2->r3 r4 Monitor Progress (GC/TLC) r3->r4 w1 Cool, Vent H2, & Purge with N2 r4->w1 w2 Filter Catalyst (via Celite®) w1->w2 w3 Solvent Removal (Rotovap) w2->w3 w4 Vacuum Distillation w3->w4 w5 Pure IBCH w4->w5

Caption: Experimental workflow for IBCH synthesis.

Troubleshooting Logic Diagram: Low Conversion

G start Problem: Low Conversion q1 Is the catalyst fresh and handled properly? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Replace Catalyst with fresh batch q1->a1_no No q2 Are Temp, Pressure, & Agitation optimal? a1_yes->q2 a2_yes Check for Catalyst Poisons q2->a2_yes Yes a2_no Adjust Conditions: Increase Temp/Pressure/ Agitation q2->a2_no No q3 Are starting materials & H2 gas high purity? a2_yes->q3 a3_yes Consider Mass Transfer Limitations in Reactor q3->a3_yes Yes a3_no Purify Substrate & use UHP Hydrogen q3->a3_no No

Caption: Troubleshooting decision tree for low conversion.

References

Technical Support Center: Analysis of Isobornyl Cyclohexanol in Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of isobornyl cyclohexanol (B46403) (IBCH) in consumer products.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of isobornyl cyclohexanol (IBCH)?

A1: Matrix effects are the alteration of an analyte's signal intensity due to the co-eluting components of the sample matrix.[1] In the analysis of IBCH in consumer products like lotions, creams, and perfumes, complex matrices containing oils, emulsifiers, and other fragrance ingredients can either suppress or enhance the ionization of IBCH, leading to inaccurate quantification.[2][3] This can result in underestimation or overestimation of the true concentration of IBCH in the product. One study on a similar fragrance compound, cinnamic alcohol, reported matrix effects as high as 162.5%.[4]

Q2: What are the common analytical techniques used for the determination of IBCH in consumer products?

A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and robust technique for the analysis of volatile and semi-volatile fragrance compounds like IBCH in complex cosmetic matrices.[2][5][6] Liquid chromatography-mass spectrometry (LC-MS) can also be used, particularly for less volatile fragrance components or as a complementary technique.[7][8]

Q3: How can I minimize matrix effects during sample preparation for IBCH analysis?

A3: Effective sample preparation is crucial for minimizing matrix effects. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This classic technique separates IBCH from the sample matrix based on its solubility in immiscible solvents.[9][10]

  • Solid-Phase Microextraction (SPME): A solvent-free technique ideal for volatile compounds like IBCH, where a coated fiber extracts the analyte from the sample's headspace or directly from the liquid sample.[11][12]

  • Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components. However, this is only feasible if the IBCH concentration is high enough to remain detectable after dilution.[13]

Q4: Can chromatographic conditions be optimized to reduce matrix effects?

A4: Yes, optimizing the chromatographic separation can help to resolve IBCH from interfering matrix components.[14] For GC-MS, this can involve adjusting the temperature program and using a capillary column with a suitable stationary phase (e.g., vf-5ms).[2] For LC-MS, modifying the mobile phase composition and gradient can improve separation.

Q5: What is the best way to correct for matrix effects that cannot be eliminated?

A5: The most effective way to compensate for unavoidable matrix effects is through the use of an appropriate internal standard and calibration method:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated version of IBCH is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte and will experience similar matrix effects.[15][16][17] This allows for accurate correction of signal suppression or enhancement.

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the sample matrix.[18][19] This helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification.

Troubleshooting Guides

Problem 1: Low or no recovery of IBCH during analysis.
Possible Cause Troubleshooting Steps
Inefficient Extraction 1. Optimize LLE solvent: Experiment with different extraction solvents (e.g., n-hexane, dichloromethane, ethyl acetate) to find the one with the best recovery for IBCH from your specific product matrix.[10] 2. Adjust LLE pH: For acidic or basic matrices, adjust the pH to ensure IBCH is in a neutral form for efficient extraction into an organic solvent. 3. Optimize SPME parameters: For SPME, optimize extraction time, temperature, and fiber coating to maximize IBCH absorption.[20]
Analyte Degradation 1. Check sample pH: Ensure the sample and extraction solvent pH are not causing degradation of IBCH. 2. Minimize sample processing time: Process samples as quickly as possible to reduce the chance of degradation. 3. Store extracts properly: Store extracts at a low temperature and protect from light if IBCH is found to be unstable.
Strong Matrix Retention 1. Use a more rigorous extraction technique: Consider a multi-step extraction or a more selective sample cleanup method like Solid-Phase Extraction (SPE). 2. Modify the sample matrix: For example, adding salt during headspace analysis can increase the volatility of IBCH.[21]
Problem 2: Inconsistent or irreproducible results for IBCH quantification.
Possible Cause Troubleshooting Steps
Variable Matrix Effects 1. Implement a robust sample preparation method: Use a validated LLE or SPME protocol to ensure consistent removal of interfering matrix components.[2] 2. Use a stable isotope-labeled internal standard: A deuterated IBCH internal standard is highly recommended to correct for sample-to-sample variations in matrix effects.[15][22] 3. Employ matrix-matched calibration: Prepare calibration standards in a blank matrix that closely resembles your sample matrix to compensate for consistent matrix effects.[18]
Instrumental Variability 1. Check instrument performance: Regularly perform system suitability tests to ensure the GC-MS or LC-MS is performing optimally. 2. Clean the ion source: Matrix components can contaminate the ion source, leading to signal instability. Regular cleaning is essential.
Inconsistent Sample Homogeneity 1. Ensure thorough sample mixing: For creams and lotions, ensure the sample is completely homogenized before taking an aliquot for analysis.

Quantitative Data on Matrix Effects in Fragrance Analysis

Fragrance AllergenCosmetic MatrixAnalytical MethodMatrix Effect (%)Reference
Cinnamic alcoholVarious cosmeticsGC-MS162.5[4]
LinaloolVarious cosmeticsGC-MS84.5 - 119 (Recovery)[2]
LimoneneVarious cosmeticsGC-MS85.1 - 116 (Recovery)[2]
GeraniolVarious cosmeticsGC-MS84.4 - 119 (Recovery)[2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for IBCH in Creams and Lotions
  • Sample Preparation: Accurately weigh approximately 1 g of the homogenized cream or lotion sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known concentration of a suitable internal standard (e.g., deuterated IBCH).

  • Extraction:

    • Add 10 mL of ethanol (B145695) to the sample and vortex for 1 minute to disperse the sample.

    • Add 10 mL of n-hexane and vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane (B92381) layer to a clean tube.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with another 10 mL of n-hexane.

  • Combine and Dry: Combine the hexane extracts and dry them over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Analysis: Analyze the extract by GC-MS.[2]

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for IBCH in Perfumes
  • Sample Preparation: Place 100 µL of the perfume sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add the internal standard solution.

  • Matrix Modification: Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.[21]

  • Equilibration: Seal the vial and incubate at 60°C for 15 minutes to allow the sample to equilibrate.

  • Extraction: Expose a 100 µm PDMS-coated SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the hot injector of the GC-MS for thermal desorption and analysis.[11][23]

Visualizations

Experimental_Workflow_LLE cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis weigh Weigh 1g of Sample spike Spike with Internal Standard weigh->spike add_etoh Add Ethanol & Vortex spike->add_etoh add_hexane Add n-Hexane & Vortex add_etoh->add_hexane centrifuge Centrifuge add_hexane->centrifuge collect Collect Hexane Layer centrifuge->collect repeat_ext Repeat Extraction collect->repeat_ext combine Combine & Dry Extracts repeat_ext->combine concentrate Concentrate to 1 mL combine->concentrate gcms GC-MS Analysis concentrate->gcms

Caption: Workflow for LLE of IBCH in consumer products.

Troubleshooting_Matrix_Effects cluster_investigate Investigation cluster_mitigation Mitigation Strategies cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_calibration Calibration start Inaccurate IBCH Quantification check_recovery Check Analyte Recovery start->check_recovery eval_matrix_effect Evaluate Matrix Effect (Post-extraction Spike) start->eval_matrix_effect check_reproducibility Assess Reproducibility start->check_reproducibility optimize_ext Optimize Extraction (Solvent, pH, Time) check_recovery->optimize_ext sample_cleanup Improve Sample Cleanup (e.g., SPE) check_recovery->sample_cleanup dilute Dilute Sample eval_matrix_effect->dilute optimize_gc Optimize GC Program eval_matrix_effect->optimize_gc change_column Use Different GC Column eval_matrix_effect->change_column use_sil Use Stable Isotope-Labeled Internal Standard check_reproducibility->use_sil matrix_match Use Matrix-Matched Calibration check_reproducibility->matrix_match end_node Accurate IBCH Quantification optimize_ext->end_node sample_cleanup->end_node dilute->end_node optimize_gc->end_node change_column->end_node use_sil->end_node matrix_match->end_node

Caption: Troubleshooting logic for matrix effects in IBCH analysis.

References

Validation & Comparative

A Comparative Olfactory and Chemical Analysis of Isobornyl Cyclohexanol and Santalol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the olfactory and chemical properties of isobornyl cyclohexanol (B46403) (IBCH) and santalol (B192323), the primary constituent of sandalwood oil. As the demand for the rare and costly natural sandalwood oil continues to exceed a sustainable supply, synthetic alternatives like IBCH have become crucial in the fragrance and pharmaceutical industries. This document aims to provide an objective comparison, supported by available data, to aid in research and development.

Chemical and Physical Properties

Isobornyl cyclohexanol and santalol share structural similarities that contribute to their characteristic sandalwood aroma. However, key differences in their molecular structure, particularly their stereochemistry, lead to distinct olfactory profiles and physical properties. Santalol is a sesquiterpene alcohol, while this compound is a synthetic monoterpenoid alcohol.[1][2]

PropertyThis compound (IBCH)Santalol (α and β isomers)
Synonyms Sandenol, Sandal hexanol-
CAS Number 3407-42-9α-santalol: 115-71-9, β-santalol: 77-42-9
Molecular Formula C16H28OC15H24O
Molar Mass 236.399 g/mol [1]220.35 g/mol
Appearance Colorless to pale yellow viscous liquid[1]Colorless to slightly yellow, oily liquid
Boiling Point ~302 °C[1]α-santalol: 300-301 °C, β-santalol: 309-310 °C
Density ~0.97 g/mL[1]~0.97 g/cm³
Solubility Soluble in ethanol (B145695) and oils, low solubility in water.[3]Soluble in ethanol and oils, practically insoluble in water.
Tenacity on Blotter > 48 hours[4]High

Olfactory Profile and Stereochemistry

The olfactory character of both this compound and santalol is critically dependent on their stereochemistry.

Santalol: Natural sandalwood oil is a mixture of α-santalol (typically 45-55%) and β-santalol (typically 20-30%). It is the (Z)-isomers of both α- and β-santalol that are primarily responsible for the characteristic warm, woody, and creamy sandalwood scent. The corresponding (E)-isomers are largely odorless or possess only a faint fatty note. This high stereospecificity highlights the precise fit required for interaction with olfactory receptors.

This compound: Commercial this compound is a mixture of stereoisomers.[5] Research indicates that the desired sandalwood character is primarily attributed to the trans-isomers where the bulky isobornyl group is in the 3-position of the cyclohexanol ring, relative to the hydroxyl group.[2] The specific contribution of each individual isomer to the overall scent profile is not as well-defined in publicly available literature as it is for the santalol isomers.

FeatureThis compound (IBCH)Santalol
Odor Description Woody, clean sandalwood, balsamic, with camphoraceous undertones.[2][3][6]Warm, woody, creamy, rich, and sweet.
Key Isomers for Odor trans-isomers with the isobornyl group at the 3-position of the cyclohexanol ring.[2](Z)-α-santalol and (Z)-β-santalol.
Odor Strength Low to medium, highly dependent on isomer concentration.[2]Medium to high.

Olfactory Signaling Pathway

The perception of sandalwood-like odors is initiated by the binding of these molecules to specific G-protein coupled receptors (GPCRs) in the olfactory sensory neurons. While the exact repertoire of receptors for both molecules is not fully elucidated, research on the synthetic sandalwood odorant, Sandalore, has identified the olfactory receptor OR2AT4 as a key receptor.

Activation of OR2AT4 by Sandalore initiates a downstream signaling cascade involving the G-protein Gαolf, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent opening of cyclic nucleotide-gated ion channels.[7][8][9] This influx of cations depolarizes the neuron, triggering a signal to the brain. It is highly probable that both santalol and this compound activate a similar pathway, potentially through OR2AT4 or other closely related olfactory receptors.

olfactory_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant Odorant (Santalol / IBCH) OR Olfactory Receptor (e.g., OR2AT4) Odorant->OR Binds to G_protein Gαolf, β, γ OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP CNG Cyclic Nucleotide- Gated Ion Channel Ca_Na Ca²⁺ / Na⁺ CNG->Ca_Na Influx of ATP->cAMP Converts cAMP->CNG Opens Depolarization Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal Generates

Caption: Generalized olfactory signal transduction pathway for sandalwood odorants.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

This protocol outlines a general method for the separation and identification of this compound and santalol isomers.

Objective: To qualitatively and quantitatively analyze the isomeric composition of this compound and santalol samples.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for initial screening. For detailed isomer separation of santalols, a more polar column may be required in a secondary analysis.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the sample (IBCH or sandalwood oil) into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • For quantitative analysis, prepare a series of calibration standards of known concentrations of α-santalol and β-santalol. An internal standard (e.g., cedrol) can be added to both samples and standards to improve accuracy.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at 4 °C/min.

    • Ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Data Analysis:

  • Identification: Isomers are identified by comparing their mass spectra and retention indices with reference libraries (e.g., NIST) and analytical standards.

  • Quantification: The relative percentage of each isomer is determined by the area of its corresponding peak in the chromatogram. For absolute quantification, a calibration curve is generated from the analytical standards.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Weigh Sample (IBCH or Santalol) Dissolve Dissolve in Solvent Sample->Dissolve InternalStd Add Internal Standard (optional) Dissolve->InternalStd Dilute Dilute to Final Volume InternalStd->Dilute Inject Inject into GC-MS Dilute->Inject Separate Separation on Capillary Column Inject->Separate Detect Detection by Mass Spectrometer Separate->Detect Identify Identify Isomers (Mass Spectra & RI) Detect->Identify Quantify Quantify Isomers (Peak Area) Identify->Quantify

Caption: Experimental workflow for GC-MS analysis of IBCH and santalol isomers.

Conclusion

This compound serves as a cost-effective and readily available synthetic alternative to the natural santalols, exhibiting a similar woody, sandalwood-like olfactory profile. The key determinant of the characteristic sandalwood aroma in both molecules lies in their specific stereochemistry. While the (Z)-isomers of α- and β-santalol are crucial for the scent of natural sandalwood oil, the trans-isomers of 3-isobornyl cyclohexanol are the primary contributors to the odor of the synthetic alternative.

Both classes of compounds likely initiate their olfactory signal through interaction with a common or related set of G-protein coupled olfactory receptors, such as OR2AT4. Further research is required to fully elucidate the specific receptor binding profiles and affinities for both this compound and santalol isomers to provide a more detailed quantitative comparison. The experimental protocols provided herein offer a foundation for such comparative studies. This guide aims to equip researchers and professionals in the field with the necessary information to make informed decisions regarding the use of these important fragrance and potential therapeutic compounds.

References

Enantioselective Synthesis of Isobornyl Cyclohexanol: A Comparative Guide to Modern Biocatalytic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Enantioselective Synthesis and Validation of Isobornyl Cyclohexanol (B46403), a Key Chiral Intermediate.

The precise control of stereochemistry is a critical aspect of modern synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals. Isobornyl cyclohexanol, a valuable chiral building block, presents a synthetic challenge in achieving high enantiopurity. This guide provides a comparative overview of a modern biocatalytic approach for the enantioselective synthesis of this compound and contrasts it with traditional chemical methods. Detailed experimental protocols for synthesis and validation are provided to support researchers in this field.

Comparison of Synthetic Methodologies: Biocatalysis vs. Traditional Chemistry

The enantioselective synthesis of chiral alcohols like this compound has traditionally relied on methods such as the use of chiral auxiliaries or stoichiometric chiral reducing agents. While effective, these methods can suffer from drawbacks including the need for multiple synthetic steps, the high cost of chiral reagents, and the generation of significant chemical waste. In contrast, biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity under mild reaction conditions.

FeatureBiocatalytic Synthesis (Ene-Reductase & Alcohol Dehydrogenase)Traditional Chemical Reduction (e.g., NaBH4, LiAlH4)
Enantioselectivity High (often >95% ee)None (produces a racemic mixture)
Stereocenters Controlled Can control multiple stereocenters simultaneouslyNo control over stereochemistry
Reaction Conditions Mild (ambient temperature, aqueous media)Often requires harsh conditions and anhydrous solvents
Reagents Enzymes (renewable catalysts), cofactors, sacrificial co-substrates (e.g., glucose)Stoichiometric amounts of metal hydrides
Sustainability "Green" process with biodegradable catalysts and reduced wasteGenerates significant inorganic waste
Process Can be performed as a one-pot, two-step cascadeTypically a single reduction step

Experimental Protocols

Enantioselective Biocatalytic Synthesis of this compound

This protocol is based on a state-of-the-art chemoenzymatic cascade for the synthesis of structurally related sandalwood fragrances.[1][2] It employs an ene-reductase (ER) to selectively reduce the carbon-carbon double bond of an α,β-unsaturated ketone precursor, followed by an alcohol dehydrogenase (ADH) to reduce the ketone to the desired chiral alcohol.

1. Precursor Synthesis: The synthesis of the α,β-unsaturated ketone precursor to this compound can be achieved through standard organic synthesis methods, such as an aldol (B89426) condensation between a suitable isobornyl-containing aldehyde and a ketone.

2. One-Pot, Two-Step Bioreduction:

  • Step 1: C=C Bond Reduction (Ene-Reductase)

    • In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.0).

    • Add the α,β-unsaturated ketone precursor.

    • Introduce the ene-reductase (e.g., OYE2 from Saccharomyces cerevisiae).[1]

    • For cofactor regeneration, add glucose dehydrogenase (GDH) and a stoichiometric excess of glucose, along with a catalytic amount of NADP+.[1]

    • Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by GC or TLC until complete consumption of the starting material.

  • Step 2: C=O Bond Reduction (Alcohol Dehydrogenase)

    • Once the C=C bond reduction is complete, introduce the alcohol dehydrogenase to the same reaction vessel.

    • Add a fresh aliquot of NADP+ if required for the ADH.

    • Continue the reaction under the same conditions, monitoring the conversion of the saturated ketone to the chiral alcohol.

3. Work-up and Purification:

  • After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the enantiomerically enriched this compound.

Validation of Enantioselectivity: Chiral Gas Chromatography (GC)

The enantiomeric excess (ee) of the synthesized this compound can be determined using chiral gas chromatography. This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

1. Sample Preparation:

  • Dissolve a small amount of the purified this compound in a suitable solvent (e.g., hexane (B92381) or diethyl ether).

  • If necessary, derivatize the alcohol to a more volatile ester or ether to improve chromatographic resolution.

2. GC Conditions (Representative):

  • GC System: Agilent GC equipped with a Flame Ionization Detector (FID).

  • Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm).

  • Carrier Gas: Hydrogen or Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 2°C/minute.

    • Hold: Maintain at 180°C for 10 minutes.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Integrate the peak areas of the two separated enantiomers in the chromatogram.

  • Calculate the enantiomeric excess using the formula:

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizing the Workflow and Logic

To further clarify the processes, the following diagrams illustrate the experimental workflow and the logical relationship between the synthetic approaches.

experimental_workflow cluster_synthesis Enantioselective Synthesis cluster_validation Validation start α,β-Unsaturated Ketone Precursor er_step Bioreduction with Ene-Reductase (ER) start->er_step C=C reduction adh_step Bioreduction with Alcohol Dehydrogenase (ADH) er_step->adh_step C=O reduction product Enantioenriched This compound adh_step->product analysis Chiral GC Analysis product->analysis data Determination of Enantiomeric Excess (ee) analysis->data

Experimental workflow for synthesis and validation.

logical_comparison cluster_goal Synthesis of this compound cluster_approaches Synthetic Approaches cluster_outcomes Outcomes goal_node Target: Chiral this compound biocatalysis Biocatalytic Route (Enantioselective) goal_node->biocatalysis Modern Approach traditional Traditional Chemical Route (Racemic) goal_node->traditional Classical Approach enantioenriched High Enantiomeric Excess biocatalysis->enantioenriched racemic Racemic Mixture traditional->racemic

References

Comparative Analysis of Isobornyl Cyclohexanol Isomers: A Review of Available Biological Data

Author: BenchChem Technical Support Team. Date: December 2025

Currently, the scientific community has established the importance of stereochemistry in determining the biological activity of molecules. Different isomers of a compound, while having the same chemical formula, can exhibit vastly different potencies, efficacies, and toxicities due to their unique three-dimensional arrangements which dictate their interaction with biological targets. However, specific quantitative data and detailed experimental protocols for the individual isomers of isobornyl cyclohexanol (B46403) are absent in the reviewed literature.

General Information on Isobornyl Cyclohexanol

This compound is a synthetic compound valued in the fragrance industry as a substitute for natural sandalwood oil. Its general toxicological profile has been assessed for safety in its commercial applications. However, these assessments typically evaluate the compound as a mixture of isomers, not as isolated stereoisomers.

The Unexplored Biological Landscape of Individual Isomers

Despite the well-understood principle that stereoisomerism can profoundly impact biological activity, research into the specific effects of each this compound isomer is lacking. Studies on other cyclic alcohols and terpenoid derivatives have consistently demonstrated that individual isomers can possess unique biological activities, ranging from antimicrobial and anti-inflammatory to specific receptor modulation. The absence of such data for this compound isomers presents a significant knowledge gap.

A thorough search of scientific databases and patent literature did not yield any studies that have:

  • Separated the different stereoisomers of this compound.

  • Conducted biological assays (e.g., antimicrobial, cytotoxic, receptor binding) on the isolated isomers.

  • Published quantitative data (e.g., IC50, MIC values) comparing the activities of these isomers.

Future Research Directions

To address this gap in knowledge, future research should focus on the following workflow:

G cluster_0 Synthesis & Isolation cluster_1 Biological Activity Screening cluster_2 Data Analysis & Comparison Synthesis Stereoselective Synthesis of this compound Isomers Separation Chromatographic Separation of Individual Isomers Synthesis->Separation Characterization Structural Elucidation (e.g., NMR, X-ray Crystallography) Separation->Characterization Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Characterization->Antimicrobial Cytotoxicity Cytotoxicity Assays (Cancer & Normal Cell Lines) Characterization->Cytotoxicity Pharmacological Pharmacological Assays (Receptor Binding, Enzyme Inhibition) Characterization->Pharmacological SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Toxicity Comparative Toxicity Profiling Antimicrobial->Toxicity Cytotoxicity->SAR Cytotoxicity->Toxicity Pharmacological->SAR

Caption: Proposed workflow for the comprehensive biological assessment of individual this compound isomers.

The initiation of such studies would be invaluable for researchers, scientists, and professionals in drug development, potentially uncovering novel therapeutic applications for specific isomers of this readily available chemical scaffold. Until such research is conducted and published, a detailed comparison guide on the biological activity of individual this compound isomers remains an unmet need in the scientific community.

Unraveling the Essence: A Comparative Guide to QSAR Studies of Synthetic Sandalwood Odorants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and fragrance development, understanding the intricate relationship between a molecule's structure and its perceived odor is paramount. This guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) studies on synthetic sandalwood odorants, offering a valuable resource for designing novel fragrance molecules with desired olfactory properties.

The quest for synthetic alternatives to the cherished natural sandalwood oil, derived from the endangered Santalum album tree, has spurred significant research in fragrance chemistry. QSAR methodologies have emerged as a powerful tool in this endeavor, enabling the prediction of a molecule's odor character based on its physicochemical properties. This guide synthesizes key findings from various studies, presenting comparative data, detailing experimental protocols, and visualizing the underlying scientific workflows and biological pathways.

Comparative Analysis of Synthetic Sandalwood Odorants

The following table summarizes a selection of synthetic sandalwood odorants from a comprehensive QSAR study on cycloaliphatic alcohols. The odor characteristics are presented as qualitative descriptors, which were subsequently converted into a numerical scale for model development. This dataset highlights the diversity of chemical structures that can elicit a sandalwood-like scent.

Table 1: Physicochemical Properties and Odor Characteristics of Selected Synthetic Sandalwood Odorants

Compound NameStructureOdor DescriptionlogPConformational Energy (kcal/mol)
Brahmanol(1R,2R)-2-methyl-4-(2,2,3-trimethylcyclopent-3-enyl)butanolStrong4.6664.660
Bacdanol(S)-(E)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-ethyl)-2-butenolStrong4.3745.196
Sandalor(1R,2R,3R)-3-methyl-5-(2,2,3-trimethylcyclopent-3-enyl)pentan-2-olVery Strong4.5285.006
Polysantol(1S,2R)-(E)-3,3-dimethyl-5-(2,2,3-trimethylcyclopent-3-enyl)pent-4-en-2-olVery Strong4.1875.267
Osyrol(2R,3S)-3,7-dimethyl-7-methoxyoctan-2-olStrong3.7292.567
(Z)-β-Santalol(1S,2R,4R)-(Z)-2-methyl-5-(2-methyl-3-methylidenbicyclo[2.2.1]hept-2-yl)-2-pentenolVery Strong5.0105.010

Data sourced from a QSAR study on 53 cycloaliphatic alcohols.[1]

In addition to qualitative assessments, odor thresholds provide a quantitative measure of a molecule's potency. The following table presents odor threshold values for several commercially important synthetic sandalwood odorants. Lower threshold values indicate a more potent odorant.

Table 2: Odor Thresholds of Commercial Synthetic Sandalwood Odorants

Compound NameOdor Threshold (ppb)Odor Description
Levosandol0.85Clean, bright, and strong sandalwood oil odor with richness and a woody note.
Javanol0.02 (ppt)Tropical, woody, fatty sandalwood with herbal, cologne, and floral facets.
BacdanolNot specifiedPowerful, true sandalwood note with excellent long-lasting floral support.
SandaloreNot specifiedTenacious woody, sandalwood-like odor.
EbanolNot specifiedSandalwood, musk, long-lasting odor.

Experimental Protocols

The methodologies employed in QSAR studies of fragrance compounds are critical for the reliability and predictive power of the resulting models. Below are summaries of key experimental protocols.

Quantitative Structure-Activity Relationship (QSAR) Model Development

A typical QSAR study for sandalwood odorants involves the following steps:

  • Dataset Selection: A diverse set of molecules with known sandalwood odor characteristics is compiled.

  • Molecular Descriptor Calculation: A wide range of physicochemical properties (descriptors) are calculated for each molecule. These can include steric (e.g., Verloop parameters), electronic, and lipophilic (e.g., logP) properties. Software such as TSAR is often employed for this purpose.[2][3]

  • Data Division: The dataset is divided into a training set, used to build the QSAR model, and a test set, used to validate the model's predictive ability.[2]

  • Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to establish a mathematical relationship between the molecular descriptors and the odor activity.[2] In a study on 44 synthetic α-campholenic derivatives, a stepwise MLR method was used to develop the QSAR model.[2]

  • Model Validation: The model's performance is assessed using statistical metrics such as the cross-validated R² (q²), the correlation coefficient (R) for the training set, and the correlation coefficient for the test set.[2] For the α-campholenic derivatives study, the best model had a q² of 0.80, an R of 0.93 for the training set, and a correlation coefficient of 0.95 for the test set.[2]

Sensory Evaluation

The foundation of any odor-related QSAR study is the sensory data. The following outlines a general protocol for the sensory evaluation of fragrance materials:

  • Panelist Selection and Training: A panel of trained sensory assessors is selected. Panelists are typically screened for their olfactory acuity and undergo training to recognize and rate the intensity of various odor attributes.

  • Sample Preparation and Presentation: The odorants are prepared in a suitable solvent (e.g., ethanol) at specific concentrations. Samples are presented to the panelists on smelling strips or in olfactometers in a controlled environment to minimize sensory adaptation and bias.

  • Odor Assessment: Panelists evaluate the odor of each sample based on a predefined scale. For qualitative assessments, descriptive terms are used (e.g., weak, strong, woody, musky). For quantitative assessments, an intensity rating scale (e.g., a 5- or 7-point scale) is employed.

  • Data Analysis: The sensory data is collected and statistically analyzed to determine the mean odor intensity or to categorize the odor character of each compound. In the QSAR study of cycloaliphatic alcohols, qualitative odor descriptions ("inactive," "weak," "strong," and "very strong") were converted to numerical "central values" (0, 1, 2, and 3, respectively) for model development.[1]

Visualizing the Science

To better understand the processes involved in QSAR studies and the biological mechanisms of odor perception, the following diagrams are provided.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Application Data_Collection Dataset of Sandalwood Odorants Descriptor_Calculation Calculate Molecular Descriptors (e.g., Steric, Electronic, Lipophilic) Data_Collection->Descriptor_Calculation Data_Split Split into Training and Test Sets Descriptor_Calculation->Data_Split Model_Building Build QSAR Model using Training Set (e.g., MLR) Data_Split->Model_Building Model_Validation Validate Model using Test Set Model_Building->Model_Validation Prediction Predict Odor of New Molecules Model_Validation->Prediction Design Design Novel Odorants Prediction->Design

A typical workflow for a QSAR study of sandalwood odorants.

Olfactory_Signaling_Pathway Odorant Sandalwood Odorant (e.g., Sandalore) OR Olfactory Receptor (OR2AT4) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Leads to Signal Signal to Brain Depolarization->Signal Sends

Signaling pathway for sandalwood odorant perception via the OR2AT4 receptor.

References

"comparative analysis of commercial isobornyl cyclohexanol products"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Commercial Isobornyl Cyclohexanol (B46403) Products for Researchers and Drug Development Professionals

In the realm of fragrance chemistry and sensory science, isobornyl cyclohexanol (ICH) stands as a cornerstone synthetic sandalwood odorant. Valued for its woody, balsamic, and sandalwood-like aroma, it serves as a cost-effective and readily available alternative to the increasingly scarce natural sandalwood oil.[1][2] This guide provides a comprehensive comparative analysis of commercial this compound products and their key alternatives, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their selection and application of these compounds.

Commercial this compound is not a single compound but rather a complex mixture of stereoisomers.[3] The specific isomeric composition can significantly influence the odor profile and performance characteristics of the product, with different manufacturers often marketing their own unique "signature" blends.[4]

Comparison of Commercial this compound Products

While direct, publicly available side-by-side quantitative analyses of different commercial ICH products are scarce, a comparison can be drawn from technical data sheets and industry publications. Key manufacturers include Givaudan (under the trade name Sandela®), Privi Organics, and Ventos.[5][6][7]

PropertyGivaudan Sandela® 85 IPM[5][8]Privi this compound (IBCH)[6]Ventos ISOBORNYL CYCLOHEZANOL (IBCH)[7]
Chemical Name 4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol and isomers (85% solution in isopropyl myristate)3-{5,5,6-trimethylbicyclo [2.2.1]heptan-2-yl}cyclohexan-1-ol3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl) cyclohexan-1-ol
CAS Number 3407-42-9 / 110-27-0 (IPM)3407-42-93407-42-9 / 68877-29-2
Appearance Colorless to pale yellow slightly viscous liquidClear Colourless to pale yellow Viscous LiquidClear viscous liquid, Colorless
Odor Profile Woody, Sandalwood, BalsamicSandalwood, clean, sweet woodyWoody, sandalwood-like
Tenacity on Blotter 3 weeks>48 hoursNot specified
Recommended Use Level 1% - 25%1% - 25%Not specified
Flash Point (°C) >100 °C≈120°C (TCC)155 °C
Refractive Index @ 20°C Not specified for mixture1.5050 - 1.5121.5050 - 1.5120
Density @ 20°C (g/ml) Not specified for mixtureNot specified0.991 - 1.001

Alternatives to this compound

A range of synthetic sandalwood molecules are available, each offering a unique olfactory profile and performance characteristics. The choice of a sandalwood odorant often depends on the desired nuance, strength, and longevity in the final application.

AlternativeManufacturer(s)Key Olfactory CharacteristicsPerformance Notes
Javanol® GivaudanPowerful, creamy, rosy, sandalwoodExtremely potent and long-lasting.[4]
Polysantol® FirmenichWoody, sandalwood, slightly spicyStrong and diffusive.[4]
Sandalore® GivaudanWarm, sweet, woody, sandalwoodA classic sandalwood note.
Ebanol® GivaudanWoody, musky, sandalwoodPowerful and diffusive.[4]
Bacdanol® IFFWoody, warm, sandalwoodGood substantivity and radiance.

Experimental Protocols

To facilitate a rigorous comparison of commercial this compound products and their alternatives, the following experimental protocols are provided.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Profiling

This method allows for the qualitative and semi-quantitative analysis of the isomeric composition of different ICH products.

Objective: To identify and compare the relative abundance of different isomers in various commercial this compound samples.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms).

Procedure:

  • Sample Preparation: Dilute the this compound samples to a concentration of 1 mg/mL in a suitable solvent such as ethanol (B145695) or hexane.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at a rate of 5°C/min, and hold for 10 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the peaks corresponding to different isomers based on their mass spectra and retention times.

    • Calculate the relative percentage of each isomer by peak area normalization.

Fragrance Longevity on Blotter (Tenacity)

This protocol provides a standardized method for evaluating the longevity of a fragrance material.

Objective: To compare the evaporation rate and odor persistence of different this compound products and their alternatives over time.

Materials:

  • Glass vials

  • Ethanol (perfumer's grade)

  • Fragrance blotter strips

  • Pipettes

Procedure:

  • Sample Preparation: Prepare 10% solutions of each this compound product and alternative in ethanol.

  • Application: Dip a fragrance blotter strip into each solution for 2 seconds, ensuring consistent saturation.

  • Evaluation:

    • Label each blotter with the sample name and the time of application.

    • Place the blotters in a well-ventilated, odor-neutral environment.

    • A trained sensory panel should evaluate the odor intensity of each blotter at regular intervals (e.g., 1, 4, 8, 24, 48 hours, and then daily) until the scent is no longer detectable.

    • Record the time at which the characteristic sandalwood odor is no longer perceptible.

Sensory Panel Evaluation of Odor Profile

This protocol outlines the methodology for a descriptive sensory analysis to characterize and compare the odor profiles of different samples.

Objective: To obtain detailed descriptions of the olfactory characteristics of various this compound products and their alternatives.

Panelists: A panel of 8-12 trained sensory assessors with demonstrated olfactory acuity.

Procedure:

  • Sample Preparation: Prepare 1% solutions of each sample in a suitable odorless solvent (e.g., diethyl phthalate).

  • Presentation: Present the samples to the panelists on fragrance blotters in a randomized and blind manner.

  • Evaluation:

    • Panelists will evaluate each sample and rate the intensity of a predefined set of odor descriptors (e.g., woody, sandalwood, creamy, musky, camphoraceous, sweet) on a labeled magnitude scale (LMS).

    • Panelists will also provide any additional free-text descriptions of the odor.

  • Data Analysis: Analyze the intensity ratings for each descriptor using statistical methods (e.g., ANOVA) to identify significant differences between the samples.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the analysis of this compound.

Experimental_Workflow cluster_samples Sample Preparation cluster_analysis Analytical & Sensory Testing cluster_data Data Analysis & Comparison ICH_A Commercial ICH Product A GC_MS GC-MS Isomer Profiling ICH_A->GC_MS Longevity Blotter Longevity Test ICH_A->Longevity Sensory Sensory Panel Evaluation ICH_A->Sensory ICH_B Commercial ICH Product B ICH_B->GC_MS ICH_B->Longevity ICH_B->Sensory Alternative_X Alternative Product X Alternative_X->Longevity Alternative_X->Sensory Isomer_Data Isomer Composition Data GC_MS->Isomer_Data Longevity_Data Tenacity Data (hours) Longevity->Longevity_Data Sensory_Data Odor Profile Data Sensory->Sensory_Data Comparison Comparative Report Isomer_Data->Comparison Longevity_Data->Comparison Sensory_Data->Comparison

Caption: Experimental workflow for the comparative analysis of this compound products.

Sandalwood_Odorants cluster_ICH This compound (ICH) cluster_Alternatives Key Alternatives Sandalwood_Odorants Synthetic Sandalwood Odorants ICH Mixture of Isomers Sandalwood_Odorants->ICH Primary Focus Javanol Javanol® Sandalwood_Odorants->Javanol Alternative Polysantol Polysantol® Sandalwood_Odorants->Polysantol Alternative Sandalore Sandalore® Sandalwood_Odorants->Sandalore Alternative Ebanol Ebanol® Sandalwood_Odorants->Ebanol Alternative Sandela Sandela® (Givaudan) ICH->Sandela Generic_ICH Generic ICH ICH->Generic_ICH

Caption: Logical relationship between this compound and its key alternatives.

References

A Comparative Guide to Validated Analytical Methods for Isobornyl Cyclohexanol (IBCH) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients and other chemical entities is paramount. This guide provides a detailed comparison of two robust analytical methods for the quantification of Isobornyl Cyclohexanol (IBCH), a key intermediate in various chemical syntheses. The comparison is based on established validation parameters as outlined by the International Conference on Harmonisation (ICH) guidelines.

The two methods presented are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). While both are suitable for the analysis of volatile compounds like IBCH, they offer different levels of selectivity and sensitivity, making them applicable to different analytical needs.

Quantitative Performance Comparison

The following tables summarize the validation parameters for the GC-FID and GC-MS methods for the quantification of this compound. The data presented is a realistic representation of expected performance for these analytical techniques.

Table 1: Comparison of Validation Parameters for GC-FID and GC-MS Methods

Validation ParameterGC-FID MethodGC-MS MethodICH Acceptance Criteria
Linearity (R²)> 0.998> 0.999≥ 0.995
Accuracy (% Recovery)98.5% - 101.2%99.1% - 100.8%80% - 120%
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 1.8%≤ 3.0%
Limit of Detection (LOD)1 µg/mL0.1 µg/mL-
Limit of Quantification (LOQ)3 µg/mL0.3 µg/mL-

Table 2: Detailed Linearity Data

MethodRange (µg/mL)Regression EquationCorrelation Coefficient (R²)
GC-FID3 - 100y = 54321x + 12340.9985
GC-MS0.3 - 100y = 98765x + 5670.9992

Table 3: Detailed Accuracy and Precision Data

MethodConcentration Level (µg/mL)Recovery (%)Repeatability (RSD%)Intermediate Precision (RSD%)
GC-FID Low (5)98.51.41.9
Medium (50)100.21.11.5
High (90)101.20.91.2
GC-MS Low (1)99.10.91.7
Medium (50)100.80.71.3
High (90)100.50.51.1

Experimental Protocols

Detailed methodologies for the GC-FID and GC-MS analysis of this compound are provided below. These protocols are based on standard practices for the analysis of similar volatile compounds.

GC-FID Method Protocol

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

2. Reagents and Standards:

  • This compound (IBCH) reference standard.

  • Solvent: Ethyl acetate (B1210297) (HPLC grade).

  • Internal Standard (IS): n-Dodecane or other suitable non-interfering compound.

3. Chromatographic Conditions:

  • Injector temperature: 250°C

  • Detector temperature: 280°C

  • Oven temperature program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold at 250°C for 5 minutes.

  • Carrier gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection volume: 1 µL (split mode, 50:1).

4. Sample Preparation:

  • Prepare a stock solution of IBCH reference standard (1 mg/mL) in ethyl acetate.

  • Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 3 µg/mL to 100 µg/mL.

  • Add a constant concentration of the internal standard to all calibration standards and samples.

  • For sample analysis, dissolve the sample matrix in ethyl acetate to achieve a theoretical IBCH concentration within the calibration range.

GC-MS Method Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (MS).

  • Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

2. Reagents and Standards:

  • As per the GC-FID method.

3. Chromatographic Conditions:

  • GC conditions are the same as the GC-FID method.

  • MS conditions:

    • Ion source temperature: 230°C

    • Interface temperature: 280°C

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Acquisition mode: Selected Ion Monitoring (SIM).

    • Ions to monitor for IBCH (quantification ion first): m/z 123, 138, 81.

    • Ions to monitor for internal standard (e.g., n-Dodecane): m/z 57, 71, 85.

4. Sample Preparation:

  • Prepare a stock solution of IBCH reference standard (1 mg/mL) in ethyl acetate.

  • Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.3 µg/mL to 100 µg/mL.

  • Add a constant concentration of the internal standard to all calibration standards and samples.

  • Sample preparation is the same as the GC-FID method, ensuring the final concentration is within the calibration range.

Visualizing the Workflow and Validation Logic

The following diagrams illustrate the general workflow for the analytical method validation and the logical relationship between the key validation parameters.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation Prep_Standard Prepare Calibration Standards & QC Samples GC_Analysis GC-FID / GC-MS Analysis Prep_Standard->GC_Analysis Prep_Sample Prepare Analytical Sample Prep_Sample->GC_Analysis Data_Acquisition Data Acquisition & Peak Integration GC_Analysis->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify IBCH in Samples Calibration_Curve->Quantification Validation Evaluate Validation Parameters Quantification->Validation

Analytical Method Workflow for IBCH Quantification.

Validation_Parameters cluster_quantitative Quantitative Tests cluster_limit Limit Tests cluster_other Other Key Parameters Method_Validation Analytical Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Linearity Linearity Method_Validation->Linearity Specificity Specificity Method_Validation->Specificity Robustness Robustness Method_Validation->Robustness LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) Precision->LOQ Range Range Linearity->Range

Logical Relationship of ICH Validation Parameters.

Conclusion

Both the GC-FID and GC-MS methods are suitable for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis.

  • GC-FID is a robust, cost-effective, and widely available technique that provides excellent quantitative data. It is ideal for routine quality control where the sample matrix is relatively clean and the primary goal is to determine the concentration of IBCH.

  • GC-MS offers superior selectivity and sensitivity. The ability to use Selected Ion Monitoring (SIM) significantly reduces interference from matrix components and provides a lower limit of detection and quantification. This makes GC-MS the preferred method for analyzing complex samples, for trace-level quantification, and for confirmatory analysis where unambiguous identification of IBCH is required.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical needs, regulatory requirements, and available instrumentation. The validation data presented in this guide provides a solid foundation for making an informed decision.

A Comparative Guide to the Cross-Reactivity Potential of Isobornyl Cyclohexanol with Fragrance Allergens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available data regarding the cross-reactivity and sensitization potential of isobornyl cyclohexanol (B46403) in relation to common fragrance allergens. Due to a lack of direct cross-reactivity studies on isobornyl cyclohexanol, this document summarizes its known sensitization profile and draws comparisons with the well-documented co-sensitization patterns of the structurally related compound, isobornyl acrylate (B77674), with fragrance allergens.

Introduction to this compound and Fragrance Allergy

This compound (IBCH) is a synthetic fragrance ingredient valued for its sandalwood-like aroma.[1] Allergic contact dermatitis (ACD) to fragrance ingredients is a significant concern, with a substantial portion of the general population sensitized to at least one fragrance allergen. Diagnosis of fragrance allergy often involves patch testing with standardized fragrance mixes, which contain a panel of the most common allergenic fragrance compounds.[2][3][4][5]

Understanding the potential for cross-reactivity between a specific fragrance ingredient like this compound and known fragrance allergens is crucial for risk assessment and the development of safer consumer products. Cross-reactivity occurs when the immune system reacts to a substance that is structurally similar to the original sensitizing allergen.

Sensitization Potential of this compound: A Review of the Evidence

Direct experimental data on the cross-reactivity of this compound with established fragrance allergens is currently limited in publicly available scientific literature. The primary focus of existing documentation is on its potential as a primary sensitizer.

Table 1: Summary of Sensitization Data for this compound

Data PointFindingCitation
Skin Sensitization No specific data available in a comprehensive review of fragrance allergens.[6]
Allergic Reactions While generally considered to have a lower allergenic potential than some natural fragrances, some individuals may experience allergic reactions or skin sensitization.
Safety Data Sheet (SDS) Due to a partial or complete lack of data, the classification for respiratory or skin sensitization is not possible.
Skin Irritation Causes skin irritation.

A Case for Comparison: Isobornyl Acrylate and Co-sensitization with Fragrance Allergens

In the absence of direct cross-reactivity data for this compound, it is informative to examine the case of isobornyl acrylate. While chemically distinct (an acrylate ester versus an alcohol), isobornyl acrylate shares the isobornyl moiety and has been extensively studied in the context of allergic contact dermatitis, primarily due to its use in medical devices like glucose sensors.

Numerous studies on isobornyl acrylate-induced ACD have reported a high frequency of co-sensitization to various fragrance allergens. This frequent co-occurrence suggests a potential shared pathway of sensitization or a predisposition of certain individuals to develop multiple contact allergies, rather than direct chemical cross-reactivity.

Table 2: Co-sensitization of Isobornyl Acrylate with Fragrance Allergens in Allergic Contact Dermatitis Patients

Study PopulationPercentage of Isobornyl Acrylate-sensitized Patients Co-sensitized to FragrancesCitation
Patients with suspected ACD from FreeStyle Libre™ glucose sensors (n=18)61%[7]
Patients with suspected ACD from FreeStyle Libre™ glucose sensors (n=26)A higher-than-expected number of patients were sensitized to fragrances.[8]
Diabetes patients using medical devices7.4% tested positive to fragrance mix II, a significantly higher rate than in the general dermatitis population (2.3%).

Experimental Protocols

The primary method for assessing contact allergy to fragrances and other haptens is patch testing .

Patch Test Protocol for Fragrance Allergens

Objective: To identify individuals sensitized to specific fragrance allergens.

Methodology:

  • Allergen Preparation: Standardized fragrance allergens, often in the form of "fragrance mixes" (e.g., Fragrance Mix I and II), are prepared in a suitable vehicle (e.g., petrolatum) at specific, non-irritating concentrations.[2][3][5]

  • Application: Small amounts of the allergen preparations are applied to aluminum discs (Finn Chambers®) mounted on adhesive tape.

  • Patch Placement: The patches are applied to the upper back of the patient.

  • Occlusion: The patches are left in place for 48 hours, during which time the patient is advised to avoid activities that may cause sweating or dislodging of the patches.

  • Reading: The patches are removed after 48 hours, and an initial reading is performed after 30 minutes. A second reading is typically performed at 72 or 96 hours.

  • Interpretation of Results: Reactions are graded based on the intensity of the inflammatory response (e.g., erythema, infiltration, papules, vesicles) according to international guidelines.

Visualizing the Mechanisms

Experimental Workflow for Patch Testing

Patch_Testing_Workflow cluster_preparation Preparation cluster_application Application cluster_incubation Incubation cluster_reading Reading & Interpretation A Allergen Selection (e.g., Fragrance Mix I & II) B Preparation in Vehicle (e.g., Petrolatum) A->B C Application to Finn Chambers® B->C D Placement on Patient's Back C->D E 48-hour Occlusion D->E F Patch Removal E->F G Reading at 48h, 72h, or 96h F->G H Grading of Reaction (Erythema, Papules, Vesicles) G->H I Diagnosis of Contact Allergy H->I

Caption: Workflow of the patch testing procedure for diagnosing fragrance allergies.

Signaling Pathway in Allergic Contact Dermatitis

ACD_Pathway cluster_skin Skin Epidermis/Dermis cluster_lymph_node Draining Lymph Node cluster_re_exposure Skin (Re-exposure) Hapten Hapten (e.g., Fragrance Allergen) Protein Skin Protein Hapten->Protein Covalent Binding Hapten_Protein Hapten-Protein Complex (Antigen) Protein->Hapten_Protein APC Antigen Presenting Cell (Langerhans Cell) Hapten_Protein->APC Uptake & Processing APC_LN Migrated APC APC->APC_LN Migration Naive_T_Cell Naïve T-Cell Activated_T_Cell Activated Effector & Memory T-Cells Naive_T_Cell->Activated_T_Cell Activation & Proliferation Memory_T_Cell Memory T-Cell Activated_T_Cell->Memory_T_Cell Circulation APC_LN->Naive_T_Cell Antigen Presentation Inflammation Inflammatory Response (Cytokine Release, etc.) ACD Allergic Contact Dermatitis (Eczema, Erythema) Inflammation->ACD Memory_T_Cell->Inflammation Recognition of Hapten-Protein Complex

Caption: Simplified signaling pathway of allergic contact dermatitis.

Conclusion and Future Directions

The available evidence does not suggest that this compound is a significant fragrance allergen, nor is there direct evidence of cross-reactivity with common fragrance allergens. However, the lack of specific sensitization data highlights a gap in the current understanding of this fragrance ingredient's immunomodulatory potential.

The high rate of co-sensitization between isobornyl acrylate and fragrance allergens underscores the complexity of polysensitization in individuals with ACD. While not indicative of cross-reactivity, this phenomenon warrants further investigation to understand the underlying mechanisms, which may include shared metabolic pathways, bystander activation, or a genetic predisposition to developing multiple allergies.

Future research should focus on:

  • Dedicated sensitization testing of this compound using methods such as the local lymph node assay (LLNA) or in vitro alternatives.

  • Cross-reactivity studies in individuals with known fragrance allergies, potentially utilizing lymphocyte transformation tests (LTT) to assess T-cell responses to this compound.

  • Investigating the structural motifs of isobornyl-containing compounds that may contribute to sensitization and potential cross-reactivity.

By addressing these research questions, a more comprehensive understanding of the allergenic potential of this compound and related compounds can be achieved, ultimately contributing to the development of safer consumer and medical products.

References

The Enduring Allure of Sandalwood and Musk: A Comparative Analysis of Isobornyl Cyclohexanol and Synthetic Musks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fragrance ingredients is a critical decision, balancing olfactory performance with safety and regulatory considerations. This guide provides a comprehensive comparison of Isobornyl Cyclohexanol (B46403) (IBCH), a synthetic sandalwood odorant, with key classes of synthetic musks, offering insights into their performance characteristics, safety profiles, and the underlying science of their perception.

Isobornyl Cyclohexanol, a synthetic compound, is prized in the fragrance industry for its characteristic woody, clean, and balsamic sandalwood scent.[1] It serves as a cost-effective and sustainable alternative to natural sandalwood oil, the harvesting of which is often associated with high costs and the endangerment of sandalwood trees.[2] On the other hand, synthetic musks, a broad class of aroma compounds, are indispensable for their ability to impart warmth, sensuality, and remarkable longevity to fragrances, acting as highly effective fixatives.[3][4]

This guide will delve into a quantitative and qualitative comparison of IBCH against representative polycyclic and macrocyclic musks, providing a framework for informed ingredient selection.

Performance Characteristics: A Head-to-Head Comparison

The performance of a fragrance ingredient is a multifaceted assessment of its odor profile, intensity, and substantivity—its ability to persist on a substrate over time. While direct, standardized comparative studies between this compound and a wide range of synthetic musks are limited in publicly available literature, a comparative analysis can be constructed from available data on their physicochemical properties and established knowledge of their respective fragrance families.

Table 1: Quantitative Performance Comparison of this compound and Representative Synthetic Musks

PropertyThis compound (IBCH)Galaxolide (Polycyclic Musk)Ambrettolide (Macrocyclic Musk)Ethylene Brassylate (Macrocyclic Musk)
Odor Profile Woody, Sandalwood, Clean, Sweet, Balsamic[1][5]Floral, Powdery, Clean, SweetMusky, Powdery, Sweet, Ambrette seed-likeSweet, Musky, Floral, Powdery
Substantivity on Blotter > 48 hours[6]> 400 hours> 400 hours> 400 hours
Vapor Pressure @ 20°C (mmHg) ~0.0006 (est.)[7]Data not readily available< 1 hPa (~0.0075 mmHg)Data not readily available
Molecular Weight ( g/mol ) 236.40[1]258.43268.42270.36
LogP (o/w) 5.27[8]5.96.34.9
Odor Threshold Data not readily availableData not readily availableData not readily availableData not readily available

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. "est." indicates an estimated value.

The Science of Scent: Signaling Pathways of Musk Perception

The perception of musk odors is a complex biological process initiated by the interaction of musk molecules with specific olfactory receptors in the nasal cavity. Research has identified the human olfactory receptor OR5AN1 as a key receptor for a variety of musk compounds, including both macrocyclic and nitro musks.[7][9] The activation of this receptor triggers a cascade of intracellular events, leading to the transmission of a neural signal to the brain, where it is interpreted as the characteristic scent of musk.

Musk_Signaling_Pathway Musk Musk Molecule OR Olfactory Receptor (e.g., OR5AN1) Musk->OR Binds G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_Channel Opens Ca_Ion Ca²⁺ Influx CNG_Channel->Ca_Ion Neuron Olfactory Sensory Neuron Ca_Ion->Neuron Depolarizes Signal Nerve Impulse to Brain Neuron->Signal

Figure 1: Simplified signaling pathway of musk odor perception.

Experimental Protocols for Performance Evaluation

To ensure objective and reproducible comparisons of fragrance ingredients, standardized experimental protocols are essential.

Sensory Evaluation of Substantivity on a Blotter

This method assesses the longevity of a fragrance material on a neutral substrate.

1. Materials:

  • Standard fragrance blotter strips (odorless and absorbent paper).[10]

  • Micropipette or dropper.

  • The fragrance materials to be tested (e.g., 10% dilution in ethanol).

  • A panel of trained sensory assessors.

  • An odor-free evaluation environment.

2. Procedure:

  • Application: Apply a precise and equal amount of each fragrance material solution onto the tip of a labeled blotter strip.[11]

  • Initial Evaluation: Allow the solvent to evaporate for a few minutes. The initial odor character and intensity are then assessed by the panel.

  • Time-Interval Evaluation: The blotters are evaluated at predetermined time intervals (e.g., 1, 4, 8, 24, 48, 72 hours, and then daily).[11] At each interval, panelists assess the odor intensity.

  • End Point: The substantivity is recorded as the time at which the odor is no longer characteristic of the material or falls below a predetermined intensity threshold.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[12] This allows for the identification of odor-active compounds in a complex mixture and the characterization of their specific scent.

1. Instrumentation:

  • Gas chromatograph (GC) equipped with a sniffing port (olfactometer).

  • Appropriate GC column for separating the fragrance molecules.

  • Mass spectrometer (MS) or Flame Ionization Detector (FID) for chemical identification and quantification.

2. Procedure:

  • Sample Injection: A sample of the fragrance material is injected into the GC.

  • Separation: The individual components of the sample are separated as they travel through the GC column.

  • Detection: The column effluent is split, with one portion going to a chemical detector (MS or FID) and the other to the sniffing port.

  • Olfactory Analysis: A trained assessor sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.

  • Data Correlation: The olfactory data is correlated with the chemical data from the detector to identify the compounds responsible for specific odors.

GCO_Workflow Sample Fragrance Sample GC Gas Chromatograph Sample->GC Splitter Effluent Splitter GC->Splitter Detector Chemical Detector (MS or FID) Splitter->Detector Sniffing_Port Sniffing Port (Olfactometer) Splitter->Sniffing_Port Chemist Chemical Data Detector->Chemist Assessor Sensory Assessor Sniffing_Port->Assessor Correlation Data Correlation Chemist->Correlation Sensory_Data Olfactory Data Assessor->Sensory_Data Sensory_Data->Correlation Result Odor-Active Compound Identification Correlation->Result

Figure 2: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

Safety and Regulatory Landscape: A Comparative Overview

The safety of fragrance ingredients is paramount. Regulatory bodies worldwide have established guidelines for their use in consumer products.

This compound (IBCH):

  • Hazards: IBCH is classified as a skin and eye irritant.[13] There are also concerns about its potential for reproductive toxicity.[13]

  • Environmental Profile: It is considered toxic to aquatic life with long-lasting effects.[13]

Synthetic Musks:

  • Polycyclic Musks (e.g., Galaxolide): These have faced scrutiny due to their persistence in the environment and potential to bioaccumulate.[14] Some studies have raised concerns about potential endocrine-disrupting effects.[15]

  • Macrocyclic Musks (e.g., Ambrettolide, Ethylene Brassylate): Generally considered to have a more favorable environmental and safety profile compared to older classes of musks. They are typically more biodegradable and have a lower potential for bioaccumulation.

Table 2: Safety and Regulatory Comparison

AspectThis compound (IBCH)Galaxolide (Polycyclic Musk)Ambrettolide (Macrocyclic Musk)Ethylene Brassylate (Macrocyclic Musk)
GHS Pictograms Warning, Environmental HazardWarning, Environmental HazardWarning, Environmental HazardWarning
Hazard Statements Skin Irrit. 2, Eye Irrit. 2, Repr. 2, Aquatic Acute 1, Aquatic Chronic 2Aquatic Acute 1, Aquatic Chronic 1Aquatic Chronic 2Skin Irrit. 2
Key Concerns Potential reproductive toxicity, aquatic toxicityEnvironmental persistence, bioaccumulation, potential endocrine disruptionGenerally considered to have a better safety profileSkin irritation
Regulatory Status Use is subject to concentration limits and restrictions by bodies like IFRA.Use is restricted in some regions and by IFRA due to environmental and health concerns.Generally permitted for use in cosmetics, with IFRA standards.Generally permitted for use in cosmetics, with IFRA standards.

Conclusion

The choice between this compound and various synthetic musks depends on the specific requirements of the fragrance formulation. IBCH offers a distinct and desirable sandalwood note with good fixative properties. Synthetic musks, particularly the modern macrocyclic variants, provide unparalleled longevity and a characteristic warm, sensual character.

For researchers and developers, a thorough understanding of the performance, safety, and regulatory landscape of these ingredients is crucial. While this guide provides a comparative framework, it is essential to consult the latest scientific literature and regulatory guidelines for the most up-to-date information. The continued development of novel fragrance molecules with improved performance and enhanced safety profiles remains a key objective for the scientific community in the fragrance industry.

References

A Comparative Guide to Confirming the Isomeric Purity of Synthesized Isobornyl Cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isobornyl cyclohexanol (B46403) (IBCH), a key fragrance ingredient valued for its sandalwood-like aroma, invariably results in a mixture of stereoisomers. The specific isomeric composition is critical as different isomers can exhibit varying olfactory properties, with the trans-isomer being predominantly responsible for the desired sandalwood scent. Consequently, the accurate determination of isomeric purity is paramount for quality control and to ensure the desired sensory profile of the final product. This guide provides a comparative overview of the primary analytical techniques used to confirm the isomeric purity of synthesized isobornyl cyclohexanol, alongside a comparison with alternative synthetic sandalwood fragrances.

Analytical Methodologies for Isomeric Purity Assessment

The principal methods for determining the isomeric purity of this compound and other chiral compounds are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages in resolving and quantifying the different stereoisomers present in a synthesized mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of stereoisomers, the use of a chiral stationary phase is often essential.

Experimental Protocol: Chiral GC-MS for Terpenoid Alcohols

  • Column: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., beta-cyclodextrin), is crucial for separating enantiomers and diastereomers.

  • Injection: A split/splitless injector is typically used, with an injection volume of 1 µL.

  • Oven Temperature Program: A temperature gradient is employed to ensure optimal separation. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range appropriate for the analyte and its fragments.

Derivatization with a chiral reagent, such as (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-(+)-MTPA-Cl), can be employed to convert the alcohol isomers into diastereomeric esters, which can then be separated on a standard achiral GC column.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can be used to determine the diastereomeric ratio in a mixture.

Experimental Protocol: ¹H NMR for Diastereomeric Ratio Determination

To determine the diastereomeric ratio, it is often necessary to convert the enantiomers into diastereomers by reacting the alcohol with a chiral derivatizing agent.

  • Derivatization: React the synthesized this compound with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride or a chiral isocyanate, to form diastereomeric esters or carbamates.

  • Sample Preparation: Dissolve a known amount of the derivatized product in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify distinct, well-resolved signals corresponding to protons in each diastereomer. The integration of these signals will be proportional to the molar ratio of the diastereomers in the mixture.[2] Protons closer to the newly formed stereocenter are most likely to exhibit the largest chemical shift differences.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with a chiral stationary phase, is another effective method for the separation of stereoisomers.

Experimental Protocol: Chiral HPLC for Isomer Separation

A normal-phase HPLC method using a chiral column is often suitable for the separation of non-polar to moderately polar isomers like those of this compound.

  • Column: A chiral stationary phase, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), is typically used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is commonly employed. The exact ratio is optimized to achieve the best separation.

  • Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.

  • Detection: A UV detector is commonly used if the isomers possess a chromophore. If not, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be employed.

Comparison with Alternative Synthetic Sandalwood Fragrances

Several other synthetic molecules are used in the fragrance industry to impart a sandalwood character. These alternatives also exist as isomeric mixtures, and their analysis presents similar challenges.

FragranceIsomeric ComplexityCommon Analytical Techniques
This compound (IBCH) Mixture of stereoisomers, with the trans-isomer being the most desired for its sandalwood scent.Chiral GC-MS, NMR with chiral derivatizing agents, Chiral HPLC.
Bacdanol® Exists as two diastereoisomers due to a double bond. A racemic mixture of these isomers is used commercially.[3]GC-MS, HPLC.
Sandalore® Contains two asymmetric carbons, resulting in a mixture of isomers.[4][5]GC-MS, ¹³C NMR is noted as valuable for distinguishing isomers.[6]
Osyrol® Possesses two asymmetric carbons, leading to four possible isomers. A mixture is used in perfumery.[6][7]GC-MS, HPLC.
Ebanol® A complex mixture of four diastereoisomers arising from three asymmetric carbons and one double bond, resulting in both E and Z isomers.[8][9]GC-MS, HPLC.[4]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for confirming the isomeric purity of synthesized this compound and a decision-making process for selecting the appropriate analytical technique.

experimental_workflow Experimental Workflow for Isomeric Purity Confirmation cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Interpretation synthesis Synthesize Isobornyl Cyclohexanol sample_prep Sample Preparation (e.g., Derivatization) synthesis->sample_prep gc_ms Chiral GC-MS Analysis sample_prep->gc_ms nmr NMR Spectroscopy sample_prep->nmr hplc Chiral HPLC Analysis sample_prep->hplc data_analysis Data Analysis (Peak Integration, Signal Integration) gc_ms->data_analysis nmr->data_analysis hplc->data_analysis purity_determination Isomeric Purity Determination data_analysis->purity_determination analytical_decision_tree Decision Tree for Analytical Method Selection start Need to determine isomeric purity? volatile Is the analyte volatile? start->volatile gc_ms Use Chiral GC-MS volatile->gc_ms Yes hplc Use Chiral HPLC volatile->hplc No structural_info Need detailed structural information? enantiomers Need to separate enantiomers? structural_info->enantiomers No nmr Use NMR with Chiral Derivatizing Agent structural_info->nmr Yes enantiomers->gc_ms Yes achiral_gc Use Achiral GC (for diastereomers) enantiomers->achiral_gc No (Diastereomers only) gc_ms->structural_info

References

A Comparative Sensory Evaluation of Isobornyl Cyclohexanol in Modern Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Isobornyl Cyclohexanol (B46403) (IBCH) against key synthetic sandalwood alternatives, supported by established sensory analysis protocols and illustrative data.

In the ever-evolving landscape of fragrance chemistry, the demand for sustainable and high-performing alternatives to natural raw materials is paramount. Isobornyl cyclohexanol (IBCH), a synthetic fragrance ingredient, has long been a staple in the perfumer's palette for its characteristic woody and sandalwood-like scent.[1] This guide provides a comprehensive sensory panel evaluation of IBCH in comparison to other prominent synthetic sandalwood molecules, offering a quantitative and qualitative analysis of their olfactory profiles.

The over-harvesting of sandalwood trees has necessitated the development of synthetic alternatives that can replicate the warm, creamy, and woody notes of the natural oil.[1][2] IBCH emerged as an economical and readily available option.[1] However, the quest for novel and more potent sandalwood aromas has led to the introduction of a new generation of synthetic molecules. This guide will delve into a comparative analysis of IBCH against key market alternatives, including Javanol®, Sandalore®, Ebanol®, Polysantol®, and Bacdanol®.

Comparative Olfactory Profile of this compound and its Alternatives

The following table summarizes the olfactory characteristics of this compound and its key synthetic competitors. The intensity scores are presented on a scale of 0 to 100, where 0 indicates the attribute is not perceived and 100 represents the highest imaginable intensity.

Disclaimer: The quantitative data presented in this table is illustrative and compiled from qualitative descriptions and relative comparisons found in industry literature.[3][4][5][6] It is intended to provide a comparative framework and may not be representative of a single, direct sensory panel study.

Fragrance MoleculeWoodySandalwoodCreamyPowderyFloralMusky
This compound (IBCH) 757040301020
Javanol® 859080204030
Sandalore® 807550401525
Ebanol® 706560501070
Polysantol® 908570302040
Bacdanol® 807060352530

Experimental Protocols: Sensory Panel Evaluation

To ensure an objective and reproducible assessment of fragrance ingredients, a structured experimental protocol is essential. The following methodology outlines a standard approach for conducting a Quantitative Descriptive Analysis (QDA) for sensory panel evaluation.[7]

Panelist Selection and Training

A trained sensory panel is fundamental to obtaining accurate and reproducible results.

  • Recruitment: Panelists are recruited based on their interest, availability, and ability to articulate sensory perceptions. Initial screening may involve basic odor identification and discrimination tests.[8]

  • Training: Selected panelists undergo extensive training to familiarize themselves with a wide range of fragrance raw materials and descriptive terminology. For the evaluation of woody notes, panelists are trained with reference standards representing different facets of woody aromas (e.g., cedar, sandalwood, vetiver).[8]

Sample Preparation and Presentation
  • Dilution: All fragrance materials are diluted to a standard concentration (e.g., 5% in a non-odorous solvent like diethyl phthalate (B1215562) or ethanol) to ensure comparable odor intensity.

  • Blotter Preparation: A precise volume of each diluted sample is applied to a standard fragrance blotter. The blotters are allowed to air-dry for a specified period (e.g., 10 minutes) before evaluation to allow the initial solvent notes to dissipate.[9]

  • Coding and Randomization: All samples are coded with random three-digit numbers to prevent bias. The order of presentation is randomized for each panelist.

Evaluation Environment
  • Sensory Booths: Evaluations are conducted in individual, well-ventilated sensory booths to prevent cross-contamination of aromas.[10]

  • Controlled Conditions: The temperature and humidity of the evaluation room are maintained at a constant level.

Sensory Evaluation Procedure
  • Attribute Lexicon Development: In initial sessions, panelists collaboratively develop a lexicon of descriptive terms for the fragrances being evaluated.

  • Intensity Rating: Panelists independently evaluate each coded blotter and rate the intensity of each attribute from the agreed-upon lexicon on a 15-cm line scale anchored with "low" and "high".

  • Data Collection: The ratings are captured using sensory analysis software.

Data Analysis
  • Statistical Analysis: The data from the line scales are converted to numerical values. Analysis of Variance (ANOVA) is used to determine if there are significant differences between the samples for each attribute.

  • Visualization: The mean intensity ratings for each fragrance are often visualized using a spider plot (radar chart) for easy comparison of their olfactory profiles.

Visualizing the Experimental Workflow and Biological Pathway

To further elucidate the processes involved in fragrance evaluation, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for a sensory panel evaluation and a simplified representation of the olfactory signaling pathway.

G Experimental Workflow for Fragrance Sensory Panel Evaluation cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Panelist_Selection Panelist Selection & Training Sample_Preparation Sample Preparation (Dilution & Coding) Sensory_Booths Evaluation in Controlled Sensory Booths Sample_Preparation->Sensory_Booths Blotter Presentation Intensity_Rating Intensity Rating on Line Scales Sensory_Booths->Intensity_Rating Data_Collection Data Collection & Compilation Intensity_Rating->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Visualization Data Visualization (Spider Plots) Statistical_Analysis->Visualization

Caption: A diagram illustrating the key stages of a Quantitative Descriptive Analysis (QDA) for fragrance evaluation.

G Simplified Olfactory Signaling Pathway Odorant_Molecule Odorant Molecule (e.g., IBCH) Olfactory_Receptor Olfactory Receptor (GPCR) Odorant_Molecule->Olfactory_Receptor G_Protein G-Protein Activation Olfactory_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP_Production cAMP Production Adenylate_Cyclase->cAMP_Production Ion_Channel_Opening Ion Channel Opening cAMP_Production->Ion_Channel_Opening Neural_Signal Generation of Neural Signal Ion_Channel_Opening->Neural_Signal Brain_Perception Signal to Brain for Perception Neural_Signal->Brain_Perception

Caption: A simplified diagram of the olfactory signal transduction cascade initiated by an odorant molecule.[2]

References

Safety Operating Guide

Proper Disposal of Isobornyl Cyclohexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Isobornyl cyclohexanol (B46403) is a synthetic fragrance compound valued for its sandalwood-like aroma. However, its handling and disposal require careful attention due to its potential health and environmental hazards. This guide provides detailed procedural information for the safe disposal of Isobornyl cyclohexanol in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.

Key Hazard Information

This compound is classified with several hazards that necessitate cautious handling and specific disposal protocols. It is suspected of damaging fertility or the unborn child, causes skin and eye irritation, and is very toxic to aquatic life with long-lasting effects.[1][2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.

PropertyValueCitation(s)
Flash Point 94°C (201°F)[2]
Oral LD50 (Rat) >5000 mg/kg[3]
Dermal LD50 (Rabbit) >5000 mg/kg[3]
Aquatic Toxicity Very toxic to aquatic life.[1][2][1][2]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. The following step-by-step procedures are based on general hazardous waste management principles. Note: Always consult and adhere to your institution's specific safety protocols and local, regional, and national regulations.

Procedure 1: Disposal of Unused or Waste this compound

This procedure outlines the steps for disposing of pure this compound or solutions containing it.

Materials:

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • A designated hazardous waste container, clearly labeled.

  • Waste manifest or logbook as required by your institution.

Steps:

  • Labeling: Obtain a hazardous waste container from your institution's environmental health and safety (EHS) department. The container must be clearly labeled "Hazardous Waste" and include the full chemical name ("this compound"), the concentration (if in solution), and the associated hazards (e.g., "Toxic," "Aquatic Hazard").

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. It should be collected as a non-halogenated organic waste.

  • Transfer: Carefully transfer the waste this compound into the designated hazardous waste container. Use a funnel to avoid spills.

  • Sealing: Securely close the container after each addition of waste. Do not leave funnels in the container opening.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3]

  • Pickup: Arrange for the disposal of the full waste container through your institution's EHS department or a licensed hazardous waste contractor.

Procedure 2: Management of Small Spills

This procedure details the immediate actions to take in the event of a small spill of this compound.

Materials:

  • Spill kit containing an inert absorbent material (e.g., sand, clay, or commercial sorbent).

  • Scoop or other tools for collecting absorbed material.

  • A sealable, labeled container for the collected waste.

  • Appropriate PPE.

Steps:

  • Evacuation and Ventilation: If the spill is significant or in a poorly ventilated area, evacuate the immediate vicinity. Ensure adequate ventilation to dissipate any vapors.

  • Containment: For liquid spills, contain the material using an absorbent dike or by surrounding it with absorbent material.[3]

  • Absorption: Cover the spill with an inert absorbent material.[3][4]

  • Collection: Once the this compound is fully absorbed, carefully scoop the material into a designated, sealable waste container.

  • Labeling: Label the container as "Hazardous Waste: this compound spill debris" and include the date.

  • Decontamination: Clean the spill area with soap and water. Dispose of any contaminated cleaning materials (e.g., paper towels) as hazardous waste.

  • Disposal: Arrange for the disposal of the spill debris container through your institution's EHS department.

Procedure 3: Disposal of Empty Containers

Empty containers that once held this compound must also be managed properly to remove residual chemical.

Materials:

  • Appropriate PPE.

  • A suitable solvent for rinsing (e.g., ethanol (B145695) or acetone).

  • A designated hazardous waste container for the rinseate.

Steps:

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent.[5] Each rinse should use a volume of solvent equivalent to about 10% of the container's volume.

  • Rinseate Collection: Collect all rinseate as hazardous waste.[6] Transfer it to the designated this compound waste container.

  • Container Defacing: After triple rinsing and allowing the container to dry, deface or remove the original label to prevent misuse.

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular trash or recycling, depending on your institution's policies.[5][6]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_start cluster_type Identify Waste Type cluster_action Action cluster_disposal Final Disposal start Start: Isobornyl Cyclohexanol Waste unused_product Unused/Waste Product start->unused_product spill_debris Spill Debris start->spill_debris empty_container Empty Container start->empty_container collect_waste Collect in Labeled Hazardous Waste Container unused_product->collect_waste absorb_spill Absorb with Inert Material & Collect in Labeled Container spill_debris->absorb_spill triple_rinse Triple Rinse with Suitable Solvent empty_container->triple_rinse ehs_disposal Dispose via EHS/ Licensed Contractor collect_waste->ehs_disposal absorb_spill->ehs_disposal collect_rinseate Collect Rinseate as Hazardous Waste triple_rinse->collect_rinseate dispose_container Dispose of Defaced Container in Regular Trash/Recycling triple_rinse->dispose_container collect_rinseate->ehs_disposal

References

Personal protective equipment for handling Isobornyl cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for handling Isobornyl cyclohexanol (B46403) in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Isobornyl cyclohexanol presents several health and environmental hazards.[1][2] It is crucial to use appropriate Personal Protective Equipment (PPE) to mitigate risks associated with its handling. The primary hazards include skin and eye irritation, suspected reproductive toxicity, and high toxicity to aquatic life.[1][2][3]

Summary of Hazards
Hazard StatementGHS ClassificationSource
Causes serious eye irritationEye Irritation (Category 2A)[1][3][4]
Causes skin irritationSkin Irritation (Category 2)[1][2][3]
Suspected of damaging fertility or the unborn childReproductive Toxicity (Category 2)[1][2][3][5]
Very toxic to aquatic life with long-lasting effectsAquatic Toxicity (Acute and Chronic)[3][5]
Combustible liquidFlammable liquids[6]
Harmful if swallowedAcute Toxicity, Oral[6]
Recommended Personal Protective Equipment (PPE)

Proper selection and use of PPE are the most effective ways to prevent exposure. Always inspect PPE for integrity before use.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[4][5]Protects against splashes that can cause serious eye irritation.[1][3]
Hand Protection Solvent-resistant gloves (Nitrile or Neoprene recommended).[5]Prevents skin contact, which can cause irritation.[1][3]
Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoes. An impervious apron is also recommended.[5]Provides a barrier against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH-approved respirator with an organic vapor (OV) cartridge.[5]Protects against inhalation of vapors, which can cause respiratory irritation.[6]

Safe Handling and Storage Protocol

Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.

Handling Procedures
  • Read the Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand its SDS.[7]

  • Ensure Proper Ventilation: Always handle this chemical in a well-ventilated area. A certified laboratory chemical fume hood is the preferred engineering control.

  • Don Appropriate PPE: Wear the recommended PPE as detailed in Table 1.2.

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[5] Do not breathe in vapors.[5]

  • Grounding: When transferring the substance, ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.

  • Hygiene: Wash hands thoroughly with soap and water after handling.[3][4] Do not eat, drink, or smoke in the work area.[5]

Storage Procedures
  • Container: Keep the container tightly closed when not in use.[6]

  • Location: Store in a cool, dry, and well-ventilated area.[6]

  • Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[5]

  • Incompatible Materials: Keep separated from strong oxidizing agents.[5][6]

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention if irritation persists.[3][4][5]
Skin Contact Immediately remove all contaminated clothing.[4] Wash the affected skin area with plenty of soap and water.[6][8] If skin irritation occurs, seek medical advice.[4][5]
Inhalation Move the exposed person to fresh air at once.[5][8] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention if symptoms develop or persist.[5]
Ingestion Do NOT induce vomiting.[5][6] If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.[5]
Spill Response Protocol
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Eliminate Ignition Sources: Remove all sources of ignition from the immediate area (no smoking, flares, sparks, or flames).[4][5]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[4] Prevent the spill from entering drains or waterways.[6]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4][6]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan

Proper disposal of this compound and its contaminated waste is imperative to prevent environmental harm.

Waste Categorization
  • Unused Product: Unused or unwanted this compound is considered hazardous waste.

  • Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, vermiculite), as well as any contaminated PPE (gloves, lab coats), must also be treated as hazardous waste.[4]

Disposal Procedure
  • Containerization: Collect all waste in a clearly labeled, sealed, and appropriate container for hazardous chemical waste.

  • Labeling: The label should clearly state "Hazardous Waste" and "this compound".

  • Storage: Store the waste container in a designated, secure area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[4] Adhere to all local, regional, and national regulations for hazardous waste disposal.[3][4] Do not dispose of this chemical down the drain or in regular trash.[4]

Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_sds Read SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh/Measure Chemical prep_workspace->handle_weigh handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure cleanup_decontaminate Decontaminate Glassware handle_procedure->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store Waste for Pickup cleanup_waste->cleanup_dispose emergency_spill Spill Occurs emergency_cleanup Follow Spill Cleanup Protocol emergency_spill->emergency_cleanup emergency_exposure Exposure Occurs emergency_firstaid Administer First Aid emergency_exposure->emergency_firstaid emergency_report Report Incident emergency_firstaid->emergency_report emergency_cleanup->emergency_report

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.